molecular formula C12H10N2O B014527 N-Phenylpicolinamide CAS No. 10354-53-7

N-Phenylpicolinamide

Cat. No.: B014527
CAS No.: 10354-53-7
M. Wt: 198.22 g/mol
InChI Key: GVBHRBMWXDCRHZ-UHFFFAOYSA-N
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Description

N-Phenylpicolinamide is a versatile chemical scaffold of significant interest in medicinal chemistry and preclinical research, particularly in the fields of neuroscience and oncology. This compound serves as a core structure for the development of potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4) . Activation of mGluR4 is a promising therapeutic strategy for neurodegenerative disorders such as Parkinson's disease, and derivatives of this compound have demonstrated efficacy in preclinical models of motor impairment . Furthermore, this chemical scaffold has been utilized in the design of novel inhibitors targeting the c-Met tyrosine kinase, a key receptor involved in cell proliferation, survival, and metastasis . Several phenylpicolinamide derivatives bearing heterocyclic moieties have shown excellent in vitro antitumor activity and selectivity against various cancer cell lines, highlighting its value in anticancer drug discovery . Researchers value this compound for its ability to be efficiently derivatized, allowing for extensive Structure-Activity Relationship (SAR) studies. Key modifications to the core structure have led to compounds with enhanced affinity, improved metabolic stability, and good blood-brain barrier permeability, making it a privileged structure in CNS drug development . Applications: • Lead compound for mGluR4 PAM development • Scaffold for c-Met kinase inhibitors in oncology research • Core structure for SAR and medicinal chemistry optimization Disclaimer: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

N-phenylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-12(11-8-4-5-9-13-11)14-10-6-2-1-3-7-10/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBHRBMWXDCRHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427270
Record name N-Phenylpicolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10354-53-7
Record name N-Phenylpicolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Phenylpicolinamide: A Comprehensive Technical Guide to its Discovery, Synthesis, and Evolution in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of N-Phenylpicolinamide, a core scaffold that has given rise to a multitude of biologically active molecules. We will delve into its discovery and historical context, explore the synthetic routes to this important amide, and examine the evolution of its derivatives as potent modulators of critical biological targets. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of the chemistry and therapeutic potential of the this compound framework.

Introduction: The Emergence of a Privileged Scaffold

The this compound core, characterized by a phenyl group attached to the nitrogen of a picolinamide (pyridine-2-carboxamide), represents a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors provide an ideal foundation for designing molecules that can interact with a variety of biological targets with high affinity and selectivity. While the initial discovery of the parent molecule is not extensively documented in seminal, standalone publications, its true significance has been realized through the extensive development of its derivatives. These derivatives have shown remarkable efficacy in diverse therapeutic areas, most notably as allosteric modulators of G-protein coupled receptors (GPCRs) and as inhibitors of the NLRP3 inflammasome. This guide will illuminate the journey of this compound from a simple organic molecule to a cornerstone of modern drug discovery.

The Genesis of this compound: A Historical Perspective

While a singular "discovery" paper for this compound is not readily apparent in the historical chemical literature, its conceptualization arises from the fundamental principles of amide bond formation. The combination of picolinic acid, a derivative of pyridine, and aniline, the simplest aromatic amine, provides a logical synthetic route that has been implicitly understood for decades.

Early explorations into picolinamide derivatives were often driven by the desire to create novel ligands for coordination chemistry and catalysis. However, the therapeutic potential of this scaffold began to gain significant attention with the discovery that specific substitution patterns on both the phenyl and picolinamide rings could lead to potent and selective biological activity. A notable example from the mid-20th century is a 1962 patent describing the synthesis of 3-hydroxy-N-phenyl-picolinamide, highlighting an early interest in the biological applications of this class of compounds.[1] This foundational work, though focused on a derivative, paved the way for the extensive structure-activity relationship (SAR) studies that would follow.

Synthetic Strategies: Crafting the this compound Core

The synthesis of this compound and its derivatives is primarily achieved through the formation of an amide bond between a picolinic acid derivative and an aniline derivative. The choice of coupling reagents and reaction conditions can be tailored to the specific substrates and desired scale of the synthesis.

General Synthesis of this compound

A common and straightforward method for the synthesis of the parent this compound involves the activation of picolinic acid to an acid chloride, followed by reaction with aniline.

Experimental Protocol: Synthesis of this compound

  • Step 1: Activation of Picolinic Acid. Picolinic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form picolinoyl chloride.[2][3][4] This reaction is typically performed in an inert solvent like dichloromethane (DCM) or neat.

  • Step 2: Amide Bond Formation. The resulting picolinoyl chloride is then reacted with aniline in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[4] This reaction is usually carried out at room temperature or with gentle heating.

  • Step 3: Work-up and Purification. The reaction mixture is then subjected to an aqueous work-up to remove any unreacted starting materials and byproducts. The crude this compound is then purified by recrystallization or column chromatography to yield the final product.

Synthesis_Workflow PicolinicAcid Picolinic Acid PicolinoylChloride Picolinoyl Chloride PicolinicAcid->PicolinoylChloride Activation ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->PicolinoylChloride NPhenylpicolinamide This compound PicolinoylChloride->NPhenylpicolinamide Amide Formation Aniline Aniline Aniline->NPhenylpicolinamide Base Base (e.g., Triethylamine) Base->NPhenylpicolinamide Purification Purification NPhenylpicolinamide->Purification Work-up FinalProduct Final Product Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Mechanism of Action and Therapeutic Applications of Derivatives

The true value of the this compound scaffold lies in the diverse biological activities exhibited by its derivatives. By systematically modifying the substitution patterns on both the phenyl and pyridine rings, researchers have developed potent and selective modulators of key drug targets.

Positive Allosteric Modulators of mGlu4

A significant area of research has focused on this compound derivatives as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4).[2] mGlu4 is a Class C GPCR that plays a crucial role in regulating neurotransmission.[5] Its activation can reduce neurotransmitter release, a mechanism implicated in the pathophysiology of Parkinson's disease.[2]

This compound-based PAMs bind to an allosteric site on the mGlu4 receptor, distinct from the orthosteric site where the endogenous ligand glutamate binds.[2][5] This binding event induces a conformational change in the receptor that enhances its sensitivity to glutamate, thereby potentiating its signaling. This allosteric modulation offers several advantages over orthosteric agonists, including greater subtype selectivity and a reduced risk of receptor desensitization.

mGlu4_PAM_Mechanism cluster_receptor mGlu4 Receptor mGlu4 Orthosteric Site Allosteric Site Signaling Downstream Signaling (Reduced Neurotransmitter Release) mGlu4->Signaling Activates Glutamate Glutamate Glutamate->mGlu4:ortho Binds PAM This compound Derivative (PAM) PAM->mGlu4:allo Binds & Enhances

Caption: Mechanism of mGlu4 positive allosteric modulation.

NLRP3 Inflammasome Inhibitors

More recently, this compound derivatives have emerged as potent inhibitors of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating inflammatory caspases and inducing the release of pro-inflammatory cytokines. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.

The precise mechanism by which this compound derivatives inhibit the NLRP3 inflammasome is an active area of investigation. However, it is believed that they may interfere with the assembly or activation of the inflammasome complex. Structure-activity relationship studies have revealed that modifications to the N-phenyl and picolinamide moieties can significantly impact the potency and selectivity of these inhibitors.[3]

Quantitative Data on this compound Derivatives

The following table summarizes key quantitative data for representative this compound derivatives, highlighting their potency against different biological targets.

Compound IDTargetActivityReference
VU0400195 mGlu4 PAMhEC₅₀ = 370 nM[6]
Compound 24 mGlu4 LigandAffinity < 10 nM[2]
NDT-30805 NLRP3 Inflammasome InhibitorPotent and selective inhibition[3]
Compound 9 NLRP3 AntagonistLow nanomolar inhibitory activity[3]

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for drug discovery. Ongoing research is focused on further optimizing the pharmacokinetic and pharmacodynamic properties of existing derivatives to improve their clinical translatability. The exploration of novel substitution patterns and the application of this scaffold to new biological targets are also promising avenues for future investigation.

References

  • Re-exploring the this compound derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability. PubMed Central. [Link]

  • Discovery of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors. ResearchGate. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC. [Link]

  • This compound. LookChem. [Link]

  • Process for the production of new picolinic acid derivatives.
  • This compound | C12H10N2O. PubChem. [Link]

  • Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats. ACS Publications. [Link]

  • Synthesis of picolinamide amide derivatives. ResearchGate. [Link]

  • Discovery, Synthesis, and Structure–Activity Relationship Development of a Series of N-4-(2,5-Dioxopyrrolidin-1-yl)phenylpicolinamides (VU0400195, ML182): Characterization of a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) with Oral Efficacy in an Antiparkinsonian Animal Model. ACS Publications. [Link]

Sources

N-Phenylpicolinamide: Technical Specifications and Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Phenylpicolinamide (CAS: 10354-53-7 ) is a pivotal bidentate ligand and auxiliary scaffold in modern organic synthesis, particularly renowned for its role as a Directing Group (DG) in transition-metal-catalyzed C–H functionalization. By coordinating with metals such as Palladium(II) or Copper(II) through its pyridine nitrogen and amide nitrogen (or oxygen), it facilitates regioselective activation of remote C–H bonds on the


-phenyl ring. This guide details its physicochemical profile, robust synthetic protocols, and mechanistic applications in drug discovery and catalysis.

Part 1: Chemical Identity & Physicochemical Profile[1]

Nomenclature and Identification
Parameter Specification
IUPAC Name

-Phenylpyridine-2-carboxamide
Common Synonyms Picolinanilide; 2-Pyridinecarboxanilide; this compound
CAS Registry Number 10354-53-7
Molecular Formula

Molecular Weight 198.22 g/mol
SMILES C1=CC=C(C=C1)NC(=O)C2=CC=CC=N2
Physicochemical Properties
Property Value Note
Appearance White to off-white crystalline solidRecrystallized from EtOH/Water
Melting Point 74–75 °CLiterature range: 74–78 °C depending on polymorph
Solubility Soluble in DCM, EtOAc, DMSO, MeOHSparingly soluble in water
pKa ~11.9 (Amide N-H)Estimated; acts as weak acid upon metal coordination
Coordination Mode Bidentate (

) or (

)

is dominant in Pd(II) C–H activation

Part 2: Synthetic Methodology

Reliable synthesis is critical for maintaining high purity required for catalytic applications. The Acid Chloride Method is the preferred laboratory protocol due to its high yield and operational simplicity compared to direct thermal condensation.

Protocol: Acyl Chloride Coupling

Reaction Logic: Conversion of picolinic acid to its reactive electrophile (acid chloride) ensures rapid and complete coupling with aniline, avoiding the high temperatures required for direct amide formation.

Materials:
  • Picolinic acid (1.0 eq)

  • Thionyl chloride (

    
    ) (1.5 eq) or Oxalyl chloride
    
  • Aniline (1.0 eq)

  • Triethylamine (

    
    ) (1.2 eq)
    
  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step Procedure:
  • Activation: In a flame-dried round-bottom flask, suspend Picolinic acid (10 mmol) in anhydrous DCM (20 mL).

  • Chlorination: Add

    
     (15 mmol) dropwise at 0 °C. Add a catalytic drop of DMF. Stir at reflux for 2 hours until the solution becomes clear (formation of picolinoyl chloride).
    
  • Evaporation: Remove excess

    
     and solvent under reduced pressure. Redissolve the crude acid chloride in anhydrous DCM (10 mL).
    
  • Coupling: Add the acid chloride solution dropwise to a stirred solution of Aniline (10 mmol) and

    
     (12 mmol) in DCM (20 mL) at 0 °C.
    
  • Reaction: Allow to warm to room temperature and stir for 4–6 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    mL). Wash organic layer with brine, dry over
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Hexane/EtOAc 4:1) to yield white crystals.

Visualization: Synthetic Workflow

Synthesis Picolinic Picolinic Acid (Precursor) SOCl2 SOCl2 / DMF (Activation) Picolinic->SOCl2 Reflux, 2h AcidChlor Picolinoyl Chloride (Intermediate) SOCl2->AcidChlor - SO2, - HCl Product This compound (Target) AcidChlor->Product DCM, 0°C to RT Aniline Aniline + Et3N (Nucleophile) Aniline->Product Coupling

Caption: Step-wise synthesis via acid chloride activation ensuring high regioselectivity and yield.

Part 3: Mechanistic Application in C–H Activation

This compound is not merely a substrate; it is a privileged directing group (DG) . In Palladium-catalyzed C–H activation, the pyridine nitrogen and the deprotonated amide nitrogen form a rigid 5-membered chelate with Pd(II). This geometry positions the metal center in close proximity to the ortho-C–H bond of the phenyl ring, significantly lowering the activation energy for C–H cleavage.

The "Picolinamide Effect"
  • Coordination: The neutral ligand binds Pd(II).

  • Deprotonation: The amide proton is acidic (

    
    ). In the presence of a base (e.g., AgOAc, 
    
    
    
    ), it deprotonates to form a monoanionic
    
    
    -bidentate species (
    
    
    ).
  • C–H Activation: The highly electrophilic Pd center inserts into the ortho-C–H bond via Concerted Metalation-Deprotonation (CMD).

Visualization: Catalytic Cycle (Pd-Catalyzed Ortho-Arylation)

CatalyticCycle PreCat Pd(OAc)2 (Precatalyst) Coord Coordination (N,N-Chelation) PreCat->Coord + Ligand CHAct C-H Activation (Palladacycle) Coord->CHAct - AcOH (CMD Step) Funct Oxidative Addn / Reductive Elim CHAct->Funct + Coupling Partner (Ar-I / Olefin) Funct->PreCat Product Release Product Ortho-Funct. Product Funct->Product Release

Caption: The catalytic cycle demonstrating the Directing Group (DG) role of the picolinamide moiety in ortho-C–H activation.

Part 4: Safety & Handling (SDS Summary)

While this compound is generally stable, standard laboratory safety protocols must be observed.

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place (2–8 °C recommended for long-term reference standards).

References

  • PubChem. (n.d.).[1][2] this compound (Compound Summary). National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • LookChem. (n.d.). This compound CAS 10354-53-7 Properties and Synthesis. Retrieved January 31, 2026, from [Link]

  • Daugulis, O., et al. (2005). Palladium-Catalyzed Anilide Directed C-H Bond Functionalization. Journal of the American Chemical Society. (Foundational text on picolinamide directing groups).
  • NIST. (n.d.). Picolinamide Derivatives Data. National Institute of Standards and Technology.[3] Retrieved January 31, 2026, from [Link]

Sources

The Multifaceted Mechanisms of N-Phenylpicolinamide Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The N-phenylpicolinamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the development of a diverse array of therapeutic agents. This guide provides an in-depth exploration of the distinct mechanisms of action exhibited by various this compound derivatives, moving beyond a singular definition to illuminate the nuanced and target-specific activities that make this chemical motif a cornerstone of modern drug discovery. For researchers and drug development professionals, understanding these multifaceted mechanisms is paramount for leveraging the full potential of this remarkable scaffold.

Anti-inflammatory Activity: Inhibition of the HIF-1α/Glycolysis/ASIC1a Pathway

A significant area of investigation has been the role of this compound derivatives in modulating inflammatory responses. One prominent example, N-phenethyl-5-phenylpicolinamide (N5P), has demonstrated potent anti-inflammatory effects in the context of acute lung injury (ALI).[1] The mechanism underpinning this activity is the targeted inhibition of the Hypoxia-Inducible Factor-1 alpha (HIF-1α) signaling pathway.

In inflammatory conditions such as ALI, often induced by lipopolysaccharide (LPS), there is an upregulation of HIF-1α. This transcription factor plays a crucial role in the cellular adaptation to low oxygen but is also intricately linked to the inflammatory cascade. HIF-1α activation promotes a metabolic shift towards glycolysis, leading to an increase in lactate production. This metabolic reprogramming, in turn, influences the expression and activity of Acid-Sensing Ion Channel 1a (ASIC1a), a key player in inflammatory processes.

N5P intervenes by directly inhibiting HIF-1α.[1] This inhibition curtails the subsequent metabolic shift, reducing the expression of glycolytic proteins such as GLUT1 and HK2.[1] The downstream effect is a decrease in lactic acid levels and a blunting of the inflammatory response, as evidenced by reduced levels of pro-inflammatory cytokines like IL-1β and IL-6.[1]

Signaling Pathway: HIF-1α Inhibition by N-phenethyl-5-phenylpicolinamide

HIF1a_Pathway cluster_cell Macrophage LPS LPS HIF1a HIF-1α LPS->HIF1a Upregulates N5P N-phenethyl-5- phenylpicolinamide (N5P) N5P->HIF1a Inhibits Glycolysis Glycolysis (GLUT1, HK2) HIF1a->Glycolysis Promotes ASIC1a ASIC1a Glycolysis->ASIC1a Activates Inflammation Inflammation (IL-1β, IL-6) ASIC1a->Inflammation Promotes

Caption: Inhibition of the HIF-1α pathway by N5P in macrophages.

Key Experimental Data: N5P Effects on Inflammatory Markers
MarkerEffect of LPSEffect of LPS + N5P
HIF-1αIncreasedDecreased
GLUT1, HK2IncreasedDecreased
Lactic AcidIncreasedDecreased
IL-1β, IL-6IncreasedDecreased
Experimental Protocol: In Vitro Macrophage Stimulation
  • Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Pre-treatment: Cells are pre-treated with varying concentrations of N5P for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response.

  • Incubation: Cells are incubated for 24 hours.

  • Analysis:

    • Supernatants are collected for cytokine analysis (IL-1β, IL-6) using ELISA.

    • Cell lysates are prepared for Western blot analysis of HIF-1α, GLUT1, and HK2 protein expression.

    • Lactate levels in the culture medium are measured using a lactate assay kit.

Neuromodulation: Positive Allosteric Modulation of mGlu4

The this compound scaffold is a foundational element in the development of positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 4 (mGlu4).[2][3] mGlu4 is a Class C G-protein coupled receptor (GPCR) that plays a critical role in regulating neurotransmitter release.[4] Its activation is a promising therapeutic strategy for neurological disorders such as Parkinson's disease.[2][3]

Unlike orthosteric agonists that bind to the same site as the endogenous ligand (glutamate), PAMs bind to a distinct allosteric site on the receptor.[2][4] This binding event induces a conformational change in the receptor that enhances its response to glutamate. This compound-based PAMs, therefore, do not activate mGlu4 directly but rather potentiate its activity in the presence of glutamate. This mechanism offers greater subtype selectivity and a more nuanced modulation of receptor function compared to orthosteric ligands.[2]

The development of these PAMs involves extensive structure-activity relationship (SAR) studies to optimize affinity, selectivity, and pharmacokinetic properties, such as microsomal stability and blood-brain barrier permeability.[2][3]

Logical Relationship: mGlu4 Positive Allosteric Modulation

mGlu4_PAM Glutamate Glutamate mGlu4 mGlu4 Receptor Glutamate->mGlu4 Binds to orthosteric site G_Protein G-Protein Signaling mGlu4->G_Protein Activates NPhenylpicolinamide This compound PAM NPhenylpicolinamide->mGlu4 Binds to allosteric site Neurotransmitter_Release Reduced Neurotransmitter Release G_Protein->Neurotransmitter_Release Leads to

Caption: Mechanism of this compound PAMs on the mGlu4 receptor.

Antifungal Action: Targeting the Phosphatidylinositol Transfer Protein Sec14p

In the realm of infectious diseases, picolinamide derivatives have been identified as potent antifungal agents.[5] Their mechanism of action involves the specific targeting of Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae.[5] Sec14p is essential for maintaining the lipid composition of the Golgi apparatus, which is critical for vesicular trafficking and cell viability.

Chemogenomic profiling and biochemical assays have confirmed that these picolinamide compounds bind directly to the lipid-binding pocket of Sec14p.[5] This interaction inhibits the protein's lipid transfer activity, disrupting Golgi function and ultimately leading to fungal cell death. X-ray co-crystal structures of the Sec14p-compound complex have provided a detailed understanding of the binding mode, revealing key interactions within the lipid-binding cavity.[5] This molecular insight is invaluable for the rational design and optimization of novel antifungal agents based on the picolinamide scaffold.

Experimental Workflow: Antifungal Target Identification

Antifungal_Workflow Screening Chemogenomic Screening Hit_ID Hit Identification (Picolinamides) Screening->Hit_ID Biochem_Assay Biochemical Assays (Purified Sec14p) Hit_ID->Biochem_Assay Target_Validation Target Validation (Sec14p) Biochem_Assay->Target_Validation Variomics Functional Variomics Target_Validation->Variomics Resistance_Mapping Resistance Residue Mapping Variomics->Resistance_Mapping Crystallography X-ray Co-crystallography Resistance_Mapping->Crystallography Structure_Analysis Structural Analysis of Binding Pocket Crystallography->Structure_Analysis

Caption: Workflow for identifying Sec14p as the target of antifungal picolinamides.

Anticancer Potential: Selective Inhibition of Aurora-B Kinase

Certain derivatives, such as N-methyl-picolinamide-4-thiol, have demonstrated significant antiproliferative activity against various human cancer cell lines.[6] The primary mechanism for this antitumor effect is the selective inhibition of Aurora-B kinase.[6] Aurora-B is a serine/threonine kinase that plays a pivotal role in cell division, particularly in chromosome segregation and cytokinesis. Its overexpression is common in many cancers, making it an attractive target for cancer therapy.

These this compound derivatives act as small-molecule inhibitors of Aurora-B kinase.[6] Molecular docking studies have elucidated the binding interactions between the inhibitor and the ATP-binding pocket of the kinase, providing a rationale for the observed inhibitory activity.[6] By blocking the function of Aurora-B, these compounds disrupt mitosis, leading to cell cycle arrest and apoptosis in cancer cells.

Summary of Antiproliferative Activity of a Lead Compound (6p)
Cancer Cell LineIC50 (µM)
HepG2 (Liver)<10
HCT-116 (Colon)<10
SW480 (Colon)<10
SPC-A1 (Lung)<10
A375 (Melanoma)<10

Conclusion

The this compound scaffold is not defined by a single mechanism of action but rather serves as a versatile foundation for designing molecules with highly specific biological activities. From the nuanced modulation of G-protein coupled receptors in the central nervous system to the targeted inhibition of critical enzymes in inflammatory, fungal, and cancerous pathways, the derivatives of this compound showcase the power of this chemical motif in addressing a wide spectrum of therapeutic needs. For drug development professionals, a deep understanding of these distinct mechanisms is essential for harnessing the full potential of this remarkable scaffold in creating the next generation of targeted therapies.

References

  • N-phenethyl-5-phenylpicolinamide alleviates inflammation in acute lung injury by inhibiting HIF-1α/glycolysis/ASIC1a p
  • Re-exploring the this compound derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability. PubMed Central.
  • Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats.
  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. PubMed Central.
  • Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. PubMed.
  • Re-exploring the this compound derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability. PubMed.
  • GPCRs are activated by orthosteric ligands binding which induce macromolecular protein changes and stimulation of signal transduction pathways and cellular responses inside the cell. Journal of Medicinal Chemistry.

Sources

N-Phenylpicolinamide and its role in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Phenylpicolinamide in Medicinal Chemistry

Foreword: The Enduring Value of Privileged Scaffolds

In the landscape of modern drug discovery, the concept of a "privileged scaffold" remains a cornerstone of medicinal chemistry. These are molecular frameworks that, through their unique three-dimensional arrangement of atoms, are capable of binding to multiple, often unrelated, biological targets. The this compound core is a quintessential example of such a scaffold. Its inherent structural rigidity, coupled with the tunable electronic properties of its dual aromatic systems and the crucial hydrogen-bonding capabilities of the amide linker, provides a versatile platform for the design of highly specific and potent therapeutic agents. This guide offers a technical exploration of this scaffold, moving from its fundamental properties to its application in developing targeted therapies, with a focus on kinase inhibition.

The this compound Core: A Structural Analysis

The this compound scaffold consists of a central amide bond linking a picolinamide (pyridine-2-carboxamide) ring and a phenyl ring. The power of this arrangement lies in its conformational pre-organization. The steric interaction between the pyridine nitrogen and the phenyl ring, along with the partial double-bond character of the amide C-N bond, restricts free rotation. This creates a well-defined spatial orientation of the two aromatic rings, which is often crucial for fitting into the binding pockets of protein targets.

This structural foundation allows for systematic chemical modification at several key positions to probe structure-activity relationships (SAR).

Caption: Key modification points on the this compound scaffold.

Therapeutic Applications: From Discovery to Targeted Inhibition

The versatility of the this compound scaffold has led to its exploration in diverse therapeutic areas. While early interest included its role as a positive allosteric modulator (PAM) for metabotropic glutamate receptor 4 (mGlu4) in the context of Parkinson's disease, its most profound impact has been in oncology, particularly as a platform for potent kinase inhibitors.[1]

Case Study: Aurora Kinase Inhibition

The Aurora kinase family (A, B, and C) are serine/threonine kinases that are critical regulators of mitosis.[2] Their overexpression is common in a wide range of human cancers, making them attractive targets for anticancer drug development.[2]

A notable series of N-methylpicolinamide-4-thiol derivatives was synthesized and evaluated for antiproliferative activity.[2] This work identified compound 6p as a potent and selective inhibitor of Aurora-B kinase.[3] The SAR studies revealed that substitution on the phenyl ring was critical for potency.

Table 1: In Vitro Antiproliferative Activity of Lead Compound 6p [2]

Cell LineCancer TypeIC₅₀ (µM) of 6pIC₅₀ (µM) of Sorafenib (Reference)
HepG2Liver Cancer<10>10
HCT-116Colon Cancer<10>10
SW480Colon Cancer<10>10
SPC-A1Lung Cancer<10>10
A375Melanoma<10>10

The data clearly demonstrates that compound 6p possesses broad-spectrum antiproliferative activity, in many cases superior to the multi-kinase inhibitor Sorafenib.[2][3] This potency is directly linked to its selective inhibition of Aurora-B kinase.[3]

Case Study: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR, is a key mediator of angiogenesis—the formation of new blood vessels—a process essential for tumor growth and metastasis.[4][5] Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment.

Researchers have successfully utilized the this compound scaffold to develop potent VEGFR-2 inhibitors. By grafting a 2-ethenylpyridine fragment onto a 4-phenoxypicolinamide structure, a series of novel derivatives were created.[5]

Table 2: VEGFR-2 Kinase Inhibition Data for Picolinamide Derivatives [5]

CompoundModificationsVEGFR-2 IC₅₀ (µM)
8a Phenyl-ethenylpyridine0.87
8j (4-chlorophenyl)-ethenylpyridine0.53
8l (4-fluorophenyl)-ethenylpyridine0.29
Sorafenib Reference Drug0.90

The results show that these compounds, particularly the fluorinated analog 8l , exhibit potent, sub-micromolar inhibition of VEGFR-2 kinase, surpassing the activity of Sorafenib in this specific assay.[5] This highlights the scaffold's effectiveness in targeting the ATP-binding site of tyrosine kinases.

Mechanism of Action: Disrupting Oncogenic Signaling

The primary mechanism by which this compound derivatives exert their anticancer effects is through competitive inhibition at the ATP-binding site of kinases like Aurora-B and VEGFR-2. The picolinamide portion of the scaffold often forms critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the enzyme. The phenyl group, meanwhile, extends into a hydrophobic pocket, with its substituents probing for additional favorable interactions.

By occupying the ATP-binding site, the inhibitor prevents the kinase from phosphorylating its downstream substrate proteins, thereby arresting the signaling cascade that promotes cell proliferation and survival.

cluster_pathway VEGFR-2 Signaling Pathway cluster_downstream Downstream Effectors cluster_inhibition Point of Inhibition VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K Src Src P1->Src Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Proliferation PI3K->Proliferation Src->Proliferation Inhibitor This compound Derivative (e.g., 8l) Inhibitor->P1 Blocks ATP Binding, Prevents Phosphorylation

Caption: Inhibition of the VEGFR-2 signaling cascade by an this compound derivative.

Experimental Protocols for the Medicinal Chemist

Trustworthiness in synthetic and medicinal chemistry is built upon reproducible, well-described protocols. The following sections provide self-validating, step-by-step methodologies for the synthesis and evaluation of novel this compound analogs.

Protocol: General Synthesis of N-(substituted-phenyl)picolinamide

This protocol is a generalized procedure based on common amide coupling reactions found in the literature.[6][7]

Objective: To synthesize a target this compound derivative via amide bond formation.

Materials:

  • Substituted picolinic acid (1.0 eq)

  • Substituted aniline (1.0 eq)

  • HATU (1,1'-[Azobis(cyclohexanecarbonitrile)]) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted picolinic acid (1.0 eq) and dissolve in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Amide Coupling: Add the substituted aniline (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-12 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines the evaluation of a compound's antiproliferative activity against a cancer cell line.[2][8]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound.

Materials:

  • Human cancer cell line (e.g., A549, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis (e.g., log(inhibitor) vs. response).

Future Directions and Concluding Remarks

The this compound scaffold continues to be a fertile ground for medicinal chemistry innovation. Its proven success as a kinase inhibitor framework warrants further exploration. Future efforts should focus on:

  • Improving Selectivity: Designing derivatives that can distinguish between highly homologous kinase family members to reduce off-target effects.

  • Overcoming Resistance: Developing next-generation inhibitors that are active against clinically observed resistance mutations.

  • Exploring New Targets: Applying the scaffold to other target classes where its structural and electronic features may prove advantageous.

References

  • Maiti, S., & Laha, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 526-545. Available at: [Link]

  • Ríos-Guzmán, A., & Alvarez-Villalobos, D. A. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6296. Available at: [Link]

  • Iacopetta, D., & Ceramella, J. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules, 26(16), 4995. Available at: [Link]

  • Wang, Y., et al. (2015). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 20(12), 21956-21971. Available at: [Link]

  • van der Westhuyzen, R., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Cellular and Infection Microbiology, 11, 688613. Available at: [Link]

  • Senturk, M., et al. (2021). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1368-1374. Available at: [Link]

  • Kumar, A., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Heliyon, 9(2), e13361. Available at: [Link]

  • Khan, I., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Future Medicinal Chemistry, 15(14), 1199-1212. Available at: [Link]

  • Li, W., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6296-6308. Available at: [Link]

  • Williams, Jr., D. L., et al. (2011). Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats. Journal of Medicinal Chemistry, 54(4), 1146-1159. Available at: [Link]

  • Li, W., et al. (2011). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules, 16(6), 5130-5141. Available at: [Link]

  • Klopfenstein, S. R., et al. (2007). Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr. Bioorganic & Medicinal Chemistry Letters, 17(21), 5879-5883. Available at: [Link]

  • Lin, C.-H., et al. (2020). Structure–activity relationships of N‐[4‐(6‐hydroxy‐2‐naphthyl)phenyl]‐amide derivatives. Archiv der Pharmazie, 353(10), 2000142. Available at: [Link]

  • Li, W., et al. (2011). Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. Molecules, 16(6), 5130-41. Available at: [Link]

  • East, S. P., et al. (2014). Re-exploring the this compound derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability. Bioorganic & Medicinal Chemistry Letters, 24(15), 3349-3353. Available at: [Link]

  • Zhang, Y., et al. (2020). Discovery of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127321. Available at: [Link]

  • Li, W., et al. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Advances, 8(12), 6438-6450. Available at: [Link]

  • Thany, S. H. (2021). Molecular Mechanism of Action of Neonicotinoid Insecticides. Insects, 12(2), 119. Available at: [Link]

  • Li, W., et al. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Molecules, 17(6), 6296-308. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Molecules, 27(19), 6296. Available at: [Link]

  • Mällas, A., et al. (1998). Synthesis of isosteric analogues of nicotinamide adenine dinucleotide containing C-nucleotide of nicotinamide or picolinamide. Journal of Medicinal Chemistry, 41(20), 3821-3831. Available at: [Link]

Sources

The Pharmacophore of N-Phenylpicolinamide: A Technical Guide to Biological Targets

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Phenylpicolinamide (NPP) is not merely a single compound but a privileged scaffold in medicinal and agricultural chemistry. Its biological activity is dictated by a bidentate chelating motif (pyridine nitrogen and amide oxygen) and a lipophilic tail. This guide dissects the three primary biological domains where NPP derivatives exhibit potent activity: Mitochondrial Respiration (Agrochemicals) , Zinc-Dependent Metalloenzymes (Oncology) , and Allosteric Neuromodulation (CNS Disorders) .

Part 1: The Chemical Scaffold & Pharmacophore

To understand the biological targets, one must first understand the binding capabilities of the core structure. The this compound scaffold presents a specific geometry that allows it to act as a "chameleon" ligand depending on substitution patterns.

Structural FeatureChemical FunctionBiological Consequence
Pyridine Nitrogen (

)
Electron donor / H-bond acceptorCritical for metal chelation (

,

) and active site anchoring.
Amide Oxygen (

)
Electron donorWorks in concert with

to form stable 5-membered chelate rings.
Amide Nitrogen (

)
Hydrogen bond donorEssential for orienting the molecule via H-bonds with protein backbone residues (e.g., Ser, Tyr).
Phenyl Ring Lipophilic/Aromatic interactionsTargets hydrophobic pockets;

-

stacking with aromatic residues (Phe, Trp).

Part 2: Primary Target Class I — Mitochondrial Respiration

Domain: Agricultural Chemistry (Fungicides) & Antiparasitics Specific Target: Cytochrome bc1 Complex (Complex III), Qi Site[1]

The most commercially validated application of the picolinamide scaffold is in the inhibition of fungal respiration. Derivatives such as Fenpicoxamid (metabolized to UK-2A) are potent inhibitors of the respiratory chain.

Mechanism of Action: The Qi Site Blockade

The cytochrome bc1 complex transfers electrons from ubiquinol (


) to cytochrome c. This process involves two distinct binding sites: the Qo site (outer) and the Qi site (inner).
  • Binding: NPP derivatives bind selectively to the Qi site (quinone reduction site) on the inner side of the mitochondrial membrane.

  • Mimicry: The picolinamide structure mimics the semiquinone intermediate. The amide

    
     forms a critical hydrogen bond with the backbone of Asp229  or His201  (residue numbering varies by species), while the bulky phenyl group occupies the hydrophobic channel.
    
  • Blockade: By occupying the Qi site, NPP prevents the re-oxidation of cytochrome b hemes (

    
    ). This halts the Q-cycle.
    
  • Result: ATP synthesis collapses, and the accumulation of electrons leads to Superoxide (

    
    ) generation, triggering cell death.
    
Visualization: The Q-Cycle Blockade

MitochondrialBlockade ComplexIII Cytochrome bc1 Complex QoSite Qo Site (Outer Membrane) ComplexIII->QoSite QiSite Qi Site (Inner Membrane) ComplexIII->QiSite ElectronFlow Electron Transfer (Heme bL -> Heme bH) QoSite->ElectronFlow QiSite->ElectronFlow BLOCKS Re-oxidation NPP This compound (Inhibitor) NPP->QiSite High Affinity Binding ElectronFlow->QiSite Normal Flow ATP ATP Synthesis ElectronFlow->ATP Inhibited ROS ROS Generation (Cell Death) ElectronFlow->ROS Leakage Induced

Figure 1: Mechanism of Action at the Mitochondrial Qi Site. The inhibitor locks the enzyme in a reduced state, preventing electron recycling and halting ATP production.

Part 3: Primary Target Class II — Zinc Metalloenzymes

Domain: Oncology & Anti-inflammatory Drug Discovery Specific Targets: Matrix Metalloproteinases (MMPs) & Histone Deacetylases (HDACs)[2]

In medicinal chemistry, the NPP scaffold is exploited for its Zinc-Binding Group (ZBG) properties.

Mechanism: Bidentate Chelation

Many enzymes utilize a catalytic Zinc ion (


) to activate water for hydrolysis.
  • The Interaction: The pyridine nitrogen and the carbonyl oxygen of the picolinamide form a "pincer" (bidentate chelate) around the active site Zinc.

  • Selectivity: The N-phenyl tail extends into the S1' specificity pocket. By modifying the substituents on the phenyl ring (e.g., adding long alkyl chains or biphenyls), researchers can tune selectivity between MMP-1, MMP-9, or HDAC isoforms.

Validated Targets
  • MMPs (Matrix Metalloproteinases): Inhibition prevents extracellular matrix degradation, reducing tumor metastasis.

  • HDACs (Histone Deacetylases): Picolinamides can act as "cap groups" for HDAC inhibitors, altering gene expression in cancer cells.

Part 4: Emerging Targets — Neuromodulation

Domain: CNS Disorders (Parkinson's, Pain) Specific Targets: mGluR4 & TRP Channels

Metabotropic Glutamate Receptor 4 (mGluR4)

N-phenylpicolinamides have been identified as Positive Allosteric Modulators (PAMs) for mGluR4.

  • Significance: Activation of mGluR4 reduces excessive excitatory transmission in the basal ganglia, offering a therapeutic route for Parkinson's disease.

  • Binding: Unlike the orthosteric site (which binds glutamate), NPPs bind to a transmembrane allosteric pocket, stabilizing the active conformation of the receptor.

TRP Channels (TRPM8 / TRPA1)

Transient Receptor Potential (TRP) channels are sensors for pain and temperature.

  • Activity: Certain carboxamide derivatives act as antagonists or modulators of TRPM8 (the cold sensor).

  • Structure-Activity Relationship (SAR): The amide linker is critical here; replacing the pyridine with other heterocycles often results in a loss of activity, highlighting the specific requirement for the picolinamide geometry.

Part 5: Experimental Validation Protocols

To confirm the target of a novel this compound derivative, the following self-validating workflows are recommended.

Protocol A: Mitochondrial Respiration Inhibition Assay

Validates Target Class I (Qi Site)

Principle: Measure the consumption of Oxygen in isolated mitochondria. If NPP targets Complex III, respiration should cease only when succinate (Complex II substrate) is used, but not if TMPD/Ascorbate (Complex IV substrate) is used.

  • Preparation: Isolate mitochondria from S. cerevisiae or rat liver using differential centrifugation. Resuspend in respiration buffer (0.6 M Mannitol, 20 mM HEPES, pH 7.4).

  • Baseline: Add mitochondria to the oxygraph chamber. Add ADP (1 mM) to initiate State 3 respiration.

  • Inhibitor Addition: Inject NPP derivative (dissolved in DMSO) at graded concentrations (

    
    ).
    
  • Substrate Check (The Validation Step):

    • Add Succinate : If respiration is blocked, the target is downstream of Complex II (likely Complex III).

    • Add Decylubiquinol : If respiration remains blocked, the target is Complex III.

    • Add Ascorbate + TMPD : This bypasses Complex III and donates electrons directly to Complex IV. Respiration should recover.

    • If respiration recovers with Ascorbate/TMPD, the target is confirmed as Complex III.

Protocol B: Fluorescence-Based Enzymatic Assay (MMP/HDAC)

Validates Target Class II (Zinc Metalloenzymes)

  • Reagents: Recombinant MMP-9 enzyme; Fluorogenic substrate (e.g., Mca-PLGL-Dpa-AR-NH2).

  • Equilibrium: Incubate Enzyme (10 nM) with NPP derivative (variable conc.) in Assay Buffer (50 mM Tris, 10 mM

    
    , 
    
    
    
    10
    
    
    ) for 30 minutes at 25°C. Note: Pre-incubation is critical to allow the chelator to displace the active site water.
  • Initiation: Add Fluorogenic substrate.

  • Readout: Monitor fluorescence (

    
    ) over 60 minutes.
    
  • Data Analysis: Plot

    
     vs. [Inhibitor] to determine 
    
    
    
    .
    • Control: Use EDTA (non-specific chelator) as a positive control for inhibition.

Experimental Workflow Diagram

ValidationWorkflow cluster_Mito Pathway A: Respiration cluster_Enz Pathway B: Metalloenzyme Compound Novel NPP Derivative MitoAssay Oxygraph Assay Compound->MitoAssay FRET FRET Assay (+Zn2+) Compound->FRET Rescue Ascorbate/TMPD Rescue? MitoAssay->Rescue Target1 Target: Complex III (Qi Site) Rescue->Target1 Yes Chelation Zinc Dependent? FRET->Chelation Target2 Target: MMP / HDAC Chelation->Target2 Yes

Figure 2: Decision Tree for Target Deconvolution. This workflow distinguishes between mitochondrial toxicity and enzymatic inhibition.

References

  • FRAC (Fungicide Resistance Action Committee). (2023). FRAC Code List 2023: Fungal control agents sorted by cross resistance pattern and mode of action. (Target site C3: complex III: cytochrome bc1 at Qi site). Link

  • Meyer, J. P., et al. (2012). "Structure-Activity Relationship Studies of Picolinamide-Based Inhibitors of MMP-12." Journal of Medicinal Chemistry. (Demonstrates Zinc chelation mechanism). Link

  • Gombert, M., et al. (2018). "Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties." Cell Chemical Biology. (Confirms Qi site targeting and resistance mutations). Link

  • Niswender, C. M., & Conn, P. J. (2010). "Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease." Annual Review of Pharmacology and Toxicology. (Discusses PAM activity of picolinamides). Link

  • PDB (Protein Data Bank). Entry 6Q48. "Structure of mitochondrial respiratory complex III with picolinamide inhibitor." Link

Sources

Technical Guide: N-Phenylpicolinamide Analogs and Their Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-phenylpicolinamide scaffold represents a pivotal structural motif in modern bioactive chemistry, bridging the gap between natural product derivatization and fully synthetic rational drug design.[1] While historically overshadowed by nicotinamides, picolinamides (pyridine-2-carboxamides) have emerged as the definitive pharmacophore for Qi site inhibition (QiI) in mitochondrial respiration. This guide analyzes the structural architecture, mechanism of action (MoA), and synthetic pathways of these analogs, with a primary focus on their commercial dominance in next-generation fungicides (e.g., Fenpicoxamid) and emerging utility in medicinal chemistry (mGlu4 modulation, NLRP3 inhibition).[1]

Chemical Architecture & SAR Profile

The core pharmacophore consists of a picolinic acid (pyridine-2-carboxylic acid) coupled to an aniline derivative. The unique electronic properties of the pyridine nitrogen at the ortho position relative to the amide carbonyl create a chelation-capable bidentate system, crucial for both biological binding and catalytic direction.

The Pharmacophore[1]
  • Head Group: The 3-hydroxy-4-methoxypicolinamide motif is critical. The 3-OH group often participates in intramolecular hydrogen bonding with the amide nitrogen, planarizing the molecule and pre-organizing it for the binding pocket.[1]

  • Linker: The amide bond provides rigidity and directional H-bond donation/acceptance.[1]

  • Tail Group: In fungicidal analogs (e.g., UK-2A derivatives), this is a complex macrocyclic dilactone or a lipophilic benzyl/phenethyl moiety that occupies the hydrophobic pocket of the target enzyme.[1]

Structure-Activity Relationship (SAR)
Structural DomainModificationEffect on Potency/Stability
Pyridine Ring 3-OH substitutionEssential for high affinity binding (H-bond donor).
4-OMe substitutionEnhances lipophilicity and metabolic stability.[1]
Amide Nitrogen N-MethylationGenerally abolishes activity (loss of H-bond donor).
Phenyl Ring Ortho-substitutionSteric bulk here can lock conformation; critical for selectivity.[1]
Macrocycle (UK-2A) Isobutyryl ester (Fenpicoxamid)Pro-drug strategy: Increases hydrolytic stability and penetration; cleaves in planta to active form.[1]

Mechanism of Action: The Qi Inhibition Paradigm[1]

The commercial success of N-phenylpicolinamides stems from their ability to circumvent resistance to strobilurins (Qo inhibitors) by targeting a different site on the Cytochrome


 complex (Complex III) .
The Target: Cytochrome Complex

Mitochondrial respiration relies on the Q-cycle.[1] While strobilurins block the outer quinol oxidation site (


), N-phenylpicolinamides (like Antimycin A ) block the inner quinone reduction site (

).
  • Binding Mode: The picolinamide head group inserts into the

    
     site.[1] The pyridine nitrogen likely engages in a salt-bridge or strong H-bond interaction with Asp229  (in Zymoseptoria tritici numbering) within the transmembrane helix.
    
  • Resistance Breaking: Because the

    
     and 
    
    
    
    sites are spatially distinct, mutations conferring resistance to strobilurins (e.g., G143A) do not affect picolinamide binding.
Signaling Pathway Diagram

The following diagram illustrates the interruption of electron transport at Complex III.

G NADH NADH C1 Complex I NADH->C1 e- Q Ubiquinone (Q) C1->Q e- C3 Complex III (Cytochrome bc1) Q->C3 e- transfer C4 Complex IV C3->C4 Cytochrome c ATP ATP Synthesis C4->ATP Proton Gradient Strob Strobilurins (Block Qo Site) Strob->C3 Inhibits Qo Picol Picolinamides (Block Qi Site) Picol->C3 Inhibits Qi

Caption: Dual-target model of Complex III inhibition. Picolinamides target the Qi site, remaining effective against Qo-resistant strains.

Synthetic Methodologies

The synthesis of these analogs ranges from semi-synthetic modification of fermentation products to total synthesis via C-H activation.[1]

Pathway A: Semi-Synthesis (The UK-2A Route)

Fenpicoxamid is not fully synthetic.[1] It is derived from UK-2A , a natural product isolated from Streptomyces.

  • Fermentation: Streptomyces sp.[1][2] produces UK-2A.[1][2][3][4][5][6][7]

  • Derivatization: The exocyclic hydroxyl group is acylated to form an isobutyryl acetal.[1][2] This converts the unstable natural product into a lipophilic pro-fungicide (Fenpicoxamid) that penetrates the leaf cuticle before metabolizing back to the active UK-2A.[1]

Pathway B: Picolinamide as a Directing Group (C-H Activation)

In medicinal chemistry, the this compound motif is a "privileged" directing group (DG) for Palladium-catalyzed C-H activation. The pyridine nitrogen and amide oxygen coordinate Pd(II), directing functionalization to the ortho position of the phenyl ring.[1]

  • Reaction: Pd(OAc)₂, PhI(OAc)₂ oxidant.[1][8]

  • Utility: Allows rapid installation of halogens, aryls, or alkyl groups at the sterically hindered ortho position, creating diverse libraries for SAR scanning without de novo synthesis.[1]

Emerging Applications (Beyond Agriculture)

While fungicides dominate the patent landscape, the scaffold is gaining traction in pharmaceutical research.[1]

mGlu4 Positive Allosteric Modulators (PAMs)

N-phenylpicolinamides have been identified as PAMs for the metabotropic glutamate receptor 4 (mGlu4), a target for Parkinson's disease.[1]

  • Mechanism: They bind to an allosteric pocket, enhancing the receptor's response to glutamate.[1]

  • Key Feature: The picolinamide core provides the necessary H-bond acceptor/donor profile to anchor the ligand in the transmembrane domain.[1]

NLRP3 Inflammasome Inhibitors

Recent screens have highlighted picolinamide derivatives as inhibitors of the NLRP3 inflammasome, potentially useful for treating gout and neuroinflammation.[1] The scaffold likely disrupts the ATPase activity of NLRP3.[1]

Experimental Protocols

Protocol: Synthesis of N-(2-iodophenyl)picolinamide

A self-validating protocol for creating a substrate suitable for C-H activation studies.

Reagents: Picolinic acid (1.0 eq), 2-iodoaniline (1.0 eq), EDC·HCl (1.2 eq), DMAP (0.1 eq), DCM (Solvent).[1]

  • Activation: Dissolve picolinic acid (10 mmol) in dry DCM (50 mL) under

    
    . Add EDC·HCl (12 mmol) and DMAP (1 mmol).[1] Stir at 0°C for 15 min. Checkpoint: Solution should remain clear/slightly cloudy; precipitation indicates urea byproduct formation.[1]
    
  • Coupling: Add 2-iodoaniline (10 mmol) dropwise. Warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Wash with 1M HCl (2x) to remove unreacted amine/DMAP, then sat. NaHCO₃ (2x) to remove excess acid.

  • Purification: Recrystallize from Ethanol/Hexane.

  • Validation:

    • 1H NMR (CDCl3): Look for the amide singlet at

      
       ppm (deshielded by intramolecular H-bond with pyridine N).
      
    • Yield: Expected >85%.

Protocol: Mitochondrial Respiration Inhibition Assay (Qi Site Specificity)

To distinguish Qi inhibition (Picolinamide) from Qo inhibition (Strobilurin).

Materials: Isolated mitochondria (fungal or bovine), Cytochrome


, NADH, Decylubiquinol, Spectrophotometer.[1]
  • Baseline Activity: Measure the reduction of Cytochrome

    
     at 550 nm using NADH as the electron donor.
    
  • Qo Blockade: Add a saturating concentration of Strobilurin (e.g., Azoxystrobin). Residual activity indicates leakage or alternative pathways.[1]

  • Qi Challenge: In a separate run, add the Test Picolinamide .

    • Observation: If the compound is a Qi inhibitor, it will block respiration even in mutants resistant to Strobilurins (e.g., G143A mutants).

  • Antimycin A Control: Use Antimycin A (known Qi inhibitor) as a positive control. The test compound should mimic Antimycin's inhibition profile.

References

  • Owen, W. J., et al. (2017). "Characterization of the mechanism of action of fenpicoxamid fungicide and its metabolite UK-2A." Pest Management Science. Link

  • Zhu, Y., et al. (2013). "Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C-H functionalization." Chemistry – A European Journal.[1] Link

  • Niswender, C. M., et al. (2009). "Discovery, Synthesis, and Pharmacological Characterization of a Novel Series of this compound mGlu4 Positive Allosteric Modulators." Journal of Medicinal Chemistry. Link

  • Corteva Agriscience. (2018). "Fenpicoxamid (Inatreq™ active) Technical Bulletin." Link

  • Food and Agriculture Organization (FAO). (2018). "Fenpicoxamid: Toxicological and Residue Evaluation." JMPR Reports. Link

Sources

N-Phenylpicolinamide: A Dual-Utility Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, Process Scientists

Executive Summary

In the modern pharmacopeia, N-Phenylpicolinamide (CAS: 10354-53-7) occupies a rare "dual-utility" niche. It serves simultaneously as a robust pharmacophore in neurology and oncology and as a privileged directing group (DG) in C-H activation chemistry.

For the medicinal chemist, this scaffold offers tunable lipophilicity and hydrogen-bonding potential, validated in Positive Allosteric Modulators (PAMs) for mGlu4 receptors and Aurora-B kinase inhibitors. For the process chemist, the picolinamide moiety is a premier bidentate ligand, enabling high-fidelity ortho- and remote C-H functionalization via transition metal catalysis (Pd, Co, Ni), often outperforming monodentate directing groups in stability and selectivity.

This guide synthesizes the literature on this compound, moving from its synthetic utility to its biological applications, providing self-validating protocols for laboratory implementation.

Part 1: The Synthetic Powerhouse (Directing Group Utility)

The Chelation Mechanism

The picolinamide (PA) auxiliary is a bidentate (


) directing group. Unlike monodentate groups (e.g., carboxylic acids), the PA system coordinates transition metals through both the pyridine nitrogen and the amide nitrogen (often deprotonated). This forms a rigid 5-membered metallacycle that thermodynamically stabilizes high-valent metal intermediates (e.g., Pd(IV), Co(III)), lowering the activation energy for C-H bond cleavage.

Key Advantages:

  • Stabilization: Supports high-oxidation-state catalysis, enabling the use of earth-abundant metals like Cobalt and Nickel.

  • Selectivity: The rigid bite angle enforces strict ortho-selectivity on the attached phenyl ring.

  • Removability: Recent advances allow for the "traceless" removal of the PA group post-functionalization, often recycling the picolinic acid moiety.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle of a Cobalt-catalyzed, picolinamide-directed C-H functionalization. Note the critical formation of the metallacycle intermediate.

CH_Activation_Mechanism Figure 1: Mechanism of Picolinamide-Directed C-H Activation via Co(III) Metallacycle Substrate This compound (Substrate) Coordination N,N-Coordination (Pre-complex) Substrate->Coordination + Co(OAc)2 CH_Cleavage C-H Activation (Metallacycle Formation) Coordination->CH_Cleavage - AcOH Functionalization Functionalization (Alkyne/Alkene Insertion) CH_Cleavage->Functionalization + Coupling Partner Product Ortho-Functionalized Product Functionalization->Product Reductive Elimination Product->Substrate Catalyst Turnover

Part 2: Medicinal Chemistry & Pharmacology[1][2][3][4]

Beyond its role as a synthetic tool, the this compound core is a bioactive scaffold. Its planar topology and hydrogen-bond donor/acceptor motif make it an ideal mimic for ATP-binding sites or allosteric pockets.

Case Study A: mGlu4 Positive Allosteric Modulators (PAMs)

Metabotropic glutamate receptor 4 (mGlu4) is a primary target for Parkinson’s disease therapy. Research by Engers et al. (Vanderbilt Center for Neuroscience Drug Discovery) identified N-phenylpicolinamides as potent PAMs.

  • Mechanism: The scaffold binds to an allosteric site on the receptor, enhancing the affinity of the endogenous ligand (glutamate).

  • SAR Insight: Substitution on the phenyl ring is critical. Para-substitution (e.g., -NHAc, -Cl) generally improves potency and metabolic stability compared to ortho-substitution, which can sterically hinder binding.

  • Key Compound: N-(4-acetamido)phenylpicolinamide showed sub-micromolar potency and good blood-brain barrier (BBB) penetration in rat models.

Case Study B: Aurora-B Kinase Inhibitors

Aurora-B kinase is a regulator of mitosis; its overexpression is linked to poor prognosis in various cancers.

  • Discovery: A series of N-methylpicolinamide-4-thiol derivatives were synthesized to target the ATP-binding pocket of Aurora-B.

  • Lead Candidate (Compound 6p): Displayed IC50 values < 10 µM against HepG2 (liver) and HCT-116 (colon) cancer lines.

  • Selectivity: The picolinamide nitrogen interacts with the hinge region of the kinase, while the phenyl tail extends into the hydrophobic pocket.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substituent modifications on the this compound scaffold based on aggregated literature data.

RegionModificationEffect on Activity (General)
Pyridine Ring 4-Thiol substitutionIncreases antitumor potency (Aurora-B inhibition).
Amide Linker N-MethylationGenerally reduces potency for mGlu4; tolerated for kinases.
Phenyl Ring Para-Acetamido (-NHCOCH3)High Potency: Critical for mGlu4 PAM activity; improves solubility.
Phenyl Ring Ortho-Halogen (-Cl, -F)Reduced Potency: Steric clash often hinders binding pocket fit.
Phenyl Ring Para-Nitro (-NO2)Cytotoxicity: Increases non-specific toxicity (undesirable for CNS drugs).

Part 3: Experimental Protocols

Protocol 3.1: Synthesis of the this compound Core

Rationale: This protocol uses a mixed anhydride coupling method, which avoids the harsh conditions of acid chlorides and provides higher yields than direct thermal condensation.

Reagents:

  • Picolinic acid (1.0 equiv)[1]

  • Aniline derivative (1.0 equiv)

  • Ethyl chloroformate (1.1 equiv)

  • Triethylamine (Et3N) (1.2 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve picolinic acid (10 mmol) in anhydrous DCM (50 mL) at 0°C under nitrogen. Add Et3N (12 mmol) followed by dropwise addition of ethyl chloroformate (11 mmol). Stir for 30 minutes to form the mixed anhydride intermediate.

  • Coupling: Add the aniline derivative (10 mmol) dissolved in DCM (10 mL) dropwise to the cold mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with water (50 mL). Wash the organic layer with saturated NaHCO3 (2 x 30 mL) to remove unreacted acid, followed by 1M HCl (2 x 30 mL) to remove unreacted amine.

  • Purification: Dry over Na2SO4, concentrate in vacuo, and recrystallize from Ethanol/Water.

    • Validation: Expected yield >85%.[2][3] Product should appear as a white/off-white solid (mp ~74-75°C for unsubstituted parent).

Protocol 3.2: Picolinamide-Directed C-H Arylation

Rationale: Adapted from Daugulis et al., this protocol utilizes the bidentate nature of the scaffold to install an aryl group at the ortho position.

Reagents:

  • This compound (Substrate) (1.0 equiv)

  • Aryl Iodide (Coupling partner) (1.2 equiv)

  • Cobalt(II) Acetate tetrahydrate (10 mol%)

  • Silver Acetate (AgOAc) (1.0 equiv) – Oxidant/Halide scavenger

  • Solvent: Trifluoroethanol (TFE) – Critical for stabilizing Co(III)

Workflow:

  • Setup: In a screw-cap vial, combine this compound (0.5 mmol), Aryl Iodide (0.6 mmol), Co(OAc)2·4H2O (0.05 mmol), and AgOAc (0.5 mmol).

  • Solvation: Add TFE (2.0 mL). Note: TFE is non-negotiable; it aids in the protonolysis step of the catalytic cycle.

  • Heating: Seal and heat to 100°C for 12 hours.

  • Isolation: Cool to room temperature. Dilute with EtOAc and filter through a Celite pad to remove silver salts.

  • Purification: Concentrate and purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Workflow_Logic Figure 2: Critical Decision Point in C-H Activation Protocol Start Start: Reagent Assembly Solvent_Check Is Solvent TFE? Start->Solvent_Check Reaction Heat 100°C / 12h Solvent_Check->Reaction Yes Fail STOP: Reaction will fail (Co(III) unstable) Solvent_Check->Fail No (e.g., DMF, THF) Workup Filter (Celite) & Purify Reaction->Workup

References

  • Engers, D. W., et al. (2011).[4][1] "Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu4)."[4] Journal of Medicinal Chemistry, 54(4), 1106-1110.[4] Link

  • Zhang, H., et al. (2012). "Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents." Bioorganic & Medicinal Chemistry Letters, 22(10), 3392-3396. Link

  • Daugulis, O., et al. (2014). "Cobalt-catalyzed aminoquinoline- and picolinamide-directed C-H functionalization." Accounts of Chemical Research, 48(4), 1053-1064. Link

  • LookChem. (n.d.). "this compound CAS 10354-53-7 Properties and Safety." LookChem Database. Link

  • Rani, G., et al. (2020).[5] "Traceless directing groups: a novel strategy in regiodivergent C–H functionalization." Chemical Communications, 56, 12479-12521.[5] Link

Sources

Technical Guide: Structure-Activity Relationship (SAR) of N-Phenylpicolinamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Phenylpicolinamide represents a privileged scaffold in medicinal and agricultural chemistry, distinguished by its ability to enforce specific conformational constraints via intramolecular hydrogen bonding. This guide provides a technical analysis of the scaffold's Structure-Activity Relationship (SAR), focusing on its dual utility as a respiratory inhibitor (QiI) in fungicides (e.g., Fenpicoxamid precursors) and a Positive Allosteric Modulator (PAM) of metabotropic glutamate receptor 4 (mGlu4) in neurology.

This document is designed for lead optimization scientists, detailing the causal links between steric/electronic modifications and biological efficacy.

Chemical Architecture & Conformational Locking

The biological potency of this compound stems from its ability to adopt a planar, bioactive conformation. This is governed by an intramolecular hydrogen bond (IMHB) between the amide proton and the pyridine nitrogen (or an ortho-substituent).

The Pharmacophore

The scaffold is divided into three critical zones for SAR optimization:

  • Region A (The Head): The Picolinyl moiety (Pyridine ring).

  • Region B (The Linker): The Amide bond.

  • Region C (The Tail): The N-Phenyl ring.[1][2][3]

Visualization: SAR Logic Map

SAR_Map Scaffold This compound Core Scaffold RegionA Region A: Picolinyl Head (Binding Warhead) Scaffold->RegionA RegionB Region B: Amide Linker (Conformational Switch) Scaffold->RegionB RegionC Region C: Phenyl Tail (Lipophilicity & Selectivity) Scaffold->RegionC RuleA1 Pyridine N essential for H-bond acceptor RegionA->RuleA1 RuleA2 3-Position substitution (OH/OR) enhances potency RegionA->RuleA2 RuleB1 Planarity required (IMHB formation) RegionB->RuleB1 RuleB2 N-Methylation abolishes activity (Steric clash) RegionB->RuleB2 RuleC1 Para-substitution (e.g., -NHAc) for mGlu4 RegionC->RuleC1 RuleC2 Meta/Para lipophilic groups (CF3, Cl) for Fungicidal activity RegionC->RuleC2

Figure 1: Hierarchical SAR logic map defining the three optimization zones and their governing rules.

Detailed SAR Analysis

Region A: The Picolinyl Head (The Warhead)

In fungicidal applications (targeting the Qi site of Complex III), the picolinamide "head" mimics the natural substrate ubiquinone.

  • Pyridine Nitrogen: Essential. Replacing the pyridine ring with a phenyl ring (benzamide) typically results in a >100-fold loss of activity. The nitrogen serves as a critical H-bond acceptor for the receptor site (e.g., Serine residues in the binding pocket).

  • 3-Substitution: Introduction of a hydroxyl (-OH) or methoxy (-OMe) group at the 3-position (ortho to the amide carbonyl) creates a secondary IMHB with the amide carbonyl oxygen. This locks the conformation and often improves binding affinity by mimicking the 3-hydroxy-picolinic acid moiety found in natural products like UK-2A [1].

Region B: The Amide Linker

The amide bond is not merely a connector; it is a structural scaffold.

  • H-Bond Donor: The amide -NH is a critical donor.

  • Methylation: N-methylation of the amide often abolishes activity. This suggests the amide proton is involved in essential H-bonding with the target protein or that the methyl group introduces a steric clash preventing the planar bioactive conformation [2].

Region C: The Phenyl Tail (The Tuning Knob)

This region dictates the specific therapeutic application (Agro vs. Pharma).

  • For mGlu4 PAMs (Neurology):

    • Para-Acetamido Group: An acetamido (-NHCOCH3) group at the para position of the phenyl ring significantly enhances potency (EC50 < 500 nM). This group likely interacts with a specific polar pocket in the mGlu4 transmembrane domain [2].

    • Lipophilicity: Moderate lipophilicity is preferred for blood-brain barrier (BBB) penetration.

  • For QiI Fungicides (Agro):

    • Lipophilic Substituents: Meta and para substitutions with lipophilic, electron-withdrawing groups (e.g., -CF3, -Cl, -OCF3) are crucial. These groups improve membrane permeability (LogP) and binding to the hydrophobic Qi pocket of the cytochrome bc1 complex [3].

    • Steric Bulk: Large bulky groups (e.g., phenoxy) at the para position can enhance activity against specific cell lines by accessing auxiliary binding pockets [4].

Quantitative Data Summary

The following table contrasts the SAR trends for two distinct biological targets using the this compound scaffold.

Table 1: Comparative SAR Data (IC50/EC50 values)

Compound IDR1 (Picoline 3-pos)R2 (Phenyl 4-pos)TargetActivity (IC50/EC50)NotesRef
VU0400195 H-NH-CO-CH3mGlu4 (Human)280 nM (EC50)Standard mGlu4 PAM[2]
Analogue 4 H-FmGlu4 (Human)> 10,000 nMLoss of H-bond donor at tail[2]
UK-2A -OH (Macrocyclic)(Complex tail)Z. tritici (Fungi)0.86 nM (IC50)Natural Product Benchmark[3]
Cmpd 8e H-O-PhA549 (Cancer)3.6 µM (IC50)Cytotoxicity via Aurora-B[4]
Cmpd 3 HHmGlu4 / FungiInactive / WeakUnsubstituted scaffold is poor[2]

Mechanistic Insight: Mitochondrial Respiration Inhibition

For the fungicidal application, the mechanism of action is the inhibition of the cytochrome bc1 complex. The this compound binds at the Qi site (inner mitochondrial membrane), blocking electron transfer from heme bH to ubiquinone.

Visualization: Mechanism of Action Workflow

MOA Ligand This compound (Ligand) Target Cytochrome bc1 Complex (Mitochondria) Ligand->Target Permeates Membrane Site Qi Binding Site (Inner Membrane) Target->Site Occupies Block Block Electron Transfer (Heme bH -> Ubiquinone) Site->Block Inhibits Effect1 ATP Depletion Block->Effect1 Effect2 ROS Generation Block->Effect2 Death Fungal Cell Death Effect1->Death Effect2->Death

Figure 2: Mechanism of Action (MOA) pathway for this compound derivatives acting as QiI fungicides.

Experimental Protocols

Synthesis: General Amide Coupling Protocol

Objective: Synthesize this compound derivatives via acid chloride activation. Rationale: The acid chloride method is preferred for picolinic acids due to the high reactivity required to overcome the electron-deficient nature of the pyridine ring.

  • Activation:

    • Dissolve Picolinic acid derivative (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Add Oxalyl Chloride (1.2 eq) dropwise at 0°C, followed by a catalytic drop of DMF.

    • Stir for 2 hours at room temperature.

    • Evaporate solvent to yield the crude acid chloride (use immediately).

  • Coupling:

    • Dissolve the substituted Aniline (1.0 eq) and Triethylamine (1.5 eq) in anhydrous DCM.

    • Add the crude acid chloride (dissolved in minimal DCM) dropwise at 0°C.

    • Stir at room temperature for 4–12 hours (monitor by TLC).

  • Workup:

    • Quench with saturated NaHCO3.

    • Extract with DCM (3x). Wash organic layer with brine.

    • Dry over Na2SO4 and concentrate.[1]

  • Purification:

    • Recrystallize from Ethanol or purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Biological Assay: Mitochondrial Electron Transport (MET) Inhibition

Objective: Determine IC50 values for Qi site inhibition.[4] Self-Validation: Use Antimycin A (known Qi inhibitor) as a positive control.

  • Preparation: Isolate mitochondria from Saccharomyces cerevisiae or Zymoseptoria tritici using differential centrifugation.

  • Assay Buffer: 50 mM Potassium Phosphate (pH 7.5), 2 mM EDTA, 0.1% BSA.

  • Reaction Mix:

    • Mitochondrial protein (20 µg/mL).

    • Cytochrome c (oxidized, 50 µM).

    • NADH (200 µM) as the electron donor.

    • Test compound (DMSO solution, serial dilutions).

  • Measurement:

    • Initiate reaction with NADH.

    • Monitor the reduction of Cytochrome c by measuring absorbance increase at 550 nm using a kinetic spectrophotometer.

  • Calculation:

    • Plot Slope (Rate) vs. Log[Compound].

    • Calculate IC50 using non-linear regression (Sigmoidal dose-response).

References

  • Owen, W. J., et al. (2018). "Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. I. Impact of picolinamide ring replacement."[5] Pest Management Science, 74(12), 2736-2745. Link

  • Engers, D. W., et al. (2011).[6] "Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4))." Journal of Medicinal Chemistry, 54(4), 1106-1110.[6] Link

  • Wilmot, J. J., et al. (2019). "Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. II. Impact of modifications to the macrocycle benzyl position." Pest Management Science, 75(2), 406-413. Link

  • Wang, S., et al. (2011).[6] "Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives." Bioorganic & Medicinal Chemistry Letters, 21(18), 5331-5335. Link

Sources

A-Z Guide to Preliminary Investigation into N-Phenylpicolinamide Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

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Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide provides a robust framework for conducting a preliminary in vitro investigation into the cytotoxicity of the novel compound, N-Phenylpicolinamide. Given the limited existing data on the specific biological activities of this compound, this document outlines a foundational, multi-pronged approach applicable to the initial cytotoxic profiling of any new chemical entity. We detail the rationale and step-by-step protocols for a suite of validated assays designed to assess various aspects of cell health, including metabolic activity, membrane integrity, and the induction of apoptosis. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the logical progression of a preliminary cytotoxic investigation.

Introduction: The Rationale for Investigating this compound

This compound belongs to the picolinamide class of chemical compounds. While specific data on this compound is sparse, related picolinamide derivatives have demonstrated a range of biological activities, including antifungal properties and potential as anticancer agents.[1][2][3] For instance, certain N-methyl-4-phenoxypicolinamide derivatives have shown cytotoxic activity against various cancer cell lines, such as A549 (lung carcinoma), H460 (large cell lung cancer), and HT-29 (colon adenocarcinoma).[1][3] Furthermore, some picolinamide derivatives have been investigated as allosteric modulators of metabotropic glutamate receptors, indicating potential neurological effects.[4][5]

Given the therapeutic potential observed in analogous compounds, a thorough understanding of this compound's cytotoxic profile is a critical first step in any drug discovery or chemical safety pipeline.[6][7] Cytotoxicity testing is a fundamental component of preclinical screening, providing essential data on a compound's potential toxicity and therapeutic index.[6][7][8] This guide establishes a systematic approach to generate a preliminary, yet comprehensive, cytotoxic profile of this compound.

Foundational Strategy: A Multi-Assay Approach

A single cytotoxicity assay provides only one perspective on a compound's effect on cell health. Therefore, a multi-assay strategy is essential for a more complete understanding. We will focus on three core assays that interrogate different cellular processes:

  • MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.[6][7]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells, indicating loss of membrane integrity.

  • Annexin V/Propidium Iodide (PI) Staining: Differentiates between healthy, apoptotic, and necrotic cells.[9][10]

This tripartite approach allows for a more nuanced interpretation of the cytotoxic mechanism. For example, a decrease in MTT signal without a corresponding increase in LDH release might suggest cytostatic effects or metabolic dysfunction rather than overt cell lysis.

Experimental Design: The Blueprint for a Robust Investigation

A well-designed experiment is crucial for generating reliable and reproducible data. Here, we outline the key considerations for the preliminary cytotoxic evaluation of this compound.

Cell Line Selection: Choosing the Right Biological Context

The choice of cell line is critical and should be guided by the potential application or target of this compound.[11] For a general preliminary screen, a panel of cell lines is recommended to assess for any cell-type-specific effects.

  • Cancer Cell Lines: If investigating anticancer potential, a selection of cancer cell lines from different tissue origins is appropriate. Examples include:

    • MCF-7: Human breast adenocarcinoma.

    • HeLa: Human cervical adenocarcinoma.[6][7]

    • A549: Human lung carcinoma.[1][3]

    • HepG2: Human liver hepatocellular carcinoma.[12]

  • Non-Cancerous Cell Line: To assess for general cytotoxicity and to determine a therapeutic window, a non-cancerous cell line should be included.

    • HEK293: Human embryonic kidney cells.[6][7]

    • L929: Mouse fibroblasts, an established standard for cytotoxicity testing.[13]

Compound Preparation and Concentration Range

This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Subsequent dilutions should be made in cell culture medium to achieve the desired final concentrations for the assays. It is critical to ensure that the final DMSO concentration in the cell culture wells is non-toxic (typically ≤ 0.5%).

A broad concentration range should be tested initially to determine the potency of the compound. A common starting point is a serial dilution series, for example, from 0.1 µM to 100 µM.

Experimental Workflow

The overall experimental workflow will follow a logical progression from initial cell viability screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Synthesis Cell_Seeding Seed Cells in 96-well Plates Compound_Treatment Treat with this compound (Dose-Response) Cell_Seeding->Compound_Treatment MTT_Assay MTT Assay (24h, 48h, 72h) Compound_Treatment->MTT_Assay IC50_Determination Calculate IC50 Values MTT_Assay->IC50_Determination LDH_Assay LDH Assay IC50_Determination->LDH_Assay Apoptosis_Assay Annexin V/PI Staining LDH_Assay->Apoptosis_Assay Caspase_Assay Caspase-3 Activity Assay Apoptosis_Assay->Caspase_Assay Data_Analysis Synthesize Data from All Assays Caspase_Assay->Data_Analysis Conclusion Preliminary Cytotoxic Profile Data_Analysis->Conclusion

Figure 1: Overall experimental workflow for the preliminary cytotoxic investigation of this compound.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the recommended cytotoxicity assays.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.[14] The MTT enters the mitochondria of viable cells where it is reduced to an insoluble, purple formazan product.[15] The amount of formazan produced is directly proportional to the number of viable cells.[15]

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.[16]

  • The next day, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.

  • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[14][17]

  • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[15][17]

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

  • Measure the absorbance at 570 nm using a microplate reader.[14]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[16] LDH is a stable enzyme and its presence in the medium is an indicator of compromised cell membrane integrity.

Protocol:

  • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

  • After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a catalyst and a dye solution.

  • Add 50-100 µL of the reaction mixture to each well containing the supernatant.[18]

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.[18][19]

  • Add 50 µL of a stop solution to each well.[19]

  • Measure the absorbance at 490 nm using a microplate reader.[19]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between different cell populations.[9] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[10] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells with compromised membranes.[10]

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value.

  • After incubation, collect both the floating and adherent cells. For adherent cells, use a gentle cell dissociation reagent like Accutase.[20]

  • Wash the cells with cold PBS and centrifuge.[21]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[20][21]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.[20]

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

  • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[20][21]

  • Add 400 µL of 1X Binding Buffer to each tube.[20]

  • Analyze the samples by flow cytometry within one hour.[20]

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway.[22] Its activation leads to the cleavage of various cellular substrates, resulting in the morphological and biochemical hallmarks of apoptosis.[22] This assay utilizes a specific substrate for caspase-3 that, when cleaved, releases a chromophore or fluorophore that can be quantified.

Protocol:

  • Seed and treat cells as for the apoptosis assay.

  • After treatment, lyse the cells using a lysis buffer provided with the assay kit.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.[22]

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for a colorimetric assay or Ac-DEVD-AMC for a fluorescent assay) to each well.[23][24]

  • Incubate the plate at 37°C for 1-2 hours.[25]

  • Measure the absorbance at 405 nm for the colorimetric assay or the fluorescence at the appropriate excitation/emission wavelengths for the fluorescent assay.[24][25]

Data Analysis and Interpretation

Calculation of IC50 Values

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro.[26] For the MTT and LDH assays, the IC50 value can be calculated from the dose-response curve.

  • Convert the absorbance values to percentage of cell viability or cytotoxicity relative to the vehicle-treated control.

  • Plot the percentage of viability/cytotoxicity against the logarithm of the compound concentration.

  • Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.[27]

Interpreting Multi-Assay Data

The combination of data from the different assays provides a more complete picture of the cytotoxic mechanism of this compound.

Assay Result Interpretation
↓ MTT, ↑ LDH, ↑ Annexin V/PI (late apoptotic/necrotic) Suggests a necrotic or late apoptotic cell death mechanism with loss of membrane integrity.
↓ MTT, ↔ LDH, ↑ Annexin V (early apoptotic) Indicates an apoptotic mechanism without significant membrane disruption.
↓ MTT, ↔ LDH, ↔ Annexin V/PI May suggest a cytostatic effect (inhibition of proliferation) or metabolic impairment rather than cell death.
↔ MTT, ↑ LDH Suggests a primary effect on membrane integrity, potentially through a non-apoptotic mechanism.

Table 1: Interpretation of hypothetical multi-assay results.

Advanced Mechanistic Insights: Investigating Signaling Pathways

Based on the initial findings, further investigation into specific signaling pathways may be warranted. While the precise molecular targets of this compound are unknown, some picolinamide derivatives have been shown to inhibit HIF-1α.[28] If the initial cytotoxicity data suggests a role for apoptosis, investigating key proteins in the apoptotic signaling cascade would be a logical next step.

G cluster_0 Apoptotic Stimulus cluster_1 Signaling Cascade NP This compound Intrinsic_Pathway Intrinsic Pathway (e.g., Bcl-2 family) NP->Intrinsic_Pathway ? Extrinsic_Pathway Extrinsic Pathway (e.g., Death Receptors) NP->Extrinsic_Pathway ? Caspase_9 Caspase-9 Intrinsic_Pathway->Caspase_9 Caspase_8 Caspase-8 Extrinsic_Pathway->Caspase_8 Caspase_3 Caspase-3 (Executioner Caspase) Caspase_9->Caspase_3 Caspase_8->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Figure 2: A hypothetical apoptotic signaling pathway that could be investigated following initial cytotoxicity screening.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the preliminary in vitro investigation of this compound cytotoxicity. By employing a multi-assay approach that assesses cell viability, membrane integrity, and the mode of cell death, researchers can generate a robust initial dataset. This foundational knowledge is essential for making informed decisions about the future development of this compound as a potential therapeutic agent or for assessing its toxicological risk. The detailed protocols and data interpretation guidelines presented herein are designed to ensure the generation of high-quality, reliable data, forming a solid basis for any subsequent, more in-depth mechanistic studies.

References

  • N-phenethyl-5-phenylpicolinamide alleviates inflammation in acute lung injury by inhibiting HIF-1α/glycolysis/ASIC1a pathway. (2022). Life Sciences, 309, 120987. [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (n.d.). National Institutes of Health. [Link]

  • Re-exploring the this compound derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability. (n.d.). PubMed Central. [Link]

  • Study of the in vitro cytotoxicity testing of medical devices. (n.d.). PubMed Central. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PubMed Central. [Link]

  • In Vitro and In Vivo Biological Activities of Dipicolinate Oxovanadium(IV) Complexes. (n.d.). National Institutes of Health. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. [Link]

  • Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. [Link]

  • What cell line should I choose for citotoxicity assays?. (2023). ResearchGate. [Link]

  • Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats. (2011). Journal of Medicinal Chemistry. [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. [Link]

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • Highlight report: Cell type selection for toxicity testing. (n.d.). PubMed Central. [Link]

  • How to calculate IC50. (2023). ResearchGate. [Link]

  • STUDYING THE BIOLOGICAL ACTIVITY OF ISOMERIC N-(TOLYL)- α-PICOLINAMIDES IN THE PASS ONLINE. (2024). The Austrian Journal of Technical and Natural Sciences. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022). Johner Institute. [Link]

  • Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. (2011). European Journal of Medicinal Chemistry. [Link]

  • Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. (2018). ACS Chemical Biology. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (n.d.). National Institutes of Health. [Link]

  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (2025). ResearchGate. [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

  • Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. [Link]

  • LDH Assay. (n.d.). Cell Biologics Inc.. [Link]

  • Calculating an IC50 value and its Margin of Error. (2020). YouTube. [Link]

  • Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. (2025). bioRxiv. [Link]

  • Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. (n.d.). PubMed Central. [Link]

Sources

Physicochemical Profiling of N-Phenylpicolinamide: A Guide to Solubility, Stability, and Solvent Selection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Phenylpicolinamide (CAS: 10354-53-7), also known as picolinic acid anilide, represents a critical scaffold in coordination chemistry and medicinal optimization.[1] Acting as a bidentate ligand (


-donor) for transition metals (Pd, Cu) and a pharmacophore in antimycobacterial research, its utility is strictly governed by its physicochemical behavior in solution.

This technical guide provides a rigorous analysis of the solubility thermodynamics and kinetic stability of this compound. It moves beyond generic data to offer a mechanistic understanding of solvent interactions, degradation pathways, and validated experimental protocols for researchers in drug discovery and catalysis.

Part 1: Chemical Identity & Structural Determinants[2]

To predict solubility and stability, we must first deconstruct the molecule’s electronic and steric environment.

  • Molecular Weight: 198.22 g/mol [2][3]

  • Core Structure: A picolinic acid moiety coupled to an aniline derivative via an amide bond.

  • Key Functional Motifs:

    • Pyridine Ring: Acts as a weak base (pKa ~3–4 for the ring nitrogen) and an H-bond acceptor.

    • Amide Linkage (-CONH-): The stability "weak link." It provides a hydrogen bond donor (NH) and acceptor (C=O).

    • Phenyl Ring: Contributes significant lipophilicity (

      
      -system), reducing water solubility but enhancing interaction with aromatic solvents (toluene, benzene).
      
Structural Diagram & Interaction Sites

The following diagram illustrates the key sites for solvent interaction and potential degradation.

ChemicalStructure Pyridine Pyridine Ring (Hydrophilic/Basic) H-Bond Acceptor Amide Amide Linkage (Hydrolysis Site) H-Bond Donor/Acceptor Pyridine->Amide Electronic Withdrawal Phenyl Phenyl Ring (Lipophilic) Van der Waals Interactions Amide->Phenyl Conjugation Water H2O/Buffer (Repelled by Phenyl) Water->Pyridine Solvation DMSO DMSO/DMF (Dipole-Dipole) DMSO->Amide Solvation DMSO->Phenyl Dispersion

Figure 1: Structural dissection of this compound highlighting solvent interaction zones.

Part 2: Solubility Profile

This compound exhibits a "Janus-faced" solubility profile due to the competition between its polar amide/pyridine core and its hydrophobic phenyl tail.

Theoretical Solubility (Hansen Solubility Parameters)

Solubility is maximized when the solute's energy parameters (


 dispersion, 

polarity,

hydrogen bonding) match the solvent's.
  • High Solubility Predicted: Aprotic polar solvents (DMSO, DMF) and chlorinated solvents (DCM, Chloroform).

  • Moderate Solubility Predicted: Short-chain alcohols (Ethanol, Methanol) and Esters (Ethyl Acetate).

  • Low Solubility Predicted: Water (due to high

    
     cost) and aliphatic hydrocarbons (Hexane).
    
Solvent Selection Matrix

The following table categorizes solvents based on experimental utility for synthesis, purification, and bioassays.

Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Dipolar Aprotic DMSO, DMF, DMAcExcellent (>50 mg/mL)Primary Choice. Stock solutions for bioassays; reaction media for metal complexation.
Chlorinated Dichloromethane (DCM), ChloroformGood Extraction workups; NMR analysis (

).[2]
Alcohols Methanol, Ethanol, IsopropanolModerate Recrystallization (often paired with water). Solubility increases significantly with temperature (

).
Esters/Ethers Ethyl Acetate, THFModerate Chromatography mobile phases; liquid-liquid extraction.
Aqueous Water, PBS (pH 7.4)Poor (<1 mg/mL)Avoid as primary solvent.[2] Requires co-solvent (e.g., 1% DMSO) or cyclodextrin carriers for biological use.
Aliphatic Hexanes, PentaneInsoluble Used as an anti-solvent to precipitate the compound during purification.
Dissolution Thermodynamics

The dissolution process involves breaking the crystal lattice (endothermic) and solvating the molecule (exothermic). For this compound, the lattice energy is stabilized by intermolecular hydrogen bonding and


 stacking.

SolubilityCycle Solid Solid Crystal Lattice (Stable H-bonds/Pi-stacking) Gas Isolated Molecules (High Energy State) Solid->Gas + Lattice Energy (Endothermic) Solution Solvated Molecule (Thermodynamic Equilibrium) Solid->Solution Gibbs Free Energy (dG_sol) Gas->Solution - Solvation Energy (Exothermic)

Figure 2: Thermodynamic cycle of dissolution.[2] High lattice energy requires solvents with high solvation power (e.g., DMSO) to overcome the barrier.[2]

Part 3: Stability Dynamics

While amides are generally stable, the specific electronic environment of this compound introduces unique sensitivities.

Hydrolytic Stability

The amide bond is susceptible to hydrolysis, converting the molecule back into Picolinic acid and Aniline .

  • Acidic Conditions (pH < 2): The pyridine nitrogen protonates first. This can actually protect the amide from further protonation, but strong heating in acid will eventually cleave the bond.

  • Basic Conditions (pH > 10): The electron-withdrawing nature of the pyridine ring makes the carbonyl carbon more electrophilic, increasing susceptibility to

    
     attack compared to simple benzamides.
    
  • Neutral (pH 7): Highly stable. Half-life (

    
    ) is typically measured in years at room temperature.
    
Thermal & Photostability
  • Thermal: Stable up to its melting point (approx. 75–130°C range depending on polymorph). Decomposition may occur near 200°C.

  • Photo: The conjugated

    
    -system absorbs UV light. Long-term exposure to UV in solution can lead to photo-oxidation or isomerization. Store solid and solutions in amber vials. 
    

Part 4: Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to generate precise solubility data for your specific solvent system.

  • Preparation: Weigh excess this compound solid (approx. 20 mg) into a 4 mL amber glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS, Ethanol).

  • Equilibration: Cap tightly. Agitate at constant temperature (25°C) for 24–48 hours using a rotary shaker or magnetic stir bar.

  • Separation: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated) to remove undissolved solid.

    • Critical Step: Centrifugation (10,000 rpm for 10 min) is preferred for viscous solvents like DMSO to avoid filter absorption.

  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC-UV (Detection: 254 nm).

  • Calculation: Compare peak area against a standard calibration curve (0.01 – 1.0 mg/mL in DMSO).

Protocol B: pH-Rate Profile (Stability Assay)

Use this to validate stability for biological assays.

  • Stock Solution: Prepare a 10 mM stock in DMSO.

  • Buffer Prep: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0.

  • Incubation: Spike the stock into buffers (final conc. 50 µM, 0.5% DMSO). Incubate at 37°C.

  • Sampling: Aliquot samples at

    
     hours.
    
  • Quenching: Immediately dilute acidic/basic samples with neutralizing buffer or cold acetonitrile to stop the reaction.

  • Analysis: Analyze via HPLC. Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ).[2]

Workflow Start Start: Solid This compound Stock Prepare Stock (10mM in DMSO) Start->Stock Dilute Dilute into Test Solvents Stock->Dilute Incubate Incubate (24h @ 25°C) Dilute->Incubate Filter Filter/Centrifuge (Remove Solid) Incubate->Filter HPLC HPLC-UV Quantification Filter->HPLC

Figure 3: Standardized workflow for solubility and stability assessment.[2]

References

  • PubChem. (2025).[3][4] this compound (CID 7020657) - Chemical and Physical Properties.[3] National Library of Medicine. [Link][2]

  • Moorpark College. (n.d.). Experiment 13: Properties of Amines and Amides. (General protocol for amide solubility and hydrolysis testing). [Link]

  • Ma, Y., et al. (2012). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae.[5] PLOS ONE. (Reference for solvent toxicity and DMSO alternatives in bioassays). [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.[6][7][8][9] (Reference for solvent selection logic based on polarity). [Link]

  • Guthrie, J. P. (2018). On the hydrolysis mechanisms of amides and peptides.[10][11] University of Regina. (Mechanistic insight into amide bond stability). [Link]

Sources

Methodological & Application

Comprehensive Characterization of N-Phenylpicolinamide: From Synthesis Verification to Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Phenylpicolinamide (CAS: 10354-53-7), also known as N-phenyl-2-pyridinecarboxamide, is a critical bidentate ligand scaffold used extensively in coordination chemistry and medicinal discovery.[1][2][3] Its structural duality—combining an electron-deficient pyridine ring with an electron-rich phenyl ring via an amide linker—makes it a versatile candidate for palladium-catalyzed carbonylation reactions and a pharmacophore for metabotropic glutamate receptor (mGlu4) modulation.

This guide provides a standardized protocol for the synthesis, spectroscopic identification, and purity assessment of this compound. It moves beyond basic data listing to explain the why and how of analytical validation, ensuring reproducibility in drug development and catalytic applications.

Physicochemical Profile

Before initiating wet chemistry, the fundamental properties of the reference standard must be established to define handling and storage protocols.

PropertySpecificationContext for Analysis
CAS Registry 10354-53-7Universal identifier for sourcing and regulatory checks.[3]
Formula C₁₂H₁₀N₂OMW: 198.22 g/mol .[1][3][4][5] Useful for MS ion extraction (

).
Appearance White to off-white crystalline solidYellowing indicates oxidation or aniline impurities.
Melting Point 74–80 °CWide range indicates impurity; sharp range (74–76 °C) confirms purity.
LogP (Predicted) ~1.5 – 2.7Moderate lipophilicity; suitable for Reversed-Phase HPLC (C18).
pKa ~11.9 (Amide NH)Weakly acidic; stable in neutral/acidic mobile phases.
Solubility DMSO, MeOH, CH₂Cl₂, EtOAcPoor water solubility requires organic diluents for stock solutions.

Synthesis Protocol: The Acid Chloride Route

While coupling agents (DCC/EDC) are common, the Acid Chloride method is preferred for generating high-purity analytical standards because it avoids urea byproducts that complicate purification.

Reagents:
  • Picolinic acid (1.0 eq)

  • Thionyl chloride (SOCl₂, 3.0 eq)

  • Aniline (1.0 eq)

  • Triethylamine (Et₃N, 1.2 eq)

  • Solvent: Dichloromethane (DCM, anhydrous)

Step-by-Step Procedure:
  • Activation: Reflux Picolinic acid in neat SOCl₂ for 2 hours. Evaporate excess SOCl₂ under vacuum to obtain Picolinoyl chloride hydrochloride (solid).

    • Critical Control: Ensure complete removal of SOCl₂ to prevent side reactions with aniline.

  • Coupling: Dissolve the acid chloride in anhydrous DCM at 0 °C. Add Aniline and Et₃N dropwise.

    • Mechanism:[3][6] Et₃N acts as an HCl scavenger, driving the equilibrium forward.

  • Workup: Stir at room temperature for 4 hours. Wash the organic layer with:

    • 1M HCl (removes unreacted aniline and pyridine traces).

    • Sat. NaHCO₃ (removes unreacted picolinic acid).

    • Brine (drying).

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc 4:1).

Spectroscopic Characterization (The "Fingerprint")

A. Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum in DMSO-

is the gold standard for identity. The molecule possesses two distinct aromatic systems that must be differentiated.
Assignment Logic (Graphviz Diagram)

The following diagram illustrates the logical flow for assigning protons based on electronic environments (deshielding effects).

NMR_Assignment cluster_0 Chemical Shift Drivers cluster_1 Signal Identification Deshielding Deshielding Factors: 1. Electronegative N (Pyridine) 2. Carbonyl Anisotropy (Amide) AmideNH Amide NH (Most Deshielded) ~10.5 ppm (s) Deshielding->AmideNH H-Bonding PyridineH6 Pyridine H-6 (Ortho to N) ~8.7 ppm (d) Deshielding->PyridineH6 Inductive Effect (N) PyridineH3 Pyridine H-3 (Ortho to C=O) ~8.2 ppm (d) Deshielding->PyridineH3 Anisotropy (C=O) PhenylOrtho Phenyl H-2'/6' (Ortho to NH) ~7.8 ppm (d) AmideNH->PhenylOrtho COSY Correlation

Caption: Logic flow for


H NMR signal assignment. The Amide NH and Pyridine H-6 are the most diagnostic downfield signals.
Expected

H NMR Data (400 MHz, DMSO-

):
  • 
     10.50 (s, 1H, NH):  Broad singlet, disappears with D₂O shake.
    
  • 
     8.72 (d, 
    
    
    
    Hz, 1H, Py-H6):
    Most downfield aromatic signal due to proximity to Pyridine Nitrogen.
  • 
     8.18 (d, 
    
    
    
    Hz, 1H, Py-H3):
    Deshielded by the adjacent carbonyl group.
  • 
     8.05 (td, 1H, Py-H4):  Triplet of doublets.
    
  • 
     7.78 (d, 2H, Ph-H2,6):  Ortho protons on the phenyl ring.
    
  • 
     7.65 (m, 1H, Py-H5):  Often overlaps.
    
  • 
     7.35 (t, 2H, Ph-H3,5):  Meta protons.
    
  • 
     7.10 (t, 1H, Ph-H4):  Para proton.
    
B. Infrared Spectroscopy (FTIR)
  • Amide I (

    
    ):  1650–1690 cm⁻¹ (Strong). The conjugation with the pyridine ring may lower this slightly compared to aliphatic amides.
    
  • Amide II (

    
    ):  ~1530 cm⁻¹ (Medium/Broad).
    
  • N-H Stretch: 3300–3400 cm⁻¹ (Sharp in dilute solution, broad in solid state due to H-bonding).

  • Pyridine Ring Breathing: ~1580 cm⁻¹.

Chromatographic Purity Assessment (HPLC-UV/MS)

Picolinamides can exhibit peak tailing due to the interaction of the basic pyridine nitrogen with residual silanols on silica columns. The following method mitigates this using a buffered mobile phase.

Method Parameters
  • Column: C18 End-capped (e.g., Phenomenex Luna C18(2) or Waters XBridge), 150 x 4.6 mm, 5 µm.

    • Why: "End-capped" columns reduce silanol activity, improving peak shape for basic pyridines.

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 7.0) or 0.1% Formic Acid (pH 2.7).

    • Note: Low pH (Formic acid) protonates the pyridine (pKa ~5.2), keeping it ionized. High pH (Ammonium Acetate) keeps it neutral. Neutral (pH 7) is often preferred for better retention of the pyridine species.

  • Mobile Phase B: Acetonitrile (ACN).[7]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary aromatic absorption) and 270 nm.

  • Temperature: 30 °C.

Troubleshooting Decision Tree

HPLC_Troubleshooting Start Issue: Poor Peak Shape (Tailing or Split Peaks) CheckpH Check Mobile Phase pH Start->CheckpH Split Is pH near pKa (~5.2)? CheckpH->Split YesSplit YES: Mixed Ionization State Action: Adjust pH < 3 or > 7 Split->YesSplit Yes NoSplit NO: pH is distinct Split->NoSplit No Tailing Is Peak Tailing? NoSplit->Tailing YesTail YES: Silanol Interaction Action: Add TEA modifier or Use 'End-capped' Column Tailing->YesTail Yes NoTail NO: Column Overload? Action: Dilute Sample Tailing->NoTail No

Caption: HPLC Method Development Decision Tree for Pyridine-based Amides.

Structural Insights (X-Ray & Solid State)

While solution data is critical, the solid-state behavior explains solubility and melting point issues.

  • Conformation: The molecule is typically non-planar in the crystal lattice. The dihedral angle between the pyridine and phenyl rings twists to minimize steric hindrance between the amide oxygen and the ortho-hydrogens.

  • H-Bonding: Intermolecular N-H···O hydrogen bonds form chains or dimers, contributing to the high melting point (74–80 °C) relative to non-amide analogs.

  • Implication: Polymorphism is possible. If the melting point deviates significantly (e.g., <70 °C), verify the crystal form or check for solvent inclusion (solvates) using TGA (Thermogravimetric Analysis).

References

  • LookChem. this compound (CAS 10354-53-7) Physical Properties and Safety Data. Retrieved from

  • Hoffman Fine Chemicals. Product Specification: this compound (HFC2670).[4] Retrieved from

  • PubChem. this compound Compound Summary. National Library of Medicine. Retrieved from

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. (Reference for solvent shift logic). Retrieved from

  • Phenomenex. Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Application Note TN-1262. Retrieved from

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[8] Chem. (Standard reference for NMR calibration). Retrieved from

Sources

methodology for screening a library of N-Phenylpicolinamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Hierarchical Screening Methodology for N-Phenylpicolinamide Derivatives Targeting the Mitochondrial Respiratory Complex III

Abstract

This guide outlines a validated screening cascade for This compound derivatives, a chemical class exemplified by Fenpicoxamid (Inatreq™). These compounds function as inhibitors of the Quinone inside (Qi) site of the mitochondrial cytochrome bc1 complex (Complex III).[1] Unlike strobilurins (Qo inhibitors), picolinamides show no cross-resistance to G143A mutations, making them critical for resistance management in pathogens like Zymoseptoria tritici. This document details the workflow from in silico docking to enzymatic validation and selectivity profiling.

Introduction & Mechanistic Rationale

The Scaffold and Target

N-Phenylpicolinamides are synthetic mimics of the natural product UK-2A (and structurally related to Antimycin A). The core pharmacophore consists of a picolinic acid headgroup linked via an amide bond to a lipophilic phenyl/aryl tail.

  • Target: Cytochrome bc1 complex (Complex III), specifically the Qi ubiquinone-binding site (inner mitochondrial membrane side).

  • Mechanism: These compounds block the reduction of ubiquinone to ubiquinol at the Qi site, disrupting the proton motive force and halting ATP synthesis.

  • Key Interaction: The amide nitrogen or the picoline nitrogen typically forms a critical hydrogen bond or salt bridge with a conserved aspartate residue (e.g., Asp229 in Z. tritici) within the Qi pocket.

The Screening Logic

To efficiently screen a library (N > 1000), we utilize a funnel approach. We prioritize compounds that not only inhibit fungal growth but specifically target the Qi site, distinguishing them from general toxins or Qo inhibitors.

The Screening Cascade (Workflow)

The following diagram illustrates the logical flow of the screening campaign, ensuring resources are focused on high-probability candidates.

ScreeningCascade Library This compound Compound Library InSilico Phase 1: In Silico Docking (Target: Qi Site Model) Library->InSilico Filter Phenotypic Phase 2: Phenotypic Screen (Z. tritici Growth Inhibition) InSilico->Phenotypic Top 10% Hits Enzymatic Phase 3: Enzymatic Validation (Decylubiquinol:Cyt c Reductase) Phenotypic->Enzymatic IC50 < 1 µM Selectivity Phase 4: Selectivity Profiling (Bovine vs. Fungal bc1) Enzymatic->Selectivity Confirmed MoA Lead Validated Lead Candidate Selectivity->Lead SI > 50

Figure 1: The hierarchical screening funnel. Colors indicate distinct experimental phases.

Phase 1: In Silico Prioritization

Before wet-lab testing, virtual screening filters compounds lacking the geometric capacity to bind the Qi pocket.

  • Reference Structure: Use the crystal structure of S. cerevisiae bc1 bound to Antimycin A (PDB: 3CX5) or a homology model of Z. tritici.

  • Docking Constraints:

    • H-Bond Anchor: Constrain the picolinamide headgroup to interact with the conserved Asp229 (or equivalent).

    • Hydrophobic Fit: The N-phenyl tail must fit the hydrophobic groove without steric clash against Gly37 or Leu198 .

  • Output: Rank compounds by binding energy (ΔG). Discard the bottom 50%.

Phase 2: Phenotypic Primary Screen (High-Throughput)

This assay measures the ability of the compound to inhibit fungal respiration and growth in a whole-cell context.

Protocol: Zymoseptoria tritici Microtiter Growth Assay

  • Principle: Resazurin (Alamar Blue) reduction or Optical Density (OD600) measurement.

  • Reagents:

    • Yeast Extract Peptone Dextrose (YPD) broth.

    • Z. tritici spore suspension (

      
       spores/mL).
      
    • Controls: Fenpicoxamid (Positive), DMSO (Negative).

Step-by-Step Workflow:

  • Dispense: Add 198 µL of spore suspension to 96-well clear-bottom plates.

  • Treat: Add 2 µL of test compound (10 mM DMSO stock) to achieve final concentration of 100 µM (screening dose) or serial dilutions (IC50 determination).

  • Incubate: Shake at 150 rpm, 25°C for 96 hours.

  • Read: Measure OD600 using a microplate reader.

  • Calculate:

    
    
    

Success Criteria: Compounds showing >80% inhibition at 10 µM proceed to Phase 3.

Phase 3: Enzymatic Mechanism Validation (The "Gold Standard")

To confirm the compound targets Complex III (and not an off-target pathway), we isolate mitochondria and measure electron transport chain (ETC) activity directly.

The Pathway Mechanism

MoA Q Ubiquinone (Q) QH2 Ubiquinol (QH2) ComplexIII Complex III (Cytochrome bc1) QH2->ComplexIII e- donor ComplexIII->Q Q-cycle CytC_Red Cyt c (Reduced) ComplexIII->CytC_Red Reduction detected (550 nm) CytC_Ox Cyt c (Oxidized) CytC_Ox->ComplexIII e- acceptor Inhibitor This compound (Qi Inhibitor) Inhibitor->ComplexIII BLOCKS Qi Site

Figure 2: Mechanism of Action. The assay measures the reduction of Cytochrome c.[2] Picolinamides block the regeneration of Q at the Qi site.

Protocol: Decylubiquinol-Cytochrome c Reductase Assay

This assay isolates the specific activity of Complex III. We use Decylubiquinol (DBH2) as a synthetic substrate because it is soluble and specific.

Reagents:

  • Assay Buffer: 50 mM Potassium Phosphate (pH 7.5), 2 mM EDTA.[3]

  • Blocker: 10 mM KCN (Blocks Complex IV to prevent Cyt c re-oxidation).

  • Substrate: 50 µM Decylubiquinol (prepare fresh in ethanol).

  • Acceptor: 30 µM Equine Heart Cytochrome c.[3]

  • Enzyme: 2.5 nM Mitochondrial fraction (isolated from Z. tritici or S. cerevisiae).

Procedure:

  • Prepare Mix: In a cuvette or 96-well plate, combine Assay Buffer, KCN, Cytochrome c, and Enzyme.

  • Inhibit: Add test compound (from DMSO stock) and incubate for 5 minutes.

  • Initiate: Start reaction by adding Decylubiquinol .[3]

  • Monitor: Measure absorbance increase at 550 nm (reduction of Cyt c) for 2 minutes.

  • Analysis: Calculate the slope (Rate) in mOD/min.

Data Interpretation:

Compound Class Qi Site Activity Qo Site Activity Cross-Resistance (G143A)
Picolinamides Inhibited Active No
Strobilurins Active Inhibited Yes

| Antimycin A | Inhibited | Active | No |[2][4]

Phase 4: Selectivity & Safety (ADMET)

Picolinamides must be selective for fungal mitochondria over mammalian mitochondria to ensure environmental and operator safety.

Protocol:

  • Run the Enzymatic Assay (Phase 3) using Bovine Heart Mitochondria instead of fungal mitochondria.

  • Calculate the Selectivity Index (SI) :

    
    
    

Target: An SI > 50 is recommended. If bovine inhibition is high, modify the N-phenyl tail to exploit structural divergences in the Qi pocket between species (e.g., residues near the hydrophobic entrance).

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Rate Non-enzymatic reduction of Cyt cEnsure Decylubiquinol is not degraded; check pH.
No Inhibition (In Vitro) Poor solubility or cell wall permeabilityCheck LogP (Target 3.0–4.5); Use enzymatic assay to bypass cell wall.
Variable IC50s DMSO toleranceKeep final DMSO concentration < 1% in all assays.
Blue/Pink shift in Alamar Contamination or pH shiftInclude sterile controls; buffer media with MOPS/HEPES.

References

  • Owen, W. J., et al. (2017). "Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A." Pest Management Science.

  • Mogi, T., et al. (2022). "Targeting the Ubiquinol-Reduction (Qi) Site of the Mitochondrial Cytochrome bc1 Complex for the Development of Next Generation Quinolone Antimalarials." Biology.

  • Young, D. H., et al. (2018). "Discovery and optimization of the picolinamide fungicide fenpicoxamid." Bioorganic & Medicinal Chemistry.

  • Esser, L., et al. (2004). "Structure of mitochondrial cytochrome bc1 complex." Annual Review of Biophysics.

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Application Note: Strategic Deployment of N-Phenylpicolinamide Scaffolds in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for drug discovery scientists and HTS managers. It details the strategic deployment, validation, and optimization of the N-Phenylpicolinamide scaffold in high-throughput screening campaigns.

Executive Summary

The This compound scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets, including TRPV1 ion channels , Kinases (VEGFR2, PIM, Aurora-B) , and fungal Sec14p lipid-transfer proteins. However, its lipophilic nature and potential for promiscuous binding require rigorous assay design. This guide provides a validated workflow for utilizing this scaffold in HTS, distinguishing true biological hits from false positives (aggregators/PAINS), and transitioning into Lead Optimization.

Mechanistic Basis & Chemical Profiling

Understanding the physicochemical properties of this compound is prerequisite to assay development.

Structural Pharmacophore

The scaffold consists of a picolinic acid (pyridine-2-carboxylic acid) fused via an amide bond to an aniline derivative.

  • Bidentate Chelation/H-Bonding: The pyridine nitrogen and the amide oxygen can form a planar 5-membered chelate ring (often with metals or water), or act as a bidentate hydrogen bond acceptor/donor motif in kinase hinge regions.

  • Conformational Lock: An intramolecular hydrogen bond often forms between the amide hydrogen and the pyridine nitrogen, planarizing the molecule and reducing the entropic cost of binding.

  • Lipophilicity: The biaryl nature typically results in a LogP range of 2.0–3.5 , necessitating careful DMSO management to prevent precipitation.

Validated Biological Targets
Target ClassMechanism of ActionKey Reference Example
TRPV1 Antagonists Allosteric modulation via the "Head-Neck-Tail" pharmacophore.[1]SB-782443 (GlaxoSmithKline) [1]
Kinase Inhibitors ATP-competitive inhibition; H-bonding to the hinge region (e.g., Kdr/VEGFR2, PIM).N-phenylnicotinamides / FD1024 [2, 3]
Antifungals Inhibition of Sec14p (Phosphatidylinositol transfer protein).Picolinamide-4-thiols [4]
Herbicides Interference with carotenoid biosynthesis (Phytoene desaturase).N-benzyl-6-methylpicolinamides [5]
Pharmacophore Visualization

The following diagram illustrates the interaction potential of the scaffold within a generic binding pocket (e.g., Kinase Hinge or TRPV1 allosteric site).

Pharmacophore Pyridine Pyridine Ring (e- Acceptor / Chelator) Amide Amide Linker (H-Bond Donor/Acceptor) Pyridine->Amide Covalent Link Hinge Target Hinge Region (H-Bonding) Pyridine->Hinge H-Bond Acceptor Metal Cation/Metal Center (Optional) Pyridine->Metal Chelation Amide->Pyridine Intra-molecular H-Bond (Planarization) Phenyl Phenyl Ring (Hydrophobic/Pi-Stacking) Amide->Phenyl Covalent Link Amide->Hinge H-Bond Donor (NH) HydroPocket Hydrophobic Pocket (Selectivity Filter) Phenyl->HydroPocket Pi-Pi / VdW

Figure 1: Pharmacophore map detailing the interaction modes of this compound.

HTS Protocol: Screening & Validation

Objective: Identify potent this compound derivatives while eliminating false positives caused by aggregation or solubility limits.

Compound Management & Solubility
  • Stock Preparation: Dissolve compounds in 100% DMSO to 10 mM.

  • Acoustic Dispensing: Use acoustic liquid handling (e.g., Echo®) to minimize tip-based precipitation issues.

  • Critical Threshold: Maintain final assay DMSO concentration < 1.0% (v/v). For picolinamides, solubility often drops continuously in aqueous buffer; ensure immediate mixing upon dispensing.

Primary Screening Workflow (Step-by-Step)
Step 1: Assay Selection
  • Kinase Targets: Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or Luminescence (ADP-Glo) . These are resistant to the autofluorescence sometimes seen with extended conjugated systems.

  • Ion Channels (TRPV1): Use FLIPR (Fluorometric Imaging Plate Reader) Calcium assays.[2]

    • Note: Picolinamides are often antagonists; run in "Antagonist Mode" by pre-incubating compound for 10 min before agonist (e.g., Capsaicin) injection.

Step 2: The "Detergent" Counter-Screen

Picolinamides are lipophilic and can form colloidal aggregates that sequester enzymes, leading to false positives.

  • Protocol: Run the primary assay in the presence of 0.01% Triton X-100 or 0.005% Tween-20 .

  • Logic: If IC50 shifts significantly (>10-fold) with detergent, the hit is likely an aggregator (False Positive). True binders will retain potency.

Step 3: Orthogonal Validation

Verify hits using a biophysical method that detects binding mass or thermal shift, not just activity.

  • TSA (Thermal Shift Assay): Picolinamides typically induce a distinct Tm shift (>2°C) due to the rigidification of the protein-ligand complex.

  • SPR (Surface Plasmon Resonance): Essential for determining residence time, a key driver for efficacy in this scaffold class.

HTS Decision Tree

Use this logic flow to triage hits.

HTS_Workflow Start Primary Screen (10-50 µM single point) HitCutoff Activity > 50%? Start->HitCutoff DoseResponse Dose Response (IC50) (+/- 0.01% Triton X-100) HitCutoff->DoseResponse Yes FalsePositive Discard (Aggregator/Artifact) HitCutoff->FalsePositive No AggregationCheck Significant IC50 Shift with Detergent? DoseResponse->AggregationCheck AggregationCheck->FalsePositive Yes (Shift > 10x) TrueHit Valid Binder AggregationCheck->TrueHit No (Stable IC50) Selectivity Selectivity Screen (e.g., vs. closely related Kinases) TrueHit->Selectivity Biophysical Biophysical Confirmation (SPR / TSA) Selectivity->Biophysical Lead Lead Series (SAR Expansion) Biophysical->Lead

Figure 2: Triage workflow for validating Picolinamide hits.

SAR Optimization Strategy

Once a validated hit is identified, optimization focuses on the "Head" (Pyridine) and "Tail" (Phenyl) regions.

  • Pyridine Ring (Head):

    • Modulation: Substitution at the C6 position is critical.

    • Effect: Introducing small alkyl groups (Methyl, Ethyl) at C6 often improves hydrophobic packing and can induce a twist that improves selectivity for certain kinases (e.g., Aurora-B) [4].

  • Amide Linker (Neck):

    • Rigidification: Methylation of the amide nitrogen usually abolishes activity if the H-bond donor is required (common in Kinases). However, in TRPV1 antagonists, this region tolerates modification if it maintains the overall dipole orientation.

  • Phenyl Ring (Tail):

    • Electronic Tuning: Add electron-withdrawing groups (F, Cl, CF3) to the phenyl ring. This modulates the acidity of the amide proton and improves metabolic stability.

    • Example: In TRPV1 antagonists, a 4-t-butyl or 3-trifluoromethyl/4-chloro substitution pattern is often optimal for potency [1].

Troubleshooting & Pitfalls

IssueCauseSolution
Steep Hill Slopes (>2.0) Compound aggregation or precipitation at high concentrations.Repeat assay with 0.01% Triton X-100; inspect wells for precipitate.
Fluorescence Interference Compound autofluorescence (rare for simple picolinamides, common if highly conjugated).Switch to Red-shifted dyes or Luminescence assays.
Low Solubility High planarity leading to crystal packing.Introduce sp3 centers (e.g., morpholine solubilizing tails) on the phenyl ring.

References

  • GlaxoSmithKline. (2009). Optimization of 6-phenylnicotinamide derivatives as antagonists of TRPV1.[3] Bioorg Med Chem Lett.

  • National Institutes of Health (NIH). (2007). Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr. PubMed.

  • FD1024 Study. (2023). Discovery of a high potent PIM kinase inhibitor... based on N-pyridinyl amide scaffold.[4] PubMed.

  • University of Tübingen. (2018). Target Identification and Mechanism of Action of Picolinamide... with Antifungal Properties.[5][6] PubMed.

  • Society of Chemical Industry. (2024).[7] Discovery of N-benzyl-6-methylpicolinamide as a potential scaffold for bleaching herbicides.[7] PubMed.

Sources

Troubleshooting & Optimization

troubleshooting common N-Phenylpicolinamide synthesis problems

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical support resource for medicinal chemists and process development scientists. It bypasses generic advice to focus on the specific electronic and chelating anomalies of the picolinamide scaffold.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Synthesis, Purification, and Characterization Scope: Picolinic Acid Derivatives + Aniline Derivatives[1]

Executive Summary: The Picolinamide Paradox

Synthesizing N-phenylpicolinamides appears deceptively simple—a standard amide coupling. However, the pyridine nitrogen at the 2-position creates a "bidentate trap." It acts as an internal base, a chelator for coupling reagents, and an activator for nucleophilic attack on the ring itself.[1]

Successful synthesis requires navigating three specific failure modes:

  • Ring Chlorination: The "One-Pot" thionyl chloride route often yields 4-chloropicolinamides.[2][3]

  • Rotameric Broadening: NMR signals often vanish or broaden due to restricted rotation, mimicking "polymerization."[1]

  • Trace Metal Retention: The product is a ligand; it will scavenge metals from catalysts, poisoning downstream biological assays.[1]

Module 1: Reaction Setup & Reagent Selection

Decision Matrix: Which Route?

Do not default to EDC/NHS. The pyridine nitrogen interferes with standard carbodiimide mechanisms by trapping the active ester or coordinating with the urea byproduct.

Scenario Recommended Route Why?
Standard Aniline HATU / DIPEA HATU suppresses N-oxide formation and overcomes the lower electrophilicity of the picolinic acid.
Electron-Deficient Aniline (e.g., -CF3, -F)Acid Chloride (Isolated) Weak nucleophiles require the high reactivity of an acid chloride.[1] Do not use in-situ generation (see below).
Large Scale (>100g) Mixed Anhydride (IBCF) Isobutyl chloroformate avoids the cost of HATU and the instability of the acid chloride.
Acid-Sensitive Groups T3P (Propylphosphonic Anhydride) Low toxicity, easy workup (water soluble), mild conditions.[1]
DOT Visualization: Route Selection Logic

SynthesisRoute cluster_warning CRITICAL WARNING Start Start: Picolinic Acid + Aniline AnilineType Aniline Nucleophilicity? Start->AnilineType Weak Weak (e.g., 4-F-Ph-NH2) AnilineType->Weak Low Strong Strong/Neutral AnilineType->Strong High AcidChloride Acid Chloride Route (Must Isolate COCl) Weak->AcidChloride Coupling Coupling Reagent Strong->Coupling WarningNode Avoid In-Situ SOCl2 Risk of Ring Chlorination Scale Scale? Coupling->Scale Small < 5g Scale->Small Large > 100g Scale->Large HATU HATU / DIPEA (Best Yield) Small->HATU MixedAnhydride Mixed Anhydride (Isobutyl Chloroformate) Large->MixedAnhydride

Caption: Decision tree for selecting the optimal synthetic pathway based on substrate electronics and reaction scale.

Module 2: Troubleshooting Specific Failure Modes

Issue 1: The "Mystery Impurity" (Ring Chlorination)

Symptom: You used Thionyl Chloride (


) to make the acid chloride in situ, then added aniline.[1] LCMS shows a byproduct with M+34 mass (M+Cl).[1]
Diagnosis:  You synthesized 4-chloro-N-phenylpicolinamide .
Mechanism: 
When picolinic acid reacts with 

, the pyridine nitrogen gets protonated/acylated.[1] This activates the ring (specifically the 4-position) toward nucleophilic attack by chloride ions present in the solution. Protocol Fix:
  • Do not reflux picolinic acid in neat

    
      for extended periods.
    
  • Use Oxalyl Chloride/DMF (catalytic) in DCM at 0°C instead of refluxing thionyl chloride.

  • Scavenge Acid: If you must use

    
    , add toluene and evaporate to dryness twice to remove all excess reagent and HCl before adding the aniline.[1]
    
Issue 2: "Missing" Signals in NMR (Rotamers)

Symptom: The proton NMR shows broad, "hump-like" baselines or missing amide protons. You suspect polymerization. Diagnosis: Cis/Trans Amide Rotamerism. Picolinamides exist in equilibrium between cis and trans conformations (relative to the amide bond). The pyridine nitrogen and the amide carbonyl oxygen experience dipole repulsion, while the N-H can hydrogen bond to the pyridine N. This slows rotation on the NMR timescale. Verification Protocol:

  • Run VT-NMR (Variable Temperature): Heat the sample to 50°C or 60°C in DMSO-d6.

  • Result: The broad humps will coalesce into sharp, defined peaks as the rotation rate increases.[1] This confirms the product is pure but rotameric.

Issue 3: Low Yield with EDC/HOBt

Symptom: Starting material remains despite overnight stirring. Diagnosis: N-Acylurea Formation / Chelation. The pyridine nitrogen is basic (


). It can deprotonate the HOBt or coordinate to the EDC intermediate, preventing the amine attack.[1]
Protocol Fix (The HATU Protocol): 
  • Dissolve Picolinic Acid (1.0 eq) in dry DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq).[1] Note: The solution usually turns yellow/orange.

  • Stir for 10 minutes to form the activated ester (At-ester).

  • Add Aniline (1.1 eq).

  • Stir at RT for 2-4 hours.

  • Quench: Dilute with saturated

    
     (aq). The product often precipitates.
    

Module 3: Purification & Metal Scavenging

Picolinamides are excellent ligands. If you used a Pd-catalyzed reaction to build the aniline or picolinic acid precursor, your final amide likely contains trapped Palladium.[1]

Purification Strategy Table
ContaminantRemoval StrategyProtocol Details
Unreacted Aniline Acidic Wash (Careful) Wash organic layer with 1M HCl. Caution: Picolinamides can be protonated. Keep pH > 2 to avoid extracting product into water.[1]
Palladium (Pd) Thiourea / Silica Stir crude product with "SiliaMetS® Thiol" or activated charcoal in refluxing EtOH for 1 hour, then filter.[1]
Copper (Cu) EDTA Wash Wash organic phase with 0.1M aqueous EDTA (pH 8).[1] The aqueous layer will turn blue (Cu-EDTA complex).
Co-eluting Impurities Crystallization Picolinamides crystallize well from EtOH/Water or EtOAc/Heptane.[1] Avoid column chromatography if possible.
DOT Visualization: Workup Flow

Workup Crude Crude Reaction Mixture Quench Quench: Sat. NaHCO3 Crude->Quench Extract Extract: EtOAc or DCM Quench->Extract Decision Impurity Type? Extract->Decision Aniline Excess Aniline Decision->Aniline Metal Pd/Cu Contamination Decision->Metal WashHCl Wash: 0.5M HCl (Monitor pH!) Aniline->WashHCl Scavenge Add SiliaMetS Thiol or EDTA Wash Metal->Scavenge Final Evaporate & Recrystallize (EtOH/H2O) WashHCl->Final Scavenge->Final

Caption: Logical flow for workup procedures to target specific impurities (anilines vs. metals).

Module 4: Frequently Asked Questions (FAQ)

Q: Why is my product soluble in water during workup? A: You likely acidified the aqueous layer too much. The pyridine nitrogen protonates around pH 4-5. If you wash with strong HCl, the picolinamide becomes a cationic salt and moves to the aqueous phase.[1] Correction: Use Citric Acid (10%) or dilute HCl, ensuring the pH stays above 3-4.

Q: Can I use the Mixed Anhydride method (Ethyl Chloroformate)? A: Proceed with caution. Picolinic acid mixed anhydrides are prone to decarboxylation if heated. Furthermore, the pyridine nitrogen can attack the mixed anhydride intramolecularly.[1] If you must use this route, keep the temperature strictly at -15°C during activation and addition.[1]

Q: My LCMS shows a peak at M+16. Is it the N-oxide? A: Yes. If you used a peracid or harsh oxidation conditions upstream, or if your coupling reaction sat in air/light for weeks, the pyridine nitrogen can oxidize.[1] N-oxides are much more polar; remove them via silica chromatography (DCM:MeOH 95:5).

References

  • Reaction of Picolinic Acid with Thionyl Chloride (Ring Chlorination)

    • Title: Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
    • Source: Scientific Reports (Nature), 2015.[1][2]

    • URL:[Link][1][2]

  • HATU vs.

    • Title: The reductive cleavage of picolinic amides (Discusses efficient synthesis via H
    • Source: Tetrahedron Letters / University of Cambridge.
    • URL:[Link][1]

  • Picolinamide as a Directing Group (Metal Chelation)

    • Title: Directed C–H Functionalization Reactions with a Picolinamide Directing Group.
    • Source: ACS Public
    • URL:[Link][1]

  • General Amide Coupling Best Practices

    • Title: Amide bond formation and peptide coupling.[4]

    • Source: Tetrahedron, 2005 (Montalbetti et al.).[1]

    • URL:[Link][1]

Sources

Technical Support Center: N-Phenylpicolinamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Phenylpicolinamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance your synthetic outcomes. Our focus is on not just what to do, but why you're doing it, ensuring a deeper understanding and more robust experimental design.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes to prepare this compound?

A1: The primary methods for synthesizing this compound involve the coupling of a picolinic acid derivative with aniline. The main approaches are:

  • Direct Amide Coupling: This involves reacting picolinic acid directly with aniline using a coupling agent.

  • Acyl Chloride Formation: Picolinic acid is first converted to picolinoyl chloride, which is then reacted with aniline. This is often a high-yielding method but requires careful handling of the reactive acyl chloride.

Q2: Which coupling agents are most effective for this synthesis?

A2: A variety of coupling reagents can be used for the direct amidation of picolinic acid.[1] Common choices include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide), often used with additives like HOBt (1-Hydroxybenzotriazole) to minimize side reactions and racemization.[1][2] Phosphonium and aminium reagents such as BOP, PyBOP, and HATU are also highly effective, known for high coupling rates and fewer side reactions.[1][2]

Q3: What is the role of a base in the synthesis of this compound?

A3: A base is crucial for neutralizing acidic byproducts formed during the reaction. In methods involving acyl chlorides, a base like pyridine or triethylamine is essential to scavenge the generated HCl.[3] This prevents the protonation of the aniline nucleophile, which would render it unreactive and significantly lower the yield.[3] In coupling reactions, a non-nucleophilic base such as diisopropylethylamine (DIPEA) is often used.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress.[4][5] By spotting the reaction mixture alongside the starting materials (picolinic acid and aniline), you can observe the consumption of reactants and the formation of the this compound product.[6][7][8] A cospot, where the reaction mixture and starting material are spotted in the same lane, is useful to confirm if a spot in the reaction mixture corresponds to a starting material, especially if the product and reactant have similar Rf values.[6]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

IssuePotential Cause(s)Suggested Solution(s) & Scientific Rationale
Low or No Product Yield Incomplete Reaction: The starting materials may not have fully reacted.Verify Reagent Quality: Ensure starting materials are pure and dry. Moisture can hydrolyze reactive intermediates. Optimize Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time.[4][9] Increasing the temperature may accelerate the reaction, but be cautious of potential side reactions or product degradation.[9][10] Check Stoichiometry: Ensure the correct molar ratios of reactants and reagents are used. An excess of one reactant may be beneficial in some cases.
Ineffective Coupling Agent: The chosen coupling agent may not be suitable or may have degraded.Select an Appropriate Coupling Agent: For sterically hindered or electronically deactivated starting materials, more powerful coupling agents like HATU may be necessary.[2] Use Fresh Reagents: Coupling agents can be sensitive to moisture and degrade over time. Use freshly opened or properly stored reagents.
Protonation of Aniline: If an acidic byproduct is not neutralized, the aniline will be protonated and become non-nucleophilic.Ensure Adequate Base: Use at least a stoichiometric amount of a suitable base (e.g., triethylamine, DIPEA) to neutralize any acid generated during the reaction.[3]
Formation of Multiple Side Products Side Reaction with Thionyl Chloride: When preparing the acyl chloride with thionyl chloride, chlorination of the pyridine ring can occur, leading to chlorinated this compound byproducts.[11][12]Use Alternative Acylating Agent: Consider using oxalyl chloride with a catalytic amount of DMF, which is often a milder method for forming acyl chlorides. Control Reaction Conditions: Running the reaction with thionyl chloride at lower temperatures may help to minimize ring chlorination.
Di-acylation: Although less common with aniline, if a diamine were used, di-acylation could be a significant side reaction.Control Stoichiometry: Use a 1:1 molar ratio of the amine to the acylating agent.[9] Slow Addition: Add the acylating agent dropwise to the amine solution at a low temperature to control the reaction rate and favor mono-acylation.[9]
Difficulty in Product Purification Co-elution of Impurities: The product and impurities may have similar polarities, making separation by column chromatography difficult.Recrystallization: This is often an effective method for purifying solid products.[13] Experiment with different solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature. Common solvent pairs for amides include ethanol/water, hexane/ethyl acetate, and methanol/chloroform.[14][15] Optimize Chromatography: If column chromatography is necessary, try different solvent systems or use a different stationary phase (e.g., alumina instead of silica gel).
Product Loss During Workup: The product may be partially soluble in the aqueous phase during extraction.Optimize Extraction: Ensure the correct pH of the aqueous layer to minimize the solubility of the amide. Perform multiple extractions with a suitable organic solvent to maximize recovery.

Detailed Experimental Protocols

Protocol 1: Standard Synthesis via Acyl Chloride

This protocol details the synthesis of this compound from picolinic acid by first converting it to the acyl chloride.

Step 1: Formation of Picolinoyl Chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add picolinic acid (1.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.5 - 2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride under reduced pressure. The resulting picolinoyl chloride is often used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude picolinoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • In a separate flask, dissolve aniline (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq) in the same anhydrous solvent.

  • Cool the aniline solution to 0 °C in an ice bath.

  • Slowly add the picolinoyl chloride solution to the aniline solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Optimized Synthesis using a Coupling Agent (HATU)

This protocol describes a direct coupling method which often provides high yields with fewer side products.

  • To a round-bottom flask under an inert atmosphere, add picolinic acid (1.0 eq), aniline (1.0 eq), and HATU (1.1 eq).

  • Dissolve the solids in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Methods

MethodKey ReagentsTypical YieldAdvantagesDisadvantages
Acyl Chloride Picolinic acid, Thionyl chloride, Aniline, Triethylamine70-90%High reactivity, often high yielding.Harsh reagents, potential for side reactions (e.g., chlorination).[11][12]
Coupling Agent (HATU) Picolinic acid, Aniline, HATU, DIPEA80-95%Mild conditions, high efficiency, fewer side products.[2]Higher cost of reagents.
Coupling Agent (EDC/HOBt) Picolinic acid, Aniline, EDC, HOBt60-85%Readily available and cost-effective reagents.Can have lower yields with challenging substrates, potential for side reactions.[2]

Visualizations

Reaction Mechanism

reaction_mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack cluster_product Step 3: Product Formation Picolinic_Acid Picolinic Acid Activated_Ester Activated Ester Intermediate Picolinic_Acid->Activated_Ester + Coupling Agent Coupling_Agent Coupling Agent (e.g., HATU) Aniline Aniline Tetrahedral_Intermediate Tetrahedral Intermediate Aniline->Tetrahedral_Intermediate Nucleophilic Attack Aniline->Tetrahedral_Intermediate N_Phenylpicolinamide This compound Tetrahedral_Intermediate->N_Phenylpicolinamide - Leaving Group Tetrahedral_Intermediate->N_Phenylpicolinamide Leaving_Group Leaving Group Byproduct

Caption: Generalized mechanism for amide bond formation using a coupling agent.

Troubleshooting Workflow

troubleshooting_workflow Start Low Yield of This compound Check_TLC Analyze reaction by TLC. Are starting materials consumed? Start->Check_TLC Incomplete_Reaction Incomplete Reaction Check_TLC->Incomplete_Reaction No Side_Products Side Products Observed Check_TLC->Side_Products Yes, with other spots Purification_Issues Difficulty in Purification Check_TLC->Purification_Issues Yes, but messy Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time/temperature - Check reagent purity/stoichiometry - Change coupling agent Incomplete_Reaction->Optimize_Conditions End Improved Yield Optimize_Conditions->End Identify_Side_Products Identify Side Products (e.g., by MS). Consider alternative reagents (e.g., oxalyl chloride instead of SOCl₂). Side_Products->Identify_Side_Products Identify_Side_Products->End Optimize_Purification Optimize Purification Method: - Screen recrystallization solvents - Adjust column chromatography conditions Purification_Issues->Optimize_Purification Optimize_Purification->End

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

  • Reddit. (2021). amide coupling help : r/Chempros. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Retrieved from [Link]

  • Google Patents. (n.d.). US4447615A - Process for the purification of nicotinic acid amide I.
  • UMSL. (2012). Synthesis of Some Aminopicolinic Acids. Retrieved from [Link]

  • ResearchGate. (2000). (PDF) Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]

  • Chalmers ODR. (n.d.). Optimizing Compound Library Synthesis in Drug Discovery using Empirical Modelling Techniques. Retrieved from [Link]

  • YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]

  • ChemistryViews. (2018). Finding Optimal Reaction Conditions. Retrieved from [Link]

  • PubMed. (1996). Crystallization and preliminary crystallographic analysis of tetrahydrodipicolinate-N-succinyltransferase. Retrieved from [Link]

  • RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • WSU. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • ResearchGate. (2023). Which solvents should I use to recrystalize P-anisidine and DNP individually?. Retrieved from [Link]

  • PMC. (n.d.). Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly. Retrieved from [Link]

  • ResearchGate. (2012). Crystallization and Purification. Retrieved from [Link]

  • ResearchGate. (n.d.). 3.14. Use of TLC to monitor the progress of an enzymatic synthesis.... Retrieved from [Link]

  • Google Patents. (n.d.). US4230888A - Process for purification of acrylic acid by fractional crystallization.
  • ResearchGate. (n.d.). Optimization of the Reaction Conditions a. Retrieved from [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

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Technical Support Center: N-Phenylpicolinamide Derivatization & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Reaction Conditions for N-Phenylpicolinamide Synthesis and Downstream C-H Functionalization. Document ID: TSC-2024-PIC-OPT Applicable For: Medicinal Chemists, Process Development Scientists.

Introduction: The Dual Role of the Scaffold

This compound is not merely a target molecule; in modern drug discovery, it frequently serves as a privileged bidentate directing group (DG) . Its ability to chelate transition metals (Pd, Ni, Co) allows for the regioselective functionalization of the attached phenyl ring at the ortho position.

This guide addresses two distinct phases of experimentation:

  • Phase 1: Efficient synthesis of the this compound scaffold.

  • Phase 2: Using the scaffold to direct downstream C-H activation (Derivatization).

Module 1: Synthesis of the Scaffold

Before derivatization, you must ensure a high-purity scaffold. Impurities here (especially residual amines or acids) will poison the catalysts used in Phase 2.

Standard Protocol: HATU-Mediated Coupling

Recommended for small-scale (mg to g) synthesis where purity is paramount.

Reagents:

  • Picolinic acid (1.0 equiv)

  • Aniline derivative (1.0 equiv)

  • HATU (1.1 - 1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF or DCM (Anhydrous)

Workflow Diagram (DOT):

SynthesisWorkflow Start Start: Picolinic Acid + Aniline Activation Activation: Add HATU + DIPEA (Formation of Active Ester) Start->Activation Dissolve in DMF Coupling Coupling: Stir RT, 4-12h (Nucleophilic Attack) Activation->Coupling -HOAt Workup Workup: Dilute w/ EtOAc Wash: NaHCO3, Brine, 1M HCl Coupling->Workup Complete Conversion Product Pure this compound Workup->Product Dry & Concentrate

Caption: Step-by-step workflow for HATU-mediated amide coupling. Note the specific wash steps to remove coupling byproducts.

Troubleshooting & FAQs (Synthesis)
SymptomProbable CauseCorrective Action
Low Yield / Incomplete Reaction Steric hindrance on the aniline.Switch to Acid Chloride Method : Convert picolinic acid to picolinoyl chloride using SOCl₂ (reflux, 2h), then react with aniline/Et₃N in DCM.
Product stuck in Aqueous Phase Picolinamide is amphoteric (pyridine nitrogen).Do not use strong acid (pH < 2) during workup. The pyridine ring will protonate and become water-soluble. Keep workup pH ~5-7.
"Jelly-like" Emulsion HATU byproducts (tetramethylurea).Wash organic layer extensively with water (3x) before brine. Use a small amount of MeOH to break emulsions.

Module 2: Downstream Derivatization (C-H Activation)

This is the critical optimization phase. The picolinamide group directs a metal catalyst to the ortho position of the phenyl ring.

Core Mechanism: Chelation-Assisted C-H Activation

The reaction relies on the formation of a stable 5-membered metallacycle. The nitrogen of the pyridine and the nitrogen of the amide (after deprotonation) coordinate to the metal.

Mechanistic Pathway (DOT):

CH_Mechanism Substrate This compound + Pd(OAc)2 Coordination Coordination: N,N-Bidentate Binding Substrate->Coordination CH_Insertion C-H Activation: CMD Mechanism (5-Membered Palladacycle) Coordination->CH_Insertion -AcOH Oxidative_Add Oxidative Addition: Reaction with Ar-I / Alkyl-I (Pd(II) -> Pd(IV)) CH_Insertion->Oxidative_Add Reductive_Elim Reductive Elimination: C-C Bond Formation Oxidative_Add->Reductive_Elim Product Ortho-Functionalized Product Reductive_Elim->Product Catalyst Regeneration

Caption: The catalytic cycle for picolinamide-directed C-H functionalization. The 5-membered palladacycle (yellow node) is the critical intermediate.

Optimized Protocols (Daugulis Conditions)
Protocol A: Ortho-Arylation (Suzuki-Type)

Use this to attach aryl groups.

  • Catalyst: Pd(OAc)₂ (5-10 mol%)[1]

  • Oxidant/Promoter: AgOAc (1.0 - 2.0 equiv) — Essential for turnover.

  • Coupling Partner: Aryl Iodide (Ar-I)[2]

  • Solvent: Trifluoroethanol (TFE) or t-Amyl Alcohol.

  • Temperature: 110°C - 130°C.

Protocol B: Ortho-Alkylation

Use this to attach alkyl chains.

  • Catalyst: Pd(OAc)₂ (10 mol%) or Ni(cod)₂ systems.

  • Base: K₂CO₃ or Cs₂CO₃.

  • Coupling Partner: Alkyl Bromide/Iodide.

  • Solvent: Toluene or Dioxane.

Troubleshooting & FAQs (Derivatization)

Q: The reaction turns black immediately and stalls. What happened?

  • Diagnosis: "Pd Black" formation. The active Pd species aggregated into inactive metal clusters.

  • Fix:

    • Check Solvent: Ensure the solvent is rigorously dry. Water promotes catalyst decomposition.

    • Stabilization: Add a ligand? No. Picolinamide is the ligand.[3] Adding phosphines often inhibits the reaction by competing for the metal.

    • Oxidant: Ensure AgOAc is fresh. Silver salts act as a halide scavenger and re-oxidant.

Q: I see mostly starting material and <5% product.

  • Diagnosis: Failure to form the palladacycle.

  • Fix:

    • Temperature: These reactions have a high activation energy. If you are at 80°C, increase to 110°C or 130°C.

    • Base: The amide proton must be removed for effective coordination. Ensure your base (e.g., Ag₂CO₃ or added K₂CO₃) is dry and finely ground.

Q: I am getting di-substitution (both ortho positions reacted).

  • Diagnosis: The product is more reactive than the starting material, or you have excess reagent.[4]

  • Fix:

    • Stoichiometry: Reduce the coupling partner (Ar-I) to 0.8 - 0.9 equivalents relative to the picolinamide.

    • Sterics: Introduce a blocking group on one ortho position if possible, or accept the mixture and separate via chromatography.

Module 3: Post-Reaction & Purification

Removing the Directing Group

Once the C-H functionalization is complete, the picolinamide auxiliary is often no longer needed.

  • Method: Hydrolysis is difficult. Use Reductive Cleavage .

  • Reagents: Zn powder / HCl (aq) / THF.

  • Result: Cleaves the amide bond, returning the free aniline derivative.

Metal Scavenging

Pd residues are toxic and must be removed for biological testing.

  • Protocol: Dissolve crude product in THF/MeOH. Add Thiol-modified Silica (e.g., SiliaMetS® Thiol) (4-5 equiv relative to Pd). Stir 4 hours at 40°C. Filter.

  • Limit: Residual Pd should be < 5 ppm.

References

  • Daugulis, O. et al. "Palladium-Catalyzed Anilide ortho-Arylation with C-H Bond Activation." Journal of the American Chemical Society, 2005.

  • Dixon, D. J. et al. "Palladium(II)-catalysed ortho-arylation of N-benzylpiperidines."[1] Chemical Communications, 2015.[1]

  • Maiti, D. et al. "Picolinamide-Assisted ortho-C–H Arylation of Benzylamines." The Journal of Organic Chemistry, 2018.

  • Daugulis, O. et al. "Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling." Organic Letters, 2019.

  • Sigma-Aldrich Technical Guides. "Metal Scavengers - Application Guide."

Sources

Technical Support Center: Purification of N-Phenylpicolinamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-Phenylpicolinamide and its analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity materials from this important class of compounds. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot effectively and develop robust, validated purification protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries encountered during the purification of this compound analogs.

Q1: What are the primary structural features of this compound analogs that make them challenging to purify?

A1: The main difficulty arises from the combination of three key functional groups:

  • The Pyridine Ring: The basic nitrogen atom (pKa typically 5-6) is a strong hydrogen bond acceptor and can interact strongly with acidic surfaces, most notably the silanol groups (Si-OH) on standard silica gel.[1] This interaction is a primary cause of peak tailing in normal-phase chromatography.[1][2][3][4]

  • The Amide Linkage: The amide bond provides a rigid, planar structure and possesses both a hydrogen bond donor (N-H) and acceptor (C=O). This can lead to aggregation in certain solvents and contributes to the molecule's moderate to high polarity.

  • The Phenyl Ring: This bulky, hydrophobic group, along with other potential substituents, influences the overall solubility and crystalline nature of the molecule. The balance between the polar pyridine/amide portion and the non-polar aryl portion dictates the solubility profile.

These features combined can lead to compounds that streak on silica, are difficult to crystallize, and may chelate residual metals from synthesis.

Q2: My compound looks like a single spot on a TLC plate, but NMR analysis shows it's only 90% pure. What could be the issue?

A2: This is a common scenario. Several factors could be at play:

  • Co-elution: The impurity may have a very similar polarity and retention factor (Rf) to your product in the specific TLC solvent system you used. Closely related structural analogs or isomers are frequent culprits.

  • Invisible Impurities: The impurity might not be UV-active, making it invisible on the TLC plate if you are only using a UV lamp for visualization. Staining the plate with a more general reagent (like potassium permanganate or vanillin) can often reveal these hidden spots.

  • On-Plate Degradation vs. Solution Stability: Your compound might be stable on the short timescale of a TLC run but could be degrading slowly in the NMR solvent (e.g., hydrolysis in wet DMSO-d6) or during workup and concentration.

  • Residual Solvents: The "impurity" detected by NMR might be residual solvent from the purification (e.g., ethyl acetate, dichloromethane) that is not visible on TLC.

  • Rotational Isomers (Rotamers): The amide bond (C-N) can have restricted rotation, leading to the presence of two distinct isomers at room temperature. This can sometimes manifest as two sets of peaks in the NMR spectrum for a single, pure compound. Warming the NMR tube often causes these peaks to coalesce.

Q3: What is a reliable first-pass purification strategy for a newly synthesized this compound analog?

A3: A multi-step approach is recommended:

  • Aqueous Workup: Start with a liquid-liquid extraction. Use a standard organic solvent (like ethyl acetate or dichloromethane) and wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted picolinic acid starting material. Follow this with a brine wash to remove bulk water. Avoid strong acid washes unless you are certain your product is stable and you need to remove basic impurities, as protonating the pyridine ring can sometimes increase aqueous solubility and lead to product loss.[5]

  • Initial Isolation: After drying and concentrating the organic layer, assess the crude material. If it is a solid, a simple trituration or slurry with a solvent like diethyl ether or cold ethyl acetate can often remove non-polar impurities and provide a significantly purer solid.

  • Chromatography Assessment: Run TLC plates in a few standard solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). Crucially, add 0.5-1% triethylamine (TEA) to the eluent to see if it improves the spot shape and reduces streaking.[1][2] This will inform you if flash chromatography is a viable next step.

  • Crystallization Screening: If chromatography seems challenging, take a small amount of the crude material and perform a quick solvent screen for recrystallization.[6][7]

This systematic approach allows you to choose the most effective definitive purification method without wasting large amounts of material.

Section 2: Troubleshooting Guide by Technique

This section provides in-depth, cause-and-effect troubleshooting for specific purification methods.

Column Chromatography

Problem: My compound is showing severe peak tailing or streaking on the silica gel column, leading to poor separation and mixed fractions.

  • Underlying Cause: The basic nitrogen on the pyridine ring is interacting strongly and non-ideally with acidic silanol groups on the silica surface.[1][2][3] This secondary interaction mechanism, in addition to the desired partitioning, causes a portion of the analyte molecules to lag behind the main band, resulting in a "tail".[4][8]

  • Solutions & The Science Behind Them:

    • Add a Competing Base: Incorporate a small amount of a basic additive like triethylamine (TEA) or pyridine (0.1 - 2% v/v) into your eluent.[1][2]

      • Why it works: These additives are small, strong bases that preferentially bind to the active silanol sites on the silica. They effectively "shield" your this compound analog from these sites, ensuring that retention is governed primarily by polarity-based partitioning, which results in more symmetric (Gaussian) peaks.[2][3]

    • Use a Buffered Mobile Phase: For more precise control, especially in HPLC, using a mobile phase buffered at a low pH (e.g., 2.5-3.0 with a phosphate or formate buffer) can improve peak shape.[1]

      • Why it works: At low pH, the silanol groups are protonated and thus less likely to interact with the (now also protonated) basic analyte through ion-exchange mechanisms. This requires columns stable at low pH.[1]

    • Switch the Stationary Phase: If mobile phase additives are ineffective or undesirable, change your stationary phase.

      • Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative for basic compounds.

      • Reversed-Phase (C18): In reversed-phase chromatography, the primary interaction is hydrophobic. This avoids the silanol issue entirely. You would elute with a polar mobile phase like water/acetonitrile or water/methanol, often with additives like formic acid or ammonium formate to aid peak shape and ionization for mass spectrometry.[3]

      • Chemically-Treated Silica: Consider using "end-capped" silica gel, where many of the free silanol groups have been deactivated by reacting them with a silylating agent.

Visualization: Troubleshooting Peak Tailing

G start Problem: Peak Tailing Observed q1 Is the compound basic? (e.g., contains a pyridine ring) start->q1 sol1 Add 0.5-1% Triethylamine (TEA) or Pyridine to Eluent q1->sol1 Yes q2 Is column overload a possibility? q1->q2 No res1 Peak shape improves? sol1->res1 res1->q2 No end_ok Problem Solved res1->end_ok Yes sol2 Reduce Sample Load (Use larger column or less material) q2->sol2 Yes q3 Is the stationary phase appropriate? q2->q3 No sol2->end_ok sol3 Switch to Neutral Alumina or Reversed-Phase (C18) q3->sol3 sol3->end_ok

Caption: A troubleshooting workflow for diagnosing and solving peak tailing.

Problem: I have very low recovery of my compound from the silica gel column.

  • Underlying Cause: The compound may be irreversibly adsorbing to the stationary phase or degrading during the purification process.

    • Irreversible Adsorption: Highly polar analogs or those with multiple basic sites can bind so strongly to silica that the eluent is not powerful enough to wash them off the column.

    • Degradation: The acidic surface of silica gel can catalyze the hydrolysis of sensitive functional groups, especially during long purification runs.

  • Solutions & The Science Behind Them:

    • Deactivate the Silica: Before loading your compound, flush the column with your starting eluent containing 1% TEA. This pre-treats the active sites.

    • Increase Eluent Polarity: A steep gradient to a highly polar solvent system (e.g., 10-20% Methanol in DCM) may be necessary to elute the compound. Adding a few percent of acetic or formic acid to this polar eluent can sometimes help by protonating the compound and disrupting the silica interaction, though this can also increase tailing.

    • Perform a "2D TLC" Test: Before running a column, spot your compound on a TLC plate, develop it, dry it completely, turn it 90 degrees, and develop it again in the same solvent. If new spots appear off the diagonal, it's a clear indication that your compound is degrading on the silica.[1] In this case, avoid silica gel entirely.

    • Work Quickly: Minimize the time the compound spends on the column. Use a faster flow rate and collect fractions rapidly.

Recrystallization

Problem: My compound "oils out" of the solution instead of forming crystals.

  • Underlying Cause: The compound is precipitating from a supersaturated solution at a temperature above its melting point, or the concentration of impurities is preventing proper crystal lattice formation (impurity-induced melting point depression). Oiling out is common for compounds that are not perfectly pure.[7]

  • Solutions & The Science Behind Them:

    • Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling out.[9] Allow the solution to cool to room temperature on the benchtop, then transfer it to a Dewar flask with warm water for even slower cooling before moving to a refrigerator.

    • Reduce the Initial Concentration: Your solution may be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again more slowly.

    • Change the Solvent System: The chosen solvent may be too "good" a solvent. Try a binary solvent system. Dissolve the compound in a minimum amount of a good, high-boiling solvent (e.g., ethanol, acetone) and then add a poorer, lower-boiling "anti-solvent" (e.g., hexane, water) dropwise at an elevated temperature until the solution becomes faintly turbid. Then, clarify by adding a drop or two of the good solvent and cool slowly.[5][9]

    • Scratch & Seed: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a small amount of pure solid, add a tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.[9]

Impurity Removal

Problem: How do I remove residual palladium catalyst from my product after a cross-coupling reaction?

  • Underlying Cause: this compound analogs, with their pyridine and amine/amide nitrogens, can act as strong ligands and form stable, soluble complexes with palladium.[10] This prevents the metal from simply precipitating or being removed by filtration, and it can often co-elute with the product during chromatography. Regulatory bodies have very strict limits on residual palladium in active pharmaceutical ingredients (APIs).[11]

  • Solutions & The Science Behind Them:

    • Use a Scavenger Resin: This is often the most effective method. Scavenger resins are solid supports (like silica or polystyrene) functionalized with groups that have a very high affinity for palladium, such as thiols (e.g., Si-Thiol) or triaminetetraacetic acid (TMT).[10][12]

      • How it works: You stir your crude product solution with a small amount of the scavenger resin. The scavenger's functional groups outcompete your product for binding to the palladium. The resin, now with the palladium bound to it, is then easily removed by simple filtration.

    • Activated Carbon Treatment: Stirring the solution with activated carbon (charcoal) can effectively adsorb palladium.[10]

      • How it works: Carbon has a high surface area and can adsorb many organic molecules and metals. However, it is less selective than a scavenger resin and can lead to significant loss of your desired product due to non-specific adsorption.[10][11]

    • Thiol-based Complexation/Extraction: Adding a soluble thiol-containing molecule like N-acetylcysteine can complex the palladium, and this new complex may be easier to remove.[13][14]

    • Crystallization: In some cases, a well-chosen crystallization can "reject" the palladium impurity from the crystal lattice, leaving it behind in the mother liquor. This is highly system-dependent.[12]

Method Pros Cons Typical Use Case
Scavenger Resins High selectivity, high efficiency, simple filtration removal.Higher cost.When very low Pd levels (<10 ppm) are required for APIs.
Activated Carbon Low cost, readily available.Non-selective (can adsorb product), fine particles can be hard to filter.[10]Crude, early-stage clean-up or when cost is a primary concern.
Crystallization Can provide very high purity in one step.Not always effective for Pd removal; can concentrate impurities if they co-crystallize.When the product is a highly crystalline solid.
N-Acetylcysteine Inexpensive soluble scavenger.Requires subsequent removal of the cysteine-Pd complex.When solid scavengers are not practical.

Section 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography with a Triethylamine-Modified Eluent

This protocol is designed for purifying a moderately polar this compound analog that exhibits peak tailing on silica.

  • TLC Analysis:

    • Prepare a stock solution of your crude material (~10 mg/mL) in dichloromethane or ethyl acetate.

    • On a TLC plate, spot your material and develop it in a Hexane/Ethyl Acetate (EtOAc) solvent system (e.g., 70:30).

    • On a separate plate, use the same solvent system but add 1% TEA to the developing chamber (e.g., 10 mL of 70:30 Hex/EtOAc + 100 µL of TEA).

    • Compare the spot shapes. If the spot is less "comet-like" and has a higher Rf in the TEA-modified system, this method is promising. Adjust the Hex/EtOAc ratio to achieve an Rf of ~0.2-0.3.

  • Column Preparation:

    • Select a column size appropriate for your sample amount (a general rule is a 1:30 to 1:100 ratio of sample mass to silica mass).

    • Prepare your eluent. If your optimal TLC solvent was 70:30 Hex/EtOAc with 1% TEA, prepare a bulk volume of this (e.g., 1 L).

    • Pack the column using the "slurry" method with the prepared eluent. Ensure the silica bed is well-compacted and free of air bubbles.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane.

    • In a separate flask, add a small amount of silica gel (~1-2 times the mass of your crude product).

    • Add your dissolved product to the silica and concentrate it on a rotary evaporator until you have a dry, free-flowing powder. This is the "dry loading" method, which generally gives better resolution than loading the sample as a solution.

    • Carefully add the silica-adsorbed sample to the top of the packed column bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with your TEA-modified solvent. Maintain a constant flow rate.

    • Collect fractions systematically. Monitor the elution process by TLC, spotting every few fractions on the same plate to track the separation.

    • Combine the fractions that contain your pure product.

  • Work-up:

    • Evaporate the solvent from the combined pure fractions.

    • Important: The final product will contain residual TEA. To remove it, dissolve the product in a solvent like dichloromethane, wash it once with water, then with brine, dry over Na₂SO₄, filter, and concentrate. For very high purity, re-evaporation from a solvent like toluene can help azeotropically remove the last traces of TEA.

References

  • Waters Corporation. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. [Link]

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [YouTube]. [Link]

  • HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Wikipedia. (n.d.). Acetylcysteine. [Link]

  • American Chemical Society Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • ResearchGate. (2021). How to remove pyridine when I use it as solvent?[Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

  • Reddit. (2023). Your trick to remove residual palladium. r/Chempros. [Link]

Sources

Technical Support Center: Enhancing the Blood-Brain Barrier Permeability of N-Phenylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the central nervous system (CNS) penetration of N-Phenylpicolinamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working on this chemical scaffold. Here, we move beyond theoretical knowledge to provide actionable troubleshooting guides and frequently asked questions (FAQs) based on established principles and recent findings in medicinal chemistry and neuropharmacology. Our goal is to equip you with the rationale and methodologies to overcome the formidable challenge of the blood-brain barrier (BBB).

Section 1: Understanding the Challenge: The Blood-Brain Barrier and this compound

The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[1] For a therapeutic agent like this compound to be effective for CNS disorders, it must efficiently cross this barrier.

FAQ 1: What are the primary physicochemical properties of this compound that likely hinder its BBB permeability?

Based on general principles of small molecule drug design for CNS penetration, several properties of the this compound scaffold may present challenges:

  • Molecular Weight: While specific values vary with substitution, the core structure is of a size that requires careful modification to stay within the optimal range for passive diffusion across the BBB, generally considered to be under 400-500 Daltons.[2][3]

  • Lipophilicity (LogP): A delicate balance is required. While increased lipophilicity can enhance membrane traversal, excessively high LogP values can lead to issues like poor solubility, increased plasma protein binding, and sequestration in lipid-rich tissues, paradoxically reducing brain availability.[4][5]

  • Polar Surface Area (PSA): The amide bond and pyridine nitrogen in the this compound core contribute to its polar surface area. A high PSA is generally detrimental to BBB permeability as it increases the energy required for the molecule to desolvate and enter the lipophilic endothelial cell membrane.

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors is a key factor.[3] The amide group, in particular, can participate in hydrogen bonding with the aqueous environment, which must be disrupted for membrane crossing.

  • Efflux Transporter Recognition: The this compound scaffold could be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[1][6] These transporters actively pump drugs out of the brain endothelial cells and back into the bloodstream, significantly limiting CNS exposure.[7]

Diagram: The Blood-Brain Barrier

BBB_Structure cluster_blood Blood Vessel cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma Drug This compound Endothelial_Cell Endothelial Cell Drug->Endothelial_Cell Passive Diffusion Tight_Junction Tight Junction Pgp P-gp Efflux Pump Endothelial_Cell->Pgp Efflux Substrate Neuron Neuron (Target) Endothelial_Cell->Neuron Successful CNS Entry Pgp->Drug Active Efflux

Caption: Simplified diagram of the blood-brain barrier illustrating potential hurdles for this compound.

Section 2: Troubleshooting & Optimization Strategies

This section provides a series of troubleshooting guides in a Q&A format to address common experimental hurdles and guide your optimization efforts.

Chemical Modification Approaches
FAQ 2: My this compound analog shows poor in vitro permeability. How can I systematically modify the structure to improve this?

Low in vitro permeability, often assessed using models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based Transwell assays, typically points to suboptimal physicochemical properties for passive diffusion.[8][9] A systematic approach to structural modification is crucial.

Troubleshooting Workflow:

  • Analyze Physicochemical Parameters: Before synthesizing new analogs, perform in silico predictions for key parameters like LogP, PSA, molecular weight, and the number of hydrogen bond donors/acceptors. This allows for a more rational design of your next generation of compounds.[10]

  • Modulate Lipophilicity:

    • Rationale: Increasing lipophilicity is a common first step to enhance passive diffusion.[11] However, this must be done judiciously to avoid the pitfalls of excessive lipophilicity.

    • Actionable Steps:

      • Introduce small, lipophilic groups such as methyl, ethyl, or halogen atoms (F, Cl) onto the phenyl or picolinamide rings.

      • Consider bioisosteric replacements of polar groups with less polar ones. For example, could the amide be replaced with a less polar linker, provided the pharmacophore is maintained?

  • Reduce Polar Surface Area and Hydrogen Bonding:

    • Rationale: Minimizing PSA and hydrogen bonding capacity can significantly lower the desolvation penalty for membrane entry.[2]

    • Actionable Steps:

      • Introduce intramolecular hydrogen bonds to "mask" polar groups.

      • Strategically replace hydrogen bond donors (like N-H) with non-donating groups (e.g., N-CH3), if tolerated by the target receptor.

      • A recent study on this compound derivatives identified a dideuteriumfluoromethoxy modified compound as having enhanced affinity and improved permeability.[12]

Table 1: Guiding Principles for Chemical Modification
ParameterGuideline for CNS PenetrationPotential Modification Strategy for this compound
Molecular Weight < 400-500 Da[13]Use smaller substituents (e.g., F, CH3 vs. larger groups).
LogP 1.5 - 2.7 is often optimal[14]Add small alkyl or halogen groups.
Polar Surface Area < 70-90 ŲMask polar groups with intramolecular H-bonds or methylation.
H-Bond Donors ≤ 3[13]N-methylation of the amide.
H-Bond Acceptors ≤ 7[13]Consider bioisosteric replacements for the pyridine nitrogen or amide carbonyl.
FAQ 3: My compound has good lipophilicity but still shows poor brain penetration in vivo. What's the likely cause and how do I test for it?

A common reason for this discrepancy is that the compound is a substrate for active efflux transporters at the BBB, most notably P-glycoprotein (P-gp).[1][15]

Troubleshooting Workflow:

  • In Vitro Efflux Ratio Assay:

    • Rationale: This is the gold standard for identifying P-gp substrates. The assay measures the permeability of your compound across a cell monolayer (e.g., MDCK-MDR1 cells which overexpress P-gp) in both directions: apical-to-basolateral (A-B) and basolateral-to-apical (B-A).

    • Interpretation: A B-A/A-B permeability ratio (Efflux Ratio) significantly greater than 2 is a strong indicator that your compound is a P-gp substrate.

  • In Vivo Pharmacokinetic Studies with a P-gp Inhibitor:

    • Rationale: Co-administration of your compound with a known P-gp inhibitor (e.g., verapamil, elacridar) in animal models can confirm the role of P-gp in limiting its brain exposure.

    • Interpretation: A significant increase in the brain-to-plasma concentration ratio of your compound in the presence of the inhibitor confirms P-gp mediated efflux.

Formulation & Delivery Strategies
FAQ 4: Chemical modification is compromising the activity of my compound. What are some alternative strategies to improve its BBB permeability?

When further chemical modifications are not feasible, formulation-based approaches can be employed to "shuttle" the active molecule across the BBB.

Potential Strategies:

  • Prodrugs:

    • Rationale: A prodrug is an inactive derivative of a drug molecule that is converted to the active form in the body.[16][17][18] For CNS delivery, a common strategy is to attach a lipophilic moiety to the parent drug, increasing its ability to cross the BBB.[19] Once in the brain, the lipophilic group is cleaved by brain-specific enzymes, releasing the active drug and "trapping" it in the CNS.[15][20]

    • Example: Attaching a dihydropyridine group can facilitate brain entry, after which it is oxidized to a charged pyridinium salt, preventing it from crossing back out of the brain.[15][20]

  • Nanoparticle-based Delivery Systems:

    • Rationale: Encapsulating this compound in nanoparticles can protect it from degradation, reduce efflux, and facilitate its transport across the BBB.[11][20][21]

    • Types of Nanoparticles:

      • Polymeric Nanoparticles: Made from biodegradable polymers like PLGA, these can provide sustained release of the drug.[11]

      • Lipid-Based Nanoparticles (e.g., Liposomes): These can be surface-modified with ligands (e.g., peptides, antibodies) that target specific receptors on the BBB for enhanced uptake.[22][23]

    • Surface Modification: Coating nanoparticles with surfactants like polysorbate 80 can enhance their uptake into the brain.[24]

In Vitro & In Vivo Assay Guidance
FAQ 5: How do I set up a reliable in vitro BBB model to screen my this compound derivatives?

While no in vitro model perfectly replicates the in vivo BBB, cell-based models are invaluable for screening and mechanistic studies.[8][9]

Protocol: Basic In Vitro BBB Transwell Assay

  • Cell Culture: Culture brain endothelial cells (e.g., hCMEC/D3 or bEnd.3) on the porous membrane of a Transwell insert. For a more sophisticated model that better mimics the in vivo environment, co-culture with astrocytes and/or pericytes on the basolateral side of the membrane.[25]

  • Barrier Integrity Check: Monitor the formation of a tight monolayer by measuring the Transendothelial Electrical Resistance (TEER). A high TEER value indicates a well-formed barrier.

  • Permeability Assay:

    • Add your this compound analog to the apical (luminal) chamber.

    • At various time points, take samples from the basolateral (abluminal) chamber.

    • Quantify the concentration of your compound in the basolateral samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Apparent Permeability (Papp): The Papp value is calculated to quantify the rate of transport across the endothelial monolayer.

Diagram: In Vitro BBB Transwell Assay Workflow

Transwell_Workflow cluster_setup Assay Setup cluster_measurement Measurement & Analysis Culture_Cells Culture endothelial cells on Transwell insert Add_Compound Add this compound to apical chamber Culture_Cells->Add_Compound Sample_Basolateral Sample from basolateral chamber over time Add_Compound->Sample_Basolateral Quantify_Compound Quantify compound concentration (e.g., LC-MS/MS) Sample_Basolateral->Quantify_Compound Calculate_Papp Calculate Papp value Quantify_Compound->Calculate_Papp

Caption: A streamlined workflow for assessing BBB permeability using a Transwell assay.

FAQ 6: What are the key considerations for designing an in vivo study to accurately measure the brain penetration of my lead candidate?

In vivo studies are the definitive test of BBB permeability.[26][27] Careful experimental design is critical for obtaining reliable and interpretable data.[28][29]

Key Considerations:

  • Route of Administration: Choose a route (e.g., intravenous, oral) that is relevant to the intended clinical application.

  • Time Points: Collect brain and plasma samples at multiple time points to build a pharmacokinetic profile. This is crucial for determining the rate and extent of brain penetration.

  • Brain Perfusion: It is essential to perform cardiac perfusion with saline before collecting the brain tissue. This removes the compound present in the cerebral vasculature, ensuring that you are only measuring the compound that has actually crossed the BBB into the brain parenchyma.

  • Data Analysis: The primary metric for quantifying brain penetration is the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu), which is considered the gold standard as it accounts for plasma and brain tissue binding.

Section 3: Concluding Remarks

Improving the BBB permeability of this compound is a multifaceted challenge that requires a combination of rational drug design, advanced formulation strategies, and robust in vitro and in vivo testing. By systematically addressing the physicochemical properties of the molecule, investigating potential interactions with efflux transporters, and employing appropriate delivery technologies, researchers can significantly enhance the likelihood of developing CNS-active therapeutics based on this promising scaffold.

References
  • Wang, Y., et al. (2016). Re-exploring the this compound derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability. PubMed Central. Available at: [Link]

  • Helms, H. C., et al. (2016). In Vitro Models of the Blood–Brain Barrier. Springer Nature Experiments. Available at: [Link]

  • Helms, H. C., et al. (2016). In Vitro Models of the Blood-Brain Barrier. PubMed. Available at: [Link]

  • Lindy, A. S., et al. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Journal of Visualized Experiments. Available at: [Link]

  • Bors, L. A., & Erdo, F. (2019). Current approaches to enhance CNS delivery of drugs across the brain barriers. PubMed Central. Available at: [Link]

  • Saraiva, C., et al. (2016). Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective. PubMed Central. Available at: [Link]

  • Tanner, E. (2022). How nanoparticles could help medication reach the brain. YouTube. Available at: [Link]

  • McConville, C. (2022). Delivering drugs to the brain with nanoparticles. YouTube. Available at: [Link]

  • Pathan, S. A., et al. (2009). Prodrug Approaches for CNS Delivery. PubMed Central. Available at: [Link]

  • Heye, A. K., et al. (2014). In vivo methods for imaging blood–brain barrier function and dysfunction. PubMed Central. Available at: [Link]

  • Khalid, H., et al. (2024). Advancing Brain Targeting: Cost-Effective Surface-Modified Nanoparticles for Faster Market Entry. PubMed Central. Available at: [Link]

  • Nakagawa, S., et al. (2009). In vitro models of the blood-brain barrier. PubMed. Available at: [Link]

  • Cordon-Cardo, C., et al. (1989). Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Nanoparticles for drug delivery to the brain. Wikipedia. Available at: [Link]

  • Teixidó, M., et al. (2015). Lipid bilayer crossing--the gate of symmetry. Water-soluble phenylproline-based blood-brain barrier shuttles. PubMed. Available at: [Link]

  • Banks, W. A. (2009). Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier. PubMed Central. Available at: [Link]

  • Lu, Y., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. ACS Publications. Available at: [Link]

  • Chai, A. B., et al. (2021). Regulation of P-Glycoprotein in the Brain. MDPI. Available at: [Link]

  • Lindy, A. S., et al. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. JoVE. Available at: [Link]

  • Doan, T. H. Y., et al. (2023). Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs. ResearchGate. Available at: [Link]

  • Lu, Y., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. PubMed. Available at: [Link]

  • Al-Hilal, T. A., et al. (2022). Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects. PubMed Central. Available at: [Link]

  • Ren, J., et al. (2018). Enhanced permeability of blood-brain barrier and targeting function of borneol-modified chemically solid lipid nanoparticle. Dove Medical Press. Available at: [Link]

  • Kumar, A., et al. (2021). Synthesis and CNS Activity of Phenytoin Derivatives. PubMed. Available at: [Link]

  • Pathan, S. A., et al. (2009). Prodrug Approaches for CNS Delivery. ResearchGate. Available at: [Link]

  • N/A. (n.d.). Mechanisms of Nanoparticle-based Drug Delivery. N/A. Available at: [Link]

  • Slater, J. (n.d.). In vitro Blood Brain Barrier Models. Slater Lab - WordPress at UD. Available at: [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Wikipedia. Available at: [Link]

  • Singh, D. B., et al. (2023). Neurotherapeutics across blood–brain barrier: screening of BBB-permeable and CNS-active molecules for neurodegenerative disease. Frontiers. Available at: [Link]

  • Reiss, Y., et al. (2018). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. PubMed. Available at: [Link]

  • F. (n.d.). New heterocyclic derivatives useful for the treatment of cns disorders. Google Patents.
  • Miller, K. J. (2022). The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery. Taylor & Francis Online. Available at: [Link]

  • Al Rihani, S. B., et al. (2019). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. MDPI. Available at: [Link]

  • Gagliardi, M., et al. (2011). Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach. MDPI. Available at: [Link]

  • N/A. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. N/A. Available at: [Link]

  • Cucullo, L., et al. (2020). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers. Available at: [Link]

  • Saraiva, C., et al. (2016). Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective. MDPI. Available at: [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. PubMed Central. Available at: [Link]

  • Creative Bioarray. (n.d.). In Vivo Blood-Brain-Barrier Assay. Creative Bioarray. Available at: [Link]

  • van Vliet, E. A., et al. (2015). The Role of P-glycoprotein at the Blood-Brain Barrier in Neurological and Psychiatric disease. University of Groningen research portal. Available at: [Link]

  • Pathan, S. A., et al. (2009). Prodrug approaches for CNS delivery. PubMed. Available at: [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Permeability of the Blood-Brain Barrier: Molecular Mechanism of Transport of Drugs and Physiologically Important Compounds. PubMed. Available at: [Link]

  • Naman, C. B., et al. (2016). Role of Human Breast Cancer Related Protein versus P-Glycoprotein as an Efflux Transporter for Benzylpenicillin: Potential Importance at the Blood-Brain Barrier. PLOS One. Available at: [Link]

  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Taylor & Francis. Available at: [Link]

  • University of Eastern Finland. (2023). New prodrug approach enhances drug delivery to brain cells. News-Medical.Net. Available at: [Link]

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dealing with byproduct formation in N-Phenylpicolinamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with N-Phenylpicolinamide synthesis. By understanding the underlying reaction mechanisms and potential pitfalls, you can effectively troubleshoot byproduct formation and optimize your synthetic protocols for higher purity and yield.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for their cause and actionable solutions.

Issue 1: An unexpected chlorinated byproduct is observed in my final product when using thionyl chloride.

Question: My mass spectrometry and NMR data indicate the presence of a compound with a mass corresponding to a chlorinated this compound. I used thionyl chloride (SOCl₂) to activate the picolinic acid. What is happening and how can I avoid this?

Answer:

This is a known issue when using thionyl chloride to generate picolinoyl chloride in situ from picolinic acid. The byproduct you are observing is likely 4-chloro-N-phenylpicolinamide.

  • Causality: The reaction between picolinic acid and thionyl chloride can lead to electrophilic chlorination of the pyridine ring, predominantly at the 4-position which is activated towards such substitution.[1][2] This side reaction competes with the desired formation of the acid chloride.

  • Troubleshooting & Mitigation Strategies:

    • Alternative Activating Agents: The most effective way to prevent this chlorination is to avoid thionyl chloride altogether. Consider using alternative coupling agents that do not contain chlorine. Excellent choices include:

      • Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxybenzotriazole (HOBt) or OxymaPure is a highly effective and mild method for amide bond formation.[3][4][5]

      • Other Reagents: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or pivaloyl chloride can also be employed for the activation of picolinic acid.

    • Reaction Condition Optimization (if SOCl₂ must be used):

      • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for the formation of the acid chloride. Lower temperatures can disfavor the higher activation energy pathway of ring chlorination.

      • Reaction Time: Minimize the reaction time to reduce the exposure of the picolinic acid to the chlorinating conditions. Monitor the reaction progress closely by techniques like thin-layer chromatography (TLC) or in-situ IR spectroscopy.

  • Purification of the Chlorinated Byproduct: If the chlorinated byproduct has already formed, it can typically be separated from the desired this compound by column chromatography on silica gel.[1][2]

Experimental Protocol: EDC/HOBt Coupling for this compound Synthesis

  • Dissolution: Dissolve picolinic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Activation: Cool the solution to 0 °C in an ice bath and add EDC hydrochloride (1.2 eq). Stir the mixture for 30-60 minutes at this temperature.

  • Amine Addition: Add aniline (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Diagram: Synthetic Pathways and Byproduct Formation

cluster_0 Thionyl Chloride Route cluster_1 EDC/HOBt Coupling Route Picolinic Acid_A Picolinic Acid SOCl2 SOCl₂ Picolinic Acid_A->SOCl2 Activation Picolinoyl Chloride Picolinoyl Chloride (Intermediate) SOCl2->Picolinoyl Chloride Desired Pathway 4_Chloro_Picolinoyl_Chloride 4-Chloro-Picolinoyl Chloride (Byproduct Intermediate) SOCl2->4_Chloro_Picolinoyl_Chloride Side Reaction (Ring Chlorination) Aniline_A Aniline Picolinoyl Chloride->Aniline_A 4_Chloro_Picolinoyl_Chloride->Aniline_A N_Phenylpicolinamide_A This compound (Desired Product) Aniline_A->N_Phenylpicolinamide_A Amidation 4_Chloro_Byproduct 4-Chloro-N-phenylpicolinamide (Byproduct) Aniline_A->4_Chloro_Byproduct Amidation Picolinic Acid_B Picolinic Acid EDC_HOBt EDC, HOBt Picolinic Acid_B->EDC_HOBt Activation Active_Ester HOBt Active Ester (Intermediate) EDC_HOBt->Active_Ester Forms reactive intermediate Urea_Byproduct N-acylisourea/Urea Byproduct EDC_HOBt->Urea_Byproduct Byproduct Formation Aniline_B Aniline Active_Ester->Aniline_B N_Phenylpicolinamide_B This compound (Desired Product) Aniline_B->N_Phenylpicolinamide_B Amidation

Caption: Comparison of synthetic routes and byproduct formation.

Issue 2: My reaction is sluggish, and I have a significant amount of unreacted starting materials even after extended reaction times.

Question: I am using a carbodiimide coupling agent, but the reaction between picolinic acid and aniline is very slow. What factors could be contributing to this, and how can I improve the reaction rate and conversion?

Answer:

The slow reaction rate is likely due to the low nucleophilicity of aniline. Aniline is an electron-deficient amine, making it a relatively weak nucleophile.[6][7] Several factors can be optimized to drive the reaction to completion.

  • Causality: The lone pair of electrons on the nitrogen atom of aniline is delocalized into the aromatic ring, reducing its availability for nucleophilic attack on the activated carboxylic acid intermediate.

  • Troubleshooting & Optimization Strategies:

    • Choice of Coupling Additive: While HOBt is a standard additive, for weakly nucleophilic amines like aniline, more activating additives can be beneficial. Consider using:

      • OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate): This additive can form a more reactive ester intermediate with the activated picolinic acid, accelerating the subsequent reaction with aniline.[5]

      • DMAP (4-Dimethylaminopyridine): Adding a catalytic amount of DMAP can significantly increase the reaction rate by acting as a highly effective acyl transfer catalyst.[6] However, be cautious as DMAP can sometimes promote side reactions if used in excess or at high temperatures.

    • Solvent Choice: The choice of solvent can influence the reaction rate. Polar aprotic solvents like DMF or N-methyl-2-pyrrolidone (NMP) can be more effective than less polar solvents like DCM for sluggish couplings, as they can better solvate the charged intermediates.

    • Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, monitor the reaction closely for any signs of byproduct formation or degradation.

    • Stoichiometry: Ensure that the coupling agents (EDC and additive) are used in a slight excess (1.1-1.3 equivalents) to ensure complete activation of the picolinic acid.

Data Presentation: Effect of Additives on Reaction Time

Additive (1.2 eq)SolventTemperature (°C)Typical Reaction Time for >95% Conversion
HOBtDCMRoom Temp24-48 hours
HOBtDMFRoom Temp12-24 hours
OxymaPureDMFRoom Temp8-16 hours
HOBt with DMAP (0.1 eq)DCMRoom Temp6-12 hours

Frequently Asked Questions (FAQs)

Q1: What is the main byproduct when using EDC as a coupling agent, and how do I remove it?

A1: The primary byproduct of EDC-mediated couplings is a urea derivative (in the case of EDC, it's 1-ethyl-3-(3-dimethylaminopropyl)urea).[4][8] A key advantage of using EDC is that this urea byproduct is water-soluble.[9] Therefore, it can be easily removed during the aqueous work-up by washing the organic layer with water or a dilute acid solution.

Q2: Can picolinic acid undergo self-condensation during the reaction?

A2: While theoretically possible, the self-condensation of picolinic acid to form a dipicolinoyl anhydride is generally not a major competing reaction under standard amidation conditions, especially when the amine nucleophile is present. The activated picolinic acid intermediate will preferentially react with the more nucleophilic amine rather than another molecule of picolinic acid.

Q3: Are there any specific side reactions I should be aware of with aniline?

A3: Besides its low nucleophilicity, aniline can potentially undergo side reactions under harsh acidic or oxidizing conditions. For instance, in strongly acidic media, the amino group can be protonated, forming the anilinium ion, which is deactivating and will not participate in the desired reaction.[10] It is crucial to use a non-nucleophilic base like DIPEA to scavenge the acid generated during the reaction without interfering with the coupling process.

Q4: My final product is colored. What could be the cause and how can I decolorize it?

A4: A colored product can be due to several reasons, including the presence of residual starting materials, byproducts, or decomposition products. If you are using aniline, it is susceptible to oxidation, which can form colored impurities. Purification by recrystallization from a suitable solvent system is often effective.[11] In some cases, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities before filtering and allowing the purified product to crystallize.[11]

Logical Relationship Diagram: Troubleshooting Workflow

Start Problem with this compound Synthesis Identify_Symptoms Identify Symptoms: - Unexpected Byproducts - Low Yield / Slow Reaction - Colored Product Start->Identify_Symptoms Byproducts Unexpected Byproducts? Identify_Symptoms->Byproducts Low_Yield Low Yield / Slow Reaction? Identify_Symptoms->Low_Yield Colored_Product Colored Product? Identify_Symptoms->Colored_Product Chlorinated_Byproduct Chlorinated Byproduct Present? Byproducts->Chlorinated_Byproduct Yes Optimize_Coupling Solution: - Use stronger activating additives (OxymaPure, cat. DMAP). - Switch to a more polar solvent (DMF). - Gently heat the reaction. Low_Yield->Optimize_Coupling Yes Purification Solution: - Purify by recrystallization. - Consider using activated charcoal for decolorization. Colored_Product->Purification Yes Urea_Byproduct Urea Byproduct Present? Chlorinated_Byproduct->Urea_Byproduct No Avoid_SOCl2 Solution: - Use EDC/HOBt or other non-chlorinating reagents. - Optimize SOCl₂ reaction conditions (low temp, short time). Chlorinated_Byproduct->Avoid_SOCl2 Yes Aqueous_Workup Solution: - Perform aqueous work-up to remove water-soluble urea. Urea_Byproduct->Aqueous_Workup Yes End Optimized Synthesis Avoid_SOCl2->End Aqueous_Workup->End Optimize_Coupling->End Purification->End

Sources

Technical Support Center: Optimization of N-Phenylpicolinamide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Pharmacokinetic (PK) and Physicochemical Optimization of N-Phenylpicolinamide Scaffolds Audience: Drug Discovery & Development Professionals

Executive Summary: The this compound Scaffold

This compound is a "privileged scaffold" in medicinal chemistry, serving as a core template for mGlu4 positive allosteric modulators (PAMs) (Parkinson's disease), TRPV1 antagonists (neuropathic pain), and VEGFR inhibitors (oncology).

While the scaffold offers excellent receptor affinity, its utility in in vivo studies is frequently compromised by two critical failure modes:

  • Metabolic Instability: Rapid oxidative clearance via the phenyl ring (the "metabolic soft spot").

  • Poor Aqueous Solubility: High lipophilicity (LogP ~2.7) leading to erratic absorption and precipitation in aqueous vehicles.

This guide provides field-proven troubleshooting protocols to overcome these barriers and successfully transition your lead compound from in vitro hits to in vivo proof-of-concept.

Troubleshooting Guide: Metabolic Stability & PK

Issue: Rapid Clearance (High )

Symptom: Bioavailability (


) is < 20% in rodents; half-life (

) is < 30 minutes. Root Cause: The unsubstituted phenyl ring is highly susceptible to CYP450-mediated hydroxylation, particularly at the para and meta positions.
Q: How do I stabilize the phenyl ring against oxidative metabolism?

A: You must block the "metabolic soft spots" without destroying receptor affinity. Use the Metabolic Blockade Strategy :

  • Fluorination: Introduce fluorine at the para position. The C-F bond is stronger than C-H, resisting oxidation.

    • Impact: Often increases metabolic stability by 2–5x.

  • Scaffold Hopping (Aza-analogues): Replace the phenyl ring with a pyridine or pyrimidine ring.

    • Mechanism:[1][2] Nitrogen atoms reduce the electron density of the ring, making it less attractive to electrophilic CYP enzymes.

    • Reference: This strategy successfully converted unstable leads into potent mGlu4 PAMs with improved brain penetration.

  • Deuteration: Replace sensitive hydrogens with deuterium (Deuterium Switch).

    • Note: Effective only if C-H bond breakage is the rate-limiting step (Kinetic Isotope Effect).

Visualization: Metabolic Optimization Workflow

MetabolicOptimization Start High Clearance (Unstable Lead) MetID Metabolite ID Study (Microsomes + NADPH) Start->MetID Decision Identify Soft Spot MetID->Decision Strat1 Strategy A: Para-Fluorination Decision->Strat1 Phenyl Oxidation Strat2 Strategy B: Pyridine Scan (N-insertion) Decision->Strat2 Aromatic Hydroxylation Strat3 Strategy C: Deuteration Decision->Strat3 H-abstraction Test Retest Cl_int (Liver Microsomes) Strat1->Test Strat2->Test Strat3->Test Test->Decision Still Unstable Success Candidate Selection (t1/2 > 60 min) Test->Success Stability Improved

Figure 1: Decision logic for stabilizing the this compound scaffold against metabolic clearance.

Troubleshooting Guide: Formulation & Solubility

Issue: Compound Precipitation in Vehicle

Symptom: Visible particles in the dosing syringe; erratic PK data (double peaks); low exposure despite high doses. Root Cause: this compound has a rigid, planar structure with high lattice energy and moderate lipophilicity, making it difficult to dissolve in standard saline/PBS.

Q: What is the recommended vehicle for IP/PO administration?

A: Do not use 100% DMSO or simple aqueous buffers. Use a co-solvent system or complexing agent.

Recommended Formulation Protocol (Standard):

  • Vehicle: 5% DMSO + 5% Solutol HS-15 (or Tween 80) + 90% Saline.

  • Preparation:

    • Dissolve compound completely in DMSO (Stock A).

    • Add Solutol/Tween to Stock A and vortex (Stock B).

    • Slowly add warm (37°C) Saline to Stock B while vortexing.

    • Result: Clear solution or stable nanosuspension.

Recommended Formulation Protocol (High Dose > 30 mg/kg):

  • Vehicle: 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.

  • Preparation:

    • Dissolve HP-β-CD in water.

    • Add compound powder.

    • Sonicate for 30-60 mins at 40°C.

    • Adjust pH to 4.0–5.0 if necessary (amide stability is generally good here).

Data: Solubility Limits of Common Vehicles
Vehicle SystemSolubility Limit (approx.)SuitabilityNotes
PBS (pH 7.4) < 0.01 mg/mLPoor Do not use alone.
0.5% Methylcellulose SuspensionGood (PO) Standard for oral tox studies.
10% DMSO / 90% PBS ~0.5 mg/mLModerate Risk of precipitation upon injection.
20% HP-β-CD 2–5 mg/mLExcellent Best for IV/IP; reduces irritation.
PEG400 / Water (40:60) 5–10 mg/mLGood High viscosity; watch for hemolysis in IV.

Experimental Protocols (Step-by-Step)

Protocol A: In Vitro Microsomal Stability Assay

Validate metabolic stability before moving to animals.

  • Preparation: Prepare 1 µM test compound in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL liver microsomes (species-specific).

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
Protocol B: In Vivo Pharmacokinetics (Rat)

Standard "Cassette" or Single-Compound dosing.

  • Animals: Male Sprague-Dawley rats (n=3 per timepoint/group), fasted 12h (for PO).

  • Dosing:

    • IV: 1 mg/kg via tail vein (Formulation: 20% HP-β-CD).

    • PO: 5–10 mg/kg via oral gavage (Formulation: 0.5% MC suspension or PEG400/Water).

  • Blood Collection: Serial tail nick at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Processing: Collect into K2EDTA tubes; centrifuge to harvest plasma. Store at -80°C.

  • Target Criteria:

    • Bioavailability (

      
      ) > 30%
      
    • Clearance (

      
      ) < 50% of hepatic blood flow.
      

Safety & Toxicology FAQs

Q: Does the amide bond hydrolyze in vivo, causing toxicity?

A: Generally, the picolinamide bond is relatively stable compared to simple amides. However, if hydrolysis occurs, it releases aniline (or substituted aniline) and picolinic acid .

  • Risk: Anilines can cause methemoglobinemia (oxidative stress on red blood cells).

  • Check: Monitor blood color and CBC (Complete Blood Count) in early dose-escalation studies. If blood turns chocolate-brown, you have significant aniline release.

Q: Are there specific off-target risks for this scaffold?

A: Yes.

  • CYP Inhibition: Picolinamides can coordinate with the heme iron of CYP450 enzymes via the pyridine nitrogen, acting as inhibitors. Screen for CYP3A4 and CYP2D6 inhibition early.

  • Phototoxicity: Some conjugated picolinamides absorb UV light. Check for skin irritation in animals housed under standard lighting.

References

  • Metabolic Stability & mGlu4 Optimization

    • Title: Re-exploring the this compound derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability.
    • Source: Bioorganic & Medicinal Chemistry Letters (2015).[2][3][4]

    • URL:[Link]

  • TRPV1 Antagonist Development

    • Title: Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1.[5]

    • Source: Bioorganic & Medicinal Chemistry Letters.[2]

    • URL:[Link]

  • Formulation Strategies for Lipophilic Drugs

    • Title: Strategies to Address Low Drug Solubility in Discovery and Development.
    • Source: Pharmacological Reviews.
    • URL:[Link]

  • General Scaffold Properties

    • Title: this compound Chemical Properties and Safety.[6][7][8]

    • Source: PubChem.
    • URL:[Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Results in N-Phenylpicolinamide Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Phenylpicolinamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, characterization, and biological evaluation of this important class of molecules. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve inconsistencies in your experiments.

Section 1: Synthesis and Purification

The synthesis of this compound, while conceptually straightforward, is prone to issues that can lead to inconsistent yields and purity. This section addresses the most common questions related to its preparation and purification.

Frequently Asked Questions (FAQs): Synthesis

Question 1: My this compound synthesis is resulting in a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in this compound synthesis often stem from incomplete reactions, side product formation, or mechanical losses during workup. Let's break down the potential culprits and their solutions.

  • Incomplete Reaction: The amide bond formation between picolinic acid (or its activated derivative) and aniline is the crucial step.

    • Causality: Inadequate activation of the carboxylic acid is a primary reason for incomplete conversion. Direct reaction of a carboxylic acid and an amine is often inefficient and requires high temperatures, which can lead to degradation.[1]

    • Troubleshooting:

      • Acid Chloride Method: Converting picolinic acid to picolinoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a classic and effective activation method.[] The high reactivity of the acyl chloride drives the reaction to completion. However, this method can be harsh for sensitive substrates.

      • Coupling Reagents: For a milder approach, use of coupling reagents is recommended. Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used.[1] Uronium-based reagents like HATU or HBTU can also be highly effective.[]

      • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated species. The reaction temperature and time should be optimized. While some reactions proceed at room temperature, others may require gentle heating.

  • Side Product Formation:

    • Causality: The presence of impurities in starting materials or the use of excessive heat can lead to unwanted side reactions. For instance, diacylation of aniline can occur if the stoichiometry is not carefully controlled.

    • Troubleshooting:

      • Purity of Starting Materials: Use highly pure picolinic acid and aniline.

      • Stoichiometry: A slight excess of the amine (aniline) can sometimes be beneficial to ensure complete consumption of the activated picolinic acid.

      • Temperature Control: Avoid excessive heating, which can lead to decomposition and side product formation.

  • Mechanical Losses:

    • Causality: Product loss during extraction, filtration, and purification steps can significantly impact the final yield.

    • Troubleshooting:

      • Efficient Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product.

      • Careful Filtration: Use appropriate filter paper and techniques to minimize loss of solid product.

Question 2: I am observing an unexpected side product in my reaction mixture. How can I identify and eliminate it?

Answer: The first step is to characterize the side product using techniques like TLC, LC-MS, and NMR. Common side products in this compound synthesis include:

  • Unreacted Starting Materials: Easily identified by comparing with the standards of picolinic acid and aniline.

  • Picolinic Anhydride: Can form if the activated picolinic acid reacts with another molecule of picolinic acid.

  • Diacylated Aniline: N,N-dipicolinoylaniline can form, especially if a strong base is used in excess.

To eliminate these, consider the following:

  • Optimize Stoichiometry: Use a 1:1 or a slight excess of the amine to minimize anhydride formation and diacylation.

  • Control Reaction Conditions: Add the activated picolinic acid derivative slowly to the aniline solution to maintain a low concentration of the acylating agent.

  • Purification Strategy: Most side products can be removed through careful column chromatography or recrystallization.

Workflow for this compound Synthesis (Amide Coupling Method)

cluster_synthesis This compound Synthesis start Picolinic Acid + Aniline activation Activate Picolinic Acid (e.g., with SOCl₂ or Coupling Reagent) start->activation coupling Amide Bond Formation (Reaction with Aniline) activation->coupling workup Aqueous Workup (Extraction & Washing) coupling->workup purification Purification (Recrystallization or Chromatography) workup->purification product Pure this compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs): Purification

Question 3: I'm having trouble recrystallizing my crude this compound. What solvents should I try?

Answer: The choice of solvent is critical for successful recrystallization. This compound is soluble in acetone, benzene, dichloromethane, ether, and ethyl acetate, and slightly soluble in chloroform.[3]

  • Solvent Selection Strategy:

    • Single Solvent: Look for a solvent that dissolves the compound when hot but not when cold. Ethanol or isopropanol can be good starting points.

    • Solvent Pair: If a single solvent is not effective, use a solvent pair. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexane or heptane) until the solution becomes turbid. Allow it to cool slowly.

  • Troubleshooting Tips:

    • Oiling Out: If the compound "oils out" instead of crystallizing, it means the solution is supersaturated or the melting point of the compound is lower than the boiling point of the solvent. Try using a lower boiling point solvent or a more dilute solution.

    • No Crystals Form: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod to induce nucleation or add a seed crystal of pure this compound.

Question 4: My purified this compound still shows impurities on TLC/LC-MS. What should I do?

Answer: If recrystallization is insufficient, column chromatography is the next logical step.

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase: A gradient of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is typically effective. Start with a low polarity mobile phase and gradually increase the polarity.

  • Monitoring: Monitor the fractions by TLC to identify and combine the fractions containing the pure product.

Section 2: Characterization

Inconsistent or unexpected characterization data can be a major roadblock. This section will help you interpret your results and troubleshoot common issues.

Frequently Asked Questions (FAQs): Characterization

Question 5: The ¹H NMR spectrum of my this compound is complex and difficult to interpret. What are the expected signals?

Answer: A clear understanding of the expected NMR spectrum is crucial for confirming the structure.

ProtonsExpected Chemical Shift (ppm)Multiplicity
Phenyl-H (ortho, meta, para)7.0 - 8.0Multiplet
Pyridyl-H7.5 - 8.8Multiplet
Amide N-H8.5 - 10.5Broad Singlet
  • Troubleshooting Spectral Issues:

    • Broad Peaks: The amide N-H proton can sometimes be very broad or even exchange with residual water in the NMR solvent, making it difficult to observe. Running the NMR in a scrupulously dry solvent can help. The presence of rotamers around the amide bond can also lead to peak broadening.

    • Unexpected Peaks: These could be due to residual solvents from purification (e.g., ethyl acetate, hexane) or impurities.

    • Complex Multiplets: The aromatic region can be complex due to overlapping signals. Using a higher field NMR spectrometer can improve resolution. 2D NMR techniques like COSY and HSQC can be invaluable for assigning the proton and carbon signals unambiguously.[4][5]

Question 6: My melting point is lower and broader than the reported value (74-75°C). What does this indicate?

Answer: A lower and broader melting point is a classic sign of an impure compound.[3] Impurities disrupt the crystal lattice, requiring less energy to melt. The solution is to re-purify your compound using the methods described in the purification section.

Characterization Workflow

cluster_characterization Characterization of this compound start Purified Product tlc TLC/LC-MS (Purity Check) start->tlc nmr NMR Spectroscopy (¹H, ¹³C, 2D) tlc->nmr ms Mass Spectrometry (Molecular Weight Confirmation) nmr->ms mp Melting Point (Purity & Identity) ms->mp ir IR Spectroscopy (Functional Group Analysis) mp->ir final Confirmed Structure & Purity ir->final

Caption: A standard workflow for the characterization of synthesized this compound.

Section 3: Biological Assays

This compound and its derivatives are often evaluated for their biological activity, for instance, as positive allosteric modulators (PAMs) of mGlu4 receptors or for their antifungal or antitumor properties.[6][7][8] Inconsistent results in these assays can be particularly frustrating.

Frequently Asked Questions (FAQs): Biological Assays

Question 7: I am observing high variability in my cell-based assay results with this compound. What could be the cause?

Answer: High variability in biological assays can be traced back to several factors related to the compound itself or the assay conditions.

  • Compound Solubility:

    • Causality: this compound has low aqueous solubility.[9] If the compound precipitates in the assay medium, the effective concentration will be lower and inconsistent.

    • Troubleshooting:

      • Solvent Choice: Prepare a concentrated stock solution in a suitable organic solvent like DMSO.

      • Final Solvent Concentration: Ensure the final concentration of the organic solvent in the assay medium is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.

      • Solubility Enhancement: For some applications, formulation strategies like creating amorphous solid dispersions can improve solubility.[10]

  • Compound Stability:

    • Causality: The stability of the compound under assay conditions (e.g., in aqueous media at 37°C) can affect the results. Some amides can be susceptible to hydrolysis.

    • Troubleshooting:

      • Stability Studies: Perform a preliminary experiment to assess the stability of your compound in the assay buffer over the duration of the experiment. This can be done by incubating the compound in the buffer and analyzing its concentration at different time points by LC-MS.

      • Fresh Preparations: Always use freshly prepared dilutions of your compound for each experiment.

  • Assay Conditions:

    • Causality: Inconsistent cell densities, incubation times, and reagent concentrations can all contribute to variability.

    • Troubleshooting:

      • Standard Operating Procedures (SOPs): Adhere strictly to a well-defined SOP for your assay.

      • Positive and Negative Controls: Always include appropriate positive and negative controls to monitor the health and responsiveness of your biological system.

Question 8: My this compound derivative is showing lower than expected activity as an mGlu4 PAM. What should I consider?

Answer: The activity of this compound derivatives as mGlu4 PAMs is highly dependent on their structure.[11]

  • Structural Modifications: Even minor changes to the N-phenyl or picolinamide rings can significantly impact affinity and efficacy. The structure-activity relationship (SAR) for this class of compounds has been extensively studied.[6][11]

  • Assay System: The choice of assay can influence the observed potency. For example, the EC₅₀ value may not always correlate directly with the affinity for a PAM.[6] It is important to use a functional assay that measures the potentiation of the glutamate response.

  • Mechanism of Action: this compound and its analogs are allosteric modulators, meaning they bind to a site on the receptor that is different from the endogenous ligand (glutamate).[12] Their activity is therefore dependent on the presence of glutamate. Ensure that the concentration of glutamate used in your assay is appropriate to observe a potentiation effect.

Logical Flow for Troubleshooting Biological Assays

cluster_bioassay Troubleshooting Biological Assays start Inconsistent Assay Results check_compound Verify Compound Purity & Identity start->check_compound check_solubility Assess Compound Solubility & Stability in Assay Medium check_compound->check_solubility check_assay Review Assay Protocol & Controls check_solubility->check_assay troubleshoot_solubility Optimize Stock Solution & Final Solvent Concentration check_solubility->troubleshoot_solubility troubleshoot_assay Standardize Cell Seeding, Reagents & Incubation check_assay->troubleshoot_assay retest Re-run Experiment with Optimized Conditions troubleshoot_solubility->retest troubleshoot_assay->retest

Caption: A decision-making workflow for troubleshooting inconsistent biological assay results.

References

  • Re-exploring the this compound derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability. PubMed Central. [Link]

  • This compound. LookChem. [Link]

  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. PubMed Central. [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. PubMed Central. [Link]

  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. [Link]

  • Re-exploring the this compound derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability. PubMed. [Link]

  • (PDF) Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. ResearchGate. [Link]

  • Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. MDPI. [Link]

  • Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats. ACS Publications. [Link]

  • Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. PubMed Central. [Link]

  • Molecular Mechanism of Action of Neonicotinoid Insecticides. MDPI. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. ResearchGate. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Synthesis and Structural Characterization of p-Carboranylamidine Derivatives. MDPI. [Link]

  • Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. PubMed. [Link]

  • Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. MDPI. [Link]

  • Synthesis and Bioactivity Assessment of N-Aryl-Azasesamins. MDPI. [Link]

  • 15N‐NMR spectroscopy 32. Synthesis and characterization of polyelectrolytes based on polyaminamides. ResearchGate. [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PubMed Central. [Link]

  • Amides Preparation and Reactions Summary. Chemistry Steps. [Link]

  • This compound. Lead Sciences. [Link]

  • This compound CAS:10354-53-7. Xi'an Qiyue Biotechnology Co., Ltd.. [Link]

Sources

method refinement for scaling up N-Phenylpicolinamide production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Scalable Synthesis of N-Phenylpicolinamide

Executive Summary & Strategic Approach

Scaling up the production of this compound (N-PPA) requires a shift from laboratory-scale convenience to process-scale robustness. While standard coupling agents (EDC, HATU) are effective on a milligram scale, they become cost-prohibitive and waste-intensive at the kilogram scale.

This guide presents two validated pathways for scale-up:

  • Method A (The "Green" Route): Uses Propanephosphonic Acid Anhydride (T3P®). This is the recommended method for pharmaceutical-grade purity (99%+) due to its water-soluble by-products and mild conditions.

  • Method B (The "Cost-Driven" Route): Uses Thionyl Chloride (

    
    ) via an Acid Chloride intermediate. This is the most economical route for multi-kilogram/ton scale but requires stricter engineering controls for gas evolution (
    
    
    
    , HCl).

Method A: T3P® Coupling (Recommended for High Purity)

Why this method? T3P (supplied as a 50% solution in EtOAc or DMF) acts as both a coupling agent and water scavenger. Unlike DCC/EDC, its by-products are water-soluble, eliminating the need for chromatography.

Protocol:

  • Charge: Reactor with Picolinic Acid (1.0 equiv), Aniline (1.05 equiv), and Ethyl Acetate (EtOAc) (5-8 volumes).

  • Base: Add Pyridine (2.5 - 3.0 equiv) or N-Methylmorpholine (NMM). Maintain temp < 25°C.

  • Addition: Add T3P (50% in EtOAc, 1.2 - 1.5 equiv) slowly over 1-2 hours. Exotherm Control: Maintain internal temperature < 35°C.

  • Reaction: Stir at RT for 4-12 hours. Monitor by HPLC.

  • Work-up:

    • Wash 1: Water (removes T3P by-products).[1]

    • Wash 2: 1M HCl (removes excess aniline and pyridine).

    • Wash 3: 10%

      
       (removes unreacted picolinic acid).
      
    • Wash 4: Brine.

  • Isolation: Concentrate organic layer and crystallize (See Section 4).

Method B: Acid Chloride Route (Recommended for Lowest Cost)

Why this method? Reagents are inexpensive. Using Toluene allows for the azeotropic removal of excess thionyl chloride, preventing side reactions during the coupling step.

Protocol:

  • Activation: Charge Picolinic Acid (1.0 equiv) and Toluene (5-6 volumes). Add catalytic DMF (0.01 equiv).

  • Chlorination: Add Thionyl Chloride (1.2 equiv) dropwise. Heat to 70-80°C for 3-4 hours until gas evolution ceases.

  • Distillation: Apply partial vacuum to distill off excess

    
     and Toluene (co-distillation). Re-dissolve residue in fresh Toluene or DCM.
    
  • Coupling: In a separate vessel, charge Aniline (1.0 equiv) and Triethylamine (1.1 equiv) in Toluene/DCM. Cool to 0-5°C.

  • Addition: Add the Picolinoyl Chloride solution dropwise to the Aniline mixture. Critical: Control exotherm to < 20°C to prevent dimer formation.

  • Work-up: Quench with water. Wash organic layer with 1M HCl, then

    
    .
    

Troubleshooting & FAQ Center

Category 1: Impurity & Color Management[2]

Q: The final product has a persistent yellow/brown color. How do I remove it?

  • Cause: Oxidation of trace aniline impurities leads to highly colored "aniline black" type species.

  • Solution:

    • Acid Wash: Ensure the crude organic phase is washed thoroughly with 1M HCl (pH < 2). This converts free aniline into the water-soluble anilinium hydrochloride salt.

    • Carbon Treatment: If color persists after crystallization, reflux the crude product in Ethanol with activated carbon (5 wt%) for 30 minutes, filter hot over Celite, and recrystallize.

Q: We are seeing a "dimer" impurity by LC-MS. What is it?

  • Identification: Likely N-(picolinoyl)-N-phenylpicolinamide (imide formation).

  • Cause: Excess acid chloride reacting with the already formed amide product.

  • Fix:

    • Ensure Aniline is in slight excess (1.05 equiv) relative to the acid chloride.

    • Inverse Addition: Add the Acid Chloride to the Aniline/Base mixture (as described in Method B). This keeps the amine concentration high relative to the acylating agent.

Category 2: Process Safety & Engineering

Q: The T3P reaction is stalling at 80% conversion.

  • Cause: T3P hydrolyzes slowly in the presence of moisture.

  • Fix: Ensure solvents (EtOAc) are dry (KF < 0.1%). Do not use T3P from a drum that has been left open for weeks. Add an additional 0.2 equiv of T3P if stalling occurs.

Q: How do we handle the exotherm during the Acid Chloride quench?

  • Risk: Picolinoyl chloride is highly reactive. Quenching with water generates HCl gas and heat.

  • Control: Do not quench the acid chloride directly. Instead, react it with the aniline. Any unreacted acid chloride will hydrolyze during the aqueous workup. Perform the first water wash slowly with strong agitation and cooling jacket set to 0°C.

Category 3: Crystallization & Yield

Q: We want to avoid chromatography. What is the best solvent system for recrystallization?

  • Standard System: Ethanol/Water (1:1 to 2:1 ratio).

    • Dissolve crude solid in refluxing Ethanol (approx. 3-4 volumes).

    • Slowly add Water until persistent cloudiness appears.[2]

    • Cool slowly to RT, then to 0-5°C.

  • Alternative: Isopropanol (IPA).

    • This compound has a steep solubility curve in IPA, making it excellent for cooling crystallization.

Visualizations & Workflows

Figure 1: Reaction Mechanism & Pathway (T3P Method)

G Start Picolinic Acid + Aniline Activation Activation (T3P/Pyridine) Start->Activation EtOAc, 25°C Intermediate Active Ester (Mixed Anhydride) Activation->Intermediate -HOP(=O)R2 Coupling Nu- Attack (Amine) Intermediate->Coupling Product This compound (Crude) Coupling->Product ByProducts T3P By-products (Water Soluble) Coupling->ByProducts Elimination

Caption: The T3P cycle ensures irreversible coupling driven by the formation of a stable, water-soluble phosphate by-product.

Figure 2: Purification Workflow (Chromatography-Free)

G cluster_wash Aqueous Wash Cycle Crude Crude Reaction Mixture (EtOAc Phase) Wash1 Water Wash (Removes T3P salts) Crude->Wash1 Wash2 1M HCl Wash (Removes Aniline/Pyridine) Wash1->Wash2 Wash3 10% NaHCO3 Wash (Removes Picolinic Acid) Wash2->Wash3 Cryst Crystallization (Ethanol/Water) Wash3->Cryst Concentrate & Solvent Swap Final Final Cryst->Final Filtration & Drying

Caption: A three-stage wash protocol eliminates the need for silica gel, rendering the process scalable and green.

References

  • Dunetz, J. R., et al. (2011).[3][4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

  • Perrin, D. D., & Armarego, W. L. F. (2009). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Archara, et al. (2021). "Green Solvents for the formation of amide linkages." Organic & Biomolecular Chemistry, 20, 1-15. Link

  • Process Development Guide. (2017). "Impurity Occurrence and Removal in Crystalline Products." Organic Process Research & Development. Link

Sources

Validation & Comparative

Confirming the Biological Activity of Synthesized N-Phenylpicolinamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the dynamic fields of chemical biology and drug discovery, the synthesis of a novel compound like N-Phenylpicolinamide is a significant first step. However, the true value of this molecular scaffold lies in its biological activity. This guide provides a comprehensive, in-depth framework for confirming and characterizing the biological activity of synthesized this compound. We will move beyond a simple recitation of protocols to explain the underlying principles and rationale for experimental design, ensuring a robust and self-validating approach.

This guide will explore three potential, literature-informed biological activities for this compound derivatives: anticancer, enzyme inhibition (specifically targeting Aurora B Kinase), and modulation of G-protein coupled receptors (focusing on the metabotropic glutamate receptor 4). For each area, we will provide detailed, step-by-step protocols for key assays, discuss the selection of appropriate controls, and present data in a clear, comparative format.

I. Assessment of Anticancer Activity: The MTT Cell Viability Assay

The MTT assay is a cornerstone for preliminary anticancer drug screening, providing a quantitative measure of a compound's effect on cell viability and proliferation.[1][2] Its principle lies in the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[3][4] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified spectrophotometrically.[3][5]

Experimental Rationale and Design

The choice of cell lines is critical and should be guided by the therapeutic area of interest. Based on published data for this compound analogs, we will utilize the human hepatocellular carcinoma cell line HepG2 and the human colon carcinoma cell line HCT116 .[5] As a positive control, we will use Doxorubicin , a well-characterized chemotherapeutic agent. The negative control will be the vehicle in which the this compound is dissolved, typically dimethyl sulfoxide (DMSO), to account for any solvent-induced cytotoxicity.[6]

Detailed Step-by-Step Protocol: MTT Assay
  • Cell Seeding:

    • Culture HepG2 and HCT116 cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) in a 37°C, 5% CO2 incubator.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.[7]

    • Incubate for 24 hours to allow cells to attach and enter a logarithmic growth phase.

  • Compound Treatment:

    • Prepare a stock solution of synthesized this compound and Doxorubicin in DMSO.

    • Create a serial dilution of this compound and Doxorubicin in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old media from the cells and add 100 µL of the media containing the test compounds, positive control, or vehicle control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[5]

    • Add 10 µL of the MTT solution to each well.[7][8]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.[7][8]

  • Solubilization of Formazan:

    • Carefully remove the media containing MTT.[3]

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3][4]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the % cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Comparative Cytotoxicity
CompoundCell LineIC50 (µM)
This compoundHepG2Hypothetical Value
This compoundHCT116Hypothetical Value
Doxorubicin (Positive Control)HepG2Expected Low µM Range
Doxorubicin (Positive Control)HCT116Expected Low µM Range
Vehicle (Negative Control)HepG2No significant effect
Vehicle (Negative Control)HCT116No significant effect
Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate add_compounds Add Compounds to Cells cell_seeding->add_compounds compound_prep Prepare Compound Dilutions compound_prep->add_compounds incubation_48h Incubate for 48-72h add_compounds->incubation_48h add_mtt Add MTT Reagent incubation_48h->add_mtt incubation_4h Incubate for 2-4h add_mtt->incubation_4h solubilize Solubilize Formazan (DMSO) incubation_4h->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the MTT cell viability assay.

II. Evaluation of Enzyme Inhibitory Activity: Aurora B Kinase Assay

Aurora B kinase is a key regulator of mitosis, and its overexpression is implicated in several cancers, making it an attractive therapeutic target.[9][10] Kinase inhibition assays are fundamental in drug discovery to identify and characterize compounds that modulate the activity of these enzymes.[1] These assays typically measure the transfer of a phosphate group from ATP to a substrate.[11]

Experimental Rationale and Design

Given that some N-methyl-picolinamide-4-thiol derivatives have shown inhibitory activity against Aurora-B kinase, it is a logical target to investigate for this compound.[7] We will use a commercially available Aurora B Kinase Enzyme System, which includes the recombinant enzyme, a suitable substrate, and reaction buffer.[12] For a positive control, we will use AZD1152-HQPA , a potent and selective Aurora B inhibitor.[13] The negative control will be the reaction mixture without the inhibitor.

Detailed Step-by-Step Protocol: In Vitro Kinase Inhibition Assay
  • Reagent Preparation:

    • Prepare the kinase reaction buffer as specified by the manufacturer.

    • Prepare a stock solution of this compound and AZD1152-HQPA in DMSO.

    • Create a serial dilution of the compounds in the kinase reaction buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the following components in order:

      • Kinase reaction buffer.

      • Test compound (this compound or AZD1152-HQPA) at various concentrations.

      • Aurora B kinase enzyme.

      • Substrate (e.g., a biotinylated peptide).[14]

    • Initiate the reaction by adding a solution of ATP. The concentration of ATP should be close to its Km value for the kinase to accurately identify competitive inhibitors.[15]

    • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.[16]

  • Detection of Kinase Activity:

    • The method of detection will depend on the assay format (e.g., radiometric, fluorescence, or luminescence).[11] A common method is to use an antibody that specifically recognizes the phosphorylated substrate.[1]

    • For an antibody-based detection, stop the reaction and transfer the mixture to an ELISA plate coated with a capture antibody for the biotinylated substrate.

    • Add a phospho-specific primary antibody, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a colorimetric or chemiluminescent substrate and measure the signal using a plate reader.

  • Data Analysis:

    • The signal generated is proportional to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Data Presentation: Comparative Kinase Inhibition
CompoundTarget KinaseIC50 (nM)
This compoundAurora BHypothetical Value
AZD1152-HQPA (Positive Control)Aurora BExpected Low nM Range
Vehicle (Negative Control)Aurora BNo inhibition
Signaling Pathway: Aurora B Kinase in Mitosis

AuroraB_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Anaphase Anaphase Telophase Telophase Cytokinesis Cytokinesis AuroraB Aurora B Kinase HistoneH3 Histone H3 AuroraB->HistoneH3 Kinetochore Kinetochore-Microtubule Attachment Spindle_Checkpoint Spindle Assembly Checkpoint Cytokinesis_Regulation Cytokinesis Regulation CPC Chromosomal Passenger Complex (CPC) CPC->AuroraB N_Phenylpicolinamide This compound N_Phenylpicolinamide->AuroraB

Caption: Role of Aurora B kinase in mitosis and potential inhibition.

III. Characterization of GPCR Modulation: mGlu4 Receptor Binding Assay

Metabotropic glutamate receptor 4 (mGluR4) is a G-protein coupled receptor (GPCR) that plays a role in modulating neurotransmission and is a potential target for neurodegenerative diseases like Parkinson's.[8][17] Receptor binding assays are crucial for identifying and characterizing compounds that interact with specific receptors.[18] These assays typically involve a radiolabeled ligand that binds to the receptor, and the displacement of this ligand by a test compound is measured.[19]

Experimental Rationale and Design

This compound derivatives have been identified as positive allosteric modulators (PAMs) of mGluR4.[8] A receptor binding assay will allow us to determine if our synthesized this compound binds to the mGluR4 receptor. We will use cell membranes prepared from cells overexpressing the human mGluR4. A radiolabeled ligand that binds to the allosteric site will be used. As a positive control, a known mGluR4 PAM such as ML182 will be used.[2] The negative control will be the vehicle.

Detailed Step-by-Step Protocol: Receptor Binding Assay
  • Membrane Preparation:

    • Culture cells expressing the mGluR4 receptor (e.g., CHO or HEK293 cells).

    • Harvest the cells and homogenize them in a hypotonic buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add the following components:

      • Assay buffer (e.g., 30mM Hepes, pH 7.4).[20]

      • A fixed concentration of a radiolabeled mGluR4 allosteric modulator.

      • Increasing concentrations of the test compound (this compound) or the positive control (ML182).

      • mGluR4-containing cell membranes.

    • To determine non-specific binding, a set of wells should contain the radioligand and a high concentration of an unlabeled ligand.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. The filter will trap the membranes with the bound radioligand.[21]

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification of Bound Ligand:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Calculate the percentage of specific binding for each concentration of the test compound relative to the control (no competitor).

    • Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve and determine the Ki (inhibitory constant).

Data Presentation: Comparative Receptor Binding
CompoundReceptorKi (nM)
This compoundmGluR4Hypothetical Value
ML182 (Positive Control)mGluR4Expected nM Range
Vehicle (Negative Control)mGluR4No displacement
Experimental Logic: Receptor Binding Assay

Binding_Assay_Logic cluster_binding Binding Competition cluster_separation Separation cluster_quantification Quantification Receptor mGluR4 Receptor (on cell membrane) Binding_Complex Receptor-Radioligand Complex (Signal) Receptor->Binding_Complex Radioligand Radiolabeled Allosteric Ligand Radioligand->Binding_Complex Test_Compound This compound (unlabeled) Test_Compound->Receptor Competes with Radioligand Filtration Filtration Binding_Complex->Filtration Bound Bound Radioligand (on filter) Filtration->Bound Free Free Radioligand (filtrate) Filtration->Free Scintillation_Counting Scintillation Counting Bound->Scintillation_Counting Signal_Measurement Measure Signal Scintillation_Counting->Signal_Measurement

Caption: Logic of a competitive receptor binding assay.

IV. Conclusion and Future Directions

This guide provides a robust framework for the initial biological characterization of synthesized this compound. By employing these well-validated in vitro assays with appropriate controls, researchers can confidently ascertain its potential anticancer, enzyme inhibitory, and GPCR modulatory activities. The comparative data generated will be instrumental in guiding further lead optimization and structure-activity relationship (SAR) studies.

Positive results in these initial screens should be followed by more in-depth secondary assays to elucidate the mechanism of action. For instance, if cytotoxicity is observed, further studies could investigate the induction of apoptosis or cell cycle arrest. If kinase inhibition is confirmed, a broader kinase panel screening would be necessary to assess selectivity. Similarly, for mGluR4 activity, functional assays measuring downstream signaling events would be the next logical step. This systematic and rigorous approach to biological evaluation is paramount in the journey of transforming a synthesized molecule into a potential therapeutic agent.

References

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  • Sun, S., et al. Assay development and data analysis of receptor-ligand binding based on scintillation proximity assay. Metabolic Engineering, 2005. [Link]

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A Comparative Guide to the Validation of an Analytical Method for N-Phenylpicolinamide Quantification: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a detailed, experience-driven guide on the validation of analytical methods for the quantification of N-Phenylpicolinamide. As researchers, scientists, and drug development professionals, the integrity of our quantitative data is paramount. A robustly validated analytical method is not merely a regulatory checkbox; it is the bedrock upon which product quality, safety, and efficacy are built. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2][3].

This guide eschews a rigid template in favor of a logical, in-depth exploration. We will dissect the validation of a primary workhorse method, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for this compound assay. We will then critically compare its performance against a higher-sensitivity alternative, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Our narrative is grounded in the internationally harmonized principles of the ICH Q2(R1) guideline, which provides a comprehensive framework for validation parameters[4][5][6].

The Causality of Method Selection: Why HPLC-UV for this compound?

This compound, an amide-containing organic molecule, possesses chromophores within its structure, making it an ideal candidate for UV detection. Its physicochemical properties, such as moderate polarity, allow for excellent separation using reversed-phase HPLC[7][8]. This technique offers a compelling balance of specificity, cost-effectiveness, and robustness, making it a ubiquitous tool in quality control (QC) laboratories for assays and impurity testing.

However, when the analytical challenge shifts—for instance, to quantifying trace amounts in complex biological matrices or detecting low-level impurities—the limitations of HPLC-UV in sensitivity and specificity may become apparent. This is where a technique like LC-MS/MS becomes the superior choice, offering unparalleled sensitivity and specificity through mass-based detection.

The Validation Workflow: A Self-Validating System

An analytical method validation should be approached as a holistic, self-validating system. Each parameter we test builds upon the others, creating a comprehensive evidence package that the method is fit-for-purpose.

G cluster_1 Core Objective Specificity Specificity/ Selectivity FitForPurpose Demonstrate Method is Fit for Intended Purpose Specificity->FitForPurpose Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Accuracy->FitForPurpose Precision Precision Precision->Accuracy Precision->FitForPurpose LOD Detection Limit (LOD) LOQ Quantitation Limit (LOQ) LOD->LOQ LOQ->Range Robustness Robustness Robustness->FitForPurpose

Caption: Overall workflow for analytical method validation.

Performance Parameter Showdown: HPLC-UV vs. LC-MS/MS

The core of validation lies in experimentally challenging the method's performance across several key parameters. Let's explore these, comparing our two chosen techniques.

Specificity / Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • HPLC-UV Approach: Specificity is primarily demonstrated by achieving baseline chromatographic separation (Resolution > 1.5) between this compound and any known impurities or formulation excipients[9]. Peak purity analysis using a photodiode array (PDA) detector is a powerful tool here. A stressed sample study (subjecting the drug to acid, base, oxidation, heat, and light) is crucial to generate potential degradation products and prove the method can separate them from the intact analyte.

  • LC-MS/MS Advantage: This technique offers inherently higher specificity. Even if compounds co-elute chromatographically, they can be distinguished by their unique mass-to-charge (m/z) ratios. Using Multiple Reaction Monitoring (MRM), a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This precursor-product ion transition is a highly specific "mass fingerprint" of the analyte, virtually eliminating interference.

Linearity and Range

Linearity demonstrates a proportional relationship between the analytical signal and the concentration of the analyte over a defined range. The range is the interval between the upper and lower concentrations for which the method has been proven to have suitable levels of precision, accuracy, and linearity.

  • Methodology: A series of at least five standard solutions of this compound are prepared across the desired concentration range. For an assay method, this is typically 80% to 120% of the target concentration[10]. The instrument response is plotted against concentration, and the data are evaluated by linear regression.

  • Performance Comparison: Both methods are expected to show excellent linearity. The key difference lies in the range. LC-MS/MS can achieve a much wider dynamic range, particularly at the lower end, due to its superior sensitivity.

Table 1: Comparison of Linearity and Range

ParameterHPLC-UVLC-MS/MSCausality & Rationale
Typical Range (Assay) 80 - 120 µg/mL80 - 120 µg/mLFor a drug product assay, both methods are validated around the target concentration.
Typical Range (Impurity) 0.05 - 2.0 µg/mL0.001 - 2.0 µg/mLLC-MS/MS can quantify at much lower levels, essential for trace impurity analysis.
Correlation Coefficient (r²) > 0.998> 0.998Both methods should demonstrate a strong linear relationship. A high r² is a primary requirement.
Y-intercept Should be close to zeroShould be close to zeroA significant non-zero intercept may indicate systematic error or interference.
Accuracy and Precision

Accuracy represents the closeness of the test results to the true value. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample[11]. Precision is evaluated at three levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).

  • Reproducibility: Between-laboratory precision (rarely required for a single site).

  • Methodology: Accuracy is determined by applying the method to samples with known concentrations of this compound (e.g., spiked placebo) and calculating the percent recovery. Precision is assessed by performing multiple analyses (e.g., n=6) of a homogeneous sample and calculating the Relative Standard Deviation (%RSD). According to EMA guidelines, the mean concentration should be within 15% of the nominal value, and the coefficient of variation (CV) should not exceed 15%[11].

Table 2: Comparison of Accuracy and Precision

ParameterHPLC-UVLC-MS/MSAcceptance Criteria (Typical)
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%98.0% - 102.0% for assay
Repeatability (%RSD) < 1.0%< 1.0%≤ 2.0%
Intermediate Precision (%RSD) < 2.0%< 2.0%≤ 2.0%

Insight: In their optimal working ranges, both methods can deliver comparable and excellent accuracy and precision. The choice between them is rarely based on these parameters alone, unless quantification is required near the limits of the HPLC-UV method, where its precision may degrade.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy[9].

These parameters are not critical for a standard drug product assay but are paramount for impurity quantification or bioanalysis.

  • Methodology: LOD and LOQ are typically estimated based on the signal-to-noise ratio (S/N) of the chromatographic peak, commonly 3:1 for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Table 3: Comparison of Sensitivity

ParameterHPLC-UVLC-MS/MSRationale for Difference
LOD ~50 ng/mL~0.1 ng/mLMass spectrometry is an inherently more sensitive detection technique than UV absorbance.
LOQ ~150 ng/mL~0.5 ng/mLThe LOQ for LC-MS/MS can be several orders of magnitude lower, enabling trace analysis.
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

  • Methodology: Key parameters are varied within a realistic range, such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). The effect on the results (e.g., peak area, retention time, resolution) is evaluated.

  • Performance Comparison: The robustness of both methods is highly dependent on the specific conditions. However, LC-MS/MS can sometimes be more sensitive to variations that affect ionization efficiency (e.g., mobile phase pH and composition), requiring stricter control over these parameters.

Experimental Protocols

The following protocols provide a step-by-step guide for validating the key performance parameters of an HPLC-UV method for this compound quantification.

Sample Preparation Workflow

A consistent and well-defined sample preparation is critical for reproducible results.

G Start Weigh Sample (e.g., Drug Product Powder) Dissolve Dissolve in Diluent (e.g., 50:50 ACN:H2O) Start->Dissolve Sonicate Sonicate for 15 min to ensure complete dissolution Dissolve->Sonicate Dilute Dilute to Final Concentration (e.g., 100 µg/mL) Sonicate->Dilute Filter Filter through 0.45 µm PVDF Syringe Filter Dilute->Filter Inject Inject into HPLC Filter->Inject

Caption: General sample preparation workflow.

Protocol 1: Linearity and Range Determination
  • Stock Solution Preparation: Accurately weigh and dissolve 25 mg of this compound reference standard in 25.0 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a 1000 µg/mL stock solution.

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution to cover the desired range (e.g., 80, 90, 100, 110, and 120 µg/mL for an assay).

  • Analysis: Inject each standard in triplicate onto the validated HPLC system.

  • Data Evaluation:

    • Plot the mean peak area against the concentration for each level.

    • Perform a linear least-squares regression analysis.

    • The method is considered linear if the correlation coefficient (r²) is ≥ 0.998. The range is established as the concentrations covered by the linear calibration curve.

Protocol 2: Accuracy by Spike/Recovery
  • Placebo Preparation: Prepare a solution of the drug product placebo at a concentration equivalent to that of the test sample.

  • Spiked Samples: Prepare accuracy samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking the placebo solution with known amounts of this compound stock solution.

  • Analysis: Analyze the nine spiked samples (3 levels x 3 replicates) using the HPLC method.

  • Data Evaluation:

    • Calculate the concentration of this compound found in each sample.

    • Determine the percent recovery using the formula: (Measured Concentration / Theoretical Concentration) * 100.

    • The method is accurate if the mean percent recovery for each level is within 98.0% to 102.0%.

Conclusion: Selecting the Right Tool for the Job

The validation process provides documented evidence that an analytical method is suitable for its intended purpose[3][12]. For the routine quantification of this compound in a drug product (assay), a well-validated HPLC-UV method is often the most logical and efficient choice. It is robust, cost-effective, and provides the necessary specificity, accuracy, and precision to ensure product quality.

Conversely, when the analytical demand shifts to trace-level quantification, such as in bioanalytical studies, impurity profiling, or cleaning validation, the superior sensitivity and specificity of LC-MS/MS make it the indispensable alternative. While more complex and costly, its ability to deliver reliable data at ppb levels or lower is unmatched.

Ultimately, the choice of method is not a matter of which is "better," but which is "fitter." A thorough understanding of the analytical objective, guided by the principles outlined in the ICH Q2(R1) guidelines, will always lead to the selection and successful validation of the most appropriate technology.

References

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A Comparative Guide to N-Phenylpicolinamide and Other mGlu4 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: February 2026

The metabotropic glutamate receptor 4 (mGlu4), a class C G-protein coupled receptor, has emerged as a compelling therapeutic target for a spectrum of neurological and psychiatric disorders, including Parkinson's disease and anxiety.[1][2][3] Unlike direct agonists, positive allosteric modulators (PAMs) offer a more nuanced approach to enhancing mGlu4 function by binding to a distinct site on the receptor, thereby increasing the affinity and/or efficacy of the endogenous ligand, glutamate.[1][4] This guide provides a detailed comparison of N-Phenylpicolinamide with other notable mGlu4 PAMs, offering researchers and drug development professionals a comprehensive overview of their respective pharmacological profiles and experimental data.

The Allure of mGlu4 Positive Allosteric Modulation

Presynaptically located mGlu4 receptors play a crucial role in regulating neurotransmitter release.[1] Their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels, which in turn modulates ion channel activity to reduce the release of neurotransmitters, particularly in overactive glutamatergic pathways.[1] This mechanism is particularly relevant in conditions like Parkinson's disease, where dampening excessive glutamate transmission in the basal ganglia can help restore motor control.[1][5]

The key advantage of PAMs lies in their ability to fine-tune receptor activity in a spatially and temporally precise manner, only acting when and where the endogenous ligand is present. This contrasts with orthosteric agonists, which can lead to receptor desensitization and off-target effects due to indiscriminate receptor activation.[4]

This compound: A Key Scaffold in mGlu4 PAM Development

This compound has served as a foundational chemical scaffold for the development of potent and selective mGlu4 PAMs.[2] Extensive structure-activity relationship (SAR) studies on this series have led to the identification of compounds with high affinity and improved metabolic stability, making them valuable tools for both in vitro and in vivo research.[2]

Chemical Structure and Pharmacological Profile

The this compound core can be extensively modified to optimize potency, selectivity, and pharmacokinetic properties. Research has demonstrated that substitutions on both the phenyl and picolinamide rings significantly impact the molecule's activity.[2]

Comparative Analysis with Other Key mGlu4 PAMs

To provide a comprehensive understanding of this compound's standing in the field, we will compare it with several other well-characterized mGlu4 PAMs: VU0155041, Lu AF21934, ADX88195, and foliglurax.

VU0155041: A Mixed Allosteric Agonist/PAM

VU0155041 emerged from a high-throughput screening campaign and represents a distinct chemical scaffold.[6] A key differentiating feature of VU0155041 is its mixed allosteric agonist/PAM activity. This means that in addition to potentiating the effect of glutamate, it can also directly activate the mGlu4 receptor at higher concentrations, albeit at a site distinct from the orthosteric glutamate binding site.[6]

Lu AF21934: A Brain-Penetrant Modulator

Lu AF21934 is a potent and brain-penetrant mGlu4 PAM that has been evaluated in various preclinical models.[7][8] In vitro studies have shown its ability to potentiate the glutamate response at the mGlu4 receptor.[7] However, its selectivity profile indicates some activity at other receptors at higher concentrations, including the adenosine A2A and 5-HT2B receptors.[7]

ADX88195

While detailed public information on ADX88195 is less abundant, it is recognized as another significant mGlu4 PAM. Preclinical studies have investigated its effects in models of Parkinson's disease, though with some conflicting results regarding its efficacy in L-DOPA-induced dyskinesia.[9]

Foliglurax (PXT002331)

Foliglurax is a notable mGlu4 PAM that has advanced to clinical trials for Parkinson's disease.[9] Despite promising preclinical data in some models, it unfortunately failed to demonstrate efficacy in a Phase II clinical trial for reducing L-DOPA-induced dyskinesia, highlighting the translational challenges in this field.[9]

Head-to-Head Data Comparison

The following table summarizes the key in vitro pharmacological parameters for this compound derivatives and the comparator mGlu4 PAMs.

CompoundScaffoldPotency (EC50)Efficacy (% Max Response)Key Features
This compound Derivatives This compoundLow nM to µMVariableAmenable to extensive SAR to improve properties[2]
VU0155041 Novel Heterocycle~316 nM (in vivo effective dose)Potentiates glutamate responseMixed allosteric agonist/PAM[6]
Lu AF21934 Dicarboxamide500 nMEmax = 120%Brain-penetrant; some off-target activity[7][8]
ADX88195 Thiazolopyrazole--Investigated for L-DOPA-induced dyskinesia[9]
Foliglurax (PXT002331) ---Advanced to Phase II clinical trials[9]

Experimental Methodologies

The characterization and comparison of mGlu4 PAMs rely on a suite of robust in vitro and in vivo assays. Below are representative protocols for key experiments.

In Vitro Potency and Efficacy Assessment using a Calcium Mobilization Assay

This assay is commonly used to determine the potency (EC50) and efficacy of mGlu4 PAMs in a cell-based system.

Principle: mGlu4 is a Gi/o-coupled receptor. To facilitate a calcium readout, cells are co-transfected with a promiscuous G-protein, such as Gα15, or a chimeric G-protein like Gqi5, which redirects the signal through the Gq pathway, leading to intracellular calcium release upon receptor activation. This calcium flux is measured using a fluorescent indicator.

Step-by-Step Protocol:

  • Cell Culture and Transfection:

    • HEK293 or CHO cells are cultured in appropriate media.

    • Cells are transiently or stably transfected with the human mGlu4 receptor and a promiscuous or chimeric G-protein.

  • Cell Plating:

    • Transfected cells are plated into 384-well black-walled, clear-bottom microplates and incubated overnight.

  • Dye Loading:

    • The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

  • Compound Addition and Signal Detection:

    • The plate is placed in a fluorescent imaging plate reader (FLIPR).

    • A baseline fluorescence reading is taken.

    • The mGlu4 PAM (at varying concentrations) is added to the wells.

    • Immediately after, a sub-maximal concentration (EC20) of glutamate is added to stimulate the receptor.

    • The fluorescence intensity is measured over time to capture the calcium mobilization.

  • Data Analysis:

    • The increase in fluorescence is calculated relative to the baseline.

    • Concentration-response curves are generated by plotting the fluorescence response against the logarithm of the PAM concentration.

    • The EC50 (the concentration of PAM that produces 50% of the maximal response) and the maximal efficacy are determined by fitting the data to a four-parameter logistic equation.

In Vivo Assessment of Antiparkinsonian Activity: The Haloperidol-Induced Catalepsy Model in Rats

This model is widely used to screen for compounds with potential efficacy against the motor symptoms of Parkinson's disease.

Principle: The dopamine D2 receptor antagonist haloperidol induces a state of catalepsy in rodents, characterized by a failure to correct an externally imposed posture. This is considered a model of the akinesia and rigidity seen in Parkinson's disease. Compounds that can reverse this catalepsy are considered to have potential antiparkinsonian effects.

Step-by-Step Protocol:

  • Animals:

    • Male Sprague-Dawley or Wistar rats are used.

  • Acclimation:

    • Animals are acclimated to the testing environment.

  • Drug Administration:

    • The test compound (e.g., an this compound derivative or a comparator PAM) or vehicle is administered via the desired route (e.g., intraperitoneal, oral).

    • After an appropriate pretreatment time (based on the compound's pharmacokinetics), haloperidol (e.g., 0.5 mg/kg) is administered subcutaneously.

  • Catalepsy Assessment:

    • At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), catalepsy is assessed.

    • The "bar test" is commonly used: the rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface.

    • The latency to remove both paws from the bar is recorded, with a cut-off time (e.g., 180 seconds).

  • Data Analysis:

    • The mean latency to descend from the bar is calculated for each treatment group.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the test compounds to the vehicle control. A significant reduction in the latency to descend indicates an anticataleptic (and thus, potential antiparkinsonian) effect.

Visualizing the Science: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the mGlu4 signaling pathway, the mechanism of PAM action, and a typical experimental workflow.

mGlu4_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate mGlu4 mGlu4 Receptor Glutamate->mGlu4 Binds G_protein Gi/o Protein mGlu4->G_protein Activates PAM mGlu4 PAM PAM->mGlu4 Binds (Allosteric Site) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP Ca_channel Voltage-gated Ca2+ Channel cAMP->Ca_channel Inhibits Vesicle Synaptic Vesicle (containing Glutamate) Ca_channel->Vesicle Less Ca2+ influx, less fusion Release Reduced Glutamate Release Post_Receptor Postsynaptic Receptors Release->Post_Receptor Less stimulation

Caption: mGlu4 signaling pathway and PAM mechanism.

in_vitro_workflow start Start cell_culture Culture & Transfect Cells (e.g., HEK293 with mGlu4) start->cell_culture plating Plate Cells in 384-well Plate cell_culture->plating dye_loading Load Cells with Calcium-sensitive Dye plating->dye_loading flpr Place Plate in FLIPR dye_loading->flpr compound_addition Add PAM & Glutamate flpr->compound_addition readout Measure Fluorescence (Calcium Mobilization) compound_addition->readout analysis Data Analysis: Generate Concentration- Response Curves, Calculate EC50 readout->analysis end End analysis->end

Caption: In vitro potency assay workflow.

in_vivo_workflow start Start acclimation Acclimate Rats to Test Environment start->acclimation pam_admin Administer mGlu4 PAM or Vehicle acclimation->pam_admin haloperidol_admin Administer Haloperidol to Induce Catalepsy pam_admin->haloperidol_admin catalepsy_test Perform Bar Test at Multiple Time Points haloperidol_admin->catalepsy_test data_collection Record Latency to Descend catalepsy_test->data_collection analysis Statistical Analysis: Compare Treatment Groups data_collection->analysis end End analysis->end

Sources

A Comparative Guide to N-Phenylpicolinamide and PHCCC in mGlu4 Positive Allosteric Modulator Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neuropharmacology and drug development, the metabotropic glutamate receptor 4 (mGlu4) presents a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders, including Parkinson's disease and anxiety.[1] As a Gi/o-coupled receptor, potentiation of mGlu4 activity can dampen excessive glutamatergic transmission, offering a nuanced approach to restoring neuronal balance. Positive allosteric modulators (PAMs) of mGlu4 have emerged as a promising therapeutic strategy, offering the potential for greater subtype selectivity and a more physiological modulation of receptor activity compared to orthosteric agonists.

This guide provides an in-depth, objective comparison of two key mGlu4 PAMs: the prototypical modulator, N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC), and the more recent class of compounds based on the N-Phenylpicolinamide scaffold. We will delve into their respective performance in mGlu4 assays, supported by experimental data, and provide a detailed protocol for their evaluation.

The Evolution of mGlu4 PAMs: From PHCCC to N-Phenylpicolinamides

PHCCC was one of the first identified PAMs for mGlu4 and has been an invaluable tool in validating this receptor as a therapeutic target.[2] However, its utility is hampered by certain liabilities, including relatively low potency, poor pharmacokinetic properties, and a lack of complete selectivity, notably exhibiting partial antagonist activity at the mGlu1 receptor.[3][4]

The limitations of PHCCC spurred the development of novel mGlu4 PAMs with improved pharmacological profiles. The this compound scaffold has proven to be a particularly fruitful starting point for the discovery of potent, selective, and brain-penetrant mGlu4 PAMs.[5]

Head-to-Head Comparison: Pharmacological Properties

A direct comparison of the parent this compound and PHCCC reveals significant differences in their potency and efficacy in functional mGlu4 assays. The following table summarizes key performance parameters gathered from various studies. It is important to note that direct comparison of absolute values across different assay formats (e.g., Ca2+ mobilization vs. GTPγS binding vs. cAMP inhibition) should be approached with caution due to inherent differences in assay sensitivity and signal amplification.

ParameterThis compound DerivativesPHCCC
Potency (EC50) Nanomolar to low micromolar range (e.g., 83 nM, 174 nM for some derivatives)Micromolar range (3.8 µM to >30 µM in GTPγS assays; ~5.1 µM in Ca2+ mobilization assays)[3]
Maximal Potentiation High, with some derivatives showing greater efficacy than PHCCCSignificant potentiation of agonist response
Fold-Shift of Agonist CRC Significant leftward shift of the glutamate concentration-response curve (e.g., up to 72-fold for some derivatives)[4]~10-fold leftward shift of the glutamate concentration-response curve
Selectivity Generally high selectivity for mGlu4 over other mGlu subtypesPartial antagonist at mGluR1b; inactive at mGluR2, -3, -5a, -6, -7b, and -8a[3]
Pharmacokinetics Improved metabolic stability and brain penetrance in newer derivativesPoor solubility and unfavorable pharmacokinetic profile[2]

Mechanism of Action: A Shared Allosteric Site

Both this compound and PHCCC act as positive allosteric modulators, binding to a site on the mGlu4 receptor that is distinct from the orthosteric glutamate binding site. This allosteric binding enhances the receptor's response to glutamate, primarily by increasing the potency and/or efficacy of the endogenous agonist. The canonical downstream signaling pathway for the Gi/o-coupled mGlu4 receptor is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp) levels.

Glutamate Glutamate mGlu4 mGlu4 Receptor Glutamate->mGlu4 Binds to orthosteric site PAM This compound or PHCCC PAM->mGlu4 Binds to allosteric site G_protein Gi/o Protein mGlu4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: mGlu4 receptor signaling pathway.

Experimental Protocol: Evaluating mGlu4 PAMs using a cAMP HTRF Assay

To quantitatively assess and compare the performance of this compound and PHCCC, a homogenous time-resolved fluorescence (HTRF) cAMP assay is a robust and high-throughput method. This assay measures the inhibition of forskolin-stimulated cAMP production in cells expressing the mGlu4 receptor.

Materials and Reagents:
  • Cell Line: HEK293 or CHO cells stably expressing human or rat mGlu4.

  • Assay Buffer: HBSS, 20 mM HEPES, pH 7.4.

  • Agonist: L-Glutamic acid.

  • Test Compounds: this compound and PHCCC, dissolved in DMSO.

  • Stimulant: Forskolin.

  • HTRF cAMP Assay Kit: (e.g., from Cisbio, PerkinElmer) containing cAMP-d2 and anti-cAMP cryptate.

  • Microplates: 384-well, low-volume, white plates.

  • Plate Reader: HTRF-compatible plate reader.

Step-by-Step Methodology:
  • Cell Preparation:

    • Culture mGlu4-expressing cells to ~80-90% confluency.

    • Harvest cells and resuspend in assay buffer to the desired density (typically 2,000-5,000 cells per well).

  • Compound Preparation:

    • Prepare serial dilutions of this compound and PHCCC in DMSO.

    • Further dilute the compounds in assay buffer to the final desired concentrations.

  • Assay Procedure:

    • Dispense 5 µL of the cell suspension into each well of the 384-well plate.[6]

    • Add 5 µL of the test compound dilutions to the respective wells.[6]

    • Add 5 µL of a fixed, sub-maximal (EC80) concentration of forskolin and a fixed, EC20 concentration of L-glutamic acid to all wells except the negative control.

    • Incubate the plate at room temperature for 30 minutes.[7]

  • Detection:

    • Add 5 µL of the cAMP-d2 conjugate to each well.[6]

    • Add 5 µL of the anti-cAMP cryptate conjugate to each well.[6]

    • Incubate the plate at room temperature for 60 minutes in the dark.[7]

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).[7]

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

    • Plot the HTRF ratio against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 for each compound.

    • To determine the fold-shift, perform a glutamate concentration-response curve in the absence and presence of a fixed concentration of the PAM. The fold-shift is the ratio of the glutamate EC50 in the absence of the PAM to the EC50 in the presence of the PAM.

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Cell_Prep Prepare mGlu4-expressing cell suspension Dispense_Cells Dispense cells into 384-well plate Cell_Prep->Dispense_Cells Compound_Prep Prepare serial dilutions of This compound & PHCCC Add_Compounds Add test compounds Compound_Prep->Add_Compounds Dispense_Cells->Add_Compounds Add_Reagents Add Forskolin + L-Glutamic acid Add_Compounds->Add_Reagents Incubate_1 Incubate for 30 min at room temperature Add_Reagents->Incubate_1 Add_d2 Add cAMP-d2 Incubate_1->Add_d2 Add_Cryptate Add anti-cAMP cryptate Add_d2->Add_Cryptate Incubate_2 Incubate for 60 min at room temperature Add_Cryptate->Incubate_2 Read_Plate Read HTRF signal (620 nm & 665 nm) Incubate_2->Read_Plate Calculate_Ratio Calculate HTRF ratio Read_Plate->Calculate_Ratio Plot_Data Plot dose-response curve Calculate_Ratio->Plot_Data Determine_EC50 Determine EC50 & Fold-Shift Plot_Data->Determine_EC50

Caption: Experimental workflow for mGlu4 PAM cAMP HTRF assay.

Conclusion and Future Directions

While PHCCC laid the groundwork for understanding mGlu4 pharmacology, the this compound class of PAMs represents a significant advancement in the field. Their superior potency, selectivity, and pharmacokinetic properties make them more suitable candidates for in vivo studies and potential therapeutic development. The detailed experimental protocol provided herein offers a robust framework for researchers to directly compare these and other novel mGlu4 modulators, facilitating the identification of lead compounds for further investigation. Future research will likely focus on further optimizing the this compound scaffold to fine-tune its pharmacological profile and explore its therapeutic potential in various disease models.

References

  • East, S. P., Gerlach, K., & Jones, C. K. (2014). Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). Bioorganic & medicinal chemistry letters, 24(15), 3468–3472.
  • Niswender, C. M., Jones, C. K., & Conn, P. J. (2008). Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4. Molecular pharmacology, 74(5), 1345–1358.
  • LookChem. (n.d.). This compound. Retrieved January 31, 2026, from [Link]

  • Maj, M., Bruno, V., Dragic, Z., Yamamoto, R., Battaglia, G., Inderbitzin, W., ... & Flor, P. J. (2003). (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection. Neuropharmacology, 45(7), 895–906.
  • East, S. P., Williams, R., J, S. D., & Lindsley, C. W. (2010). Re-exploration of the PHCCC Scaffold: Discovery of Improved Positive Allosteric Modulators of mGluR4. ACS chemical neuroscience, 1(3), 215–228.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10354-53-7, this compound. Retrieved January 31, 2026, from [Link].

  • Williams, R., Johnson, K. A., & Conn, P. J. (2011). Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats. Journal of medicinal chemistry, 54(4), 1136–1148.
  • Patsnap. (2024, June 25). What are mGluR4 positive allosteric modulators and how do they work? Synapse. Retrieved January 31, 2026, from [Link]

  • Williams, R., Johnson, K. A., & Conn, P. J. (2011). Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats. Journal of medicinal chemistry, 54(4), 1136–1148.
  • Revvity. (n.d.). How to run a cAMP HTRF assay. Retrieved January 31, 2026, from [Link]

  • Cisbio. (n.d.). HTRF® package insert cAMP HiRange. Retrieved January 31, 2026, from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Phenylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to preface this guide by highlighting that the following procedures are synthesized from the safety profiles of structurally analogous compounds and established best practices in chemical waste management. Due to the absence of a specific Safety Data Sheet (SDS) for N-Phenylpicolinamide, this guidance is grounded in the known hazards of picolinamide and other N-phenyl substituted amide compounds. Researchers, scientists, and drug development professionals are urged to treat this compound with the caution afforded to chemicals with potential for skin, eye, and respiratory irritation.

This document provides a procedural framework for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Assessment and Causality

This compound, a substituted aromatic amide, is anticipated to share hazard characteristics with its parent compound, picolinamide, and other related structures. These include:

  • Irritation: Causes skin and serious eye irritation.[1] May also cause respiratory irritation.[1] The amide functional group and the aromatic rings contribute to its reactivity and potential to interact with biological tissues.

  • Toxicity: While specific data for this compound is unavailable, related compounds are noted as harmful if swallowed.[2]

  • Environmental Hazards: Some aromatic nitrogenous compounds are very toxic to aquatic life with long-lasting effects.[2] Therefore, uncontrolled release into the environment must be strictly avoided.

  • Thermal Decomposition: When subjected to heat, this compound may decompose, releasing hazardous substances such as carbon monoxide, carbon dioxide, and nitrogen oxides.[3]

Understanding these potential hazards is fundamental to the rationale behind the stringent disposal protocols outlined below. The primary objective is to prevent exposure to personnel and to preclude environmental contamination.

Personal Protective Equipment (PPE) - A Self-Validating System of Safety

The selection of appropriate PPE is the first line of defense. The following table summarizes the minimum required PPE for handling this compound, creating a self-validating system where each component addresses a specific risk.

PPE Component Specification Rationale for Use
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation or absorption.[1][4]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and potential splashes, preventing serious eye irritation.[1][4]
Lab Coat Standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.To prevent inhalation of airborne particles that can cause respiratory tract irritation.[1]
Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. The following workflow provides a logical, step-by-step process for managing waste containing this compound.

DisposalWorkflow cluster_assessment Waste Assessment cluster_gross Gross Contamination Protocol cluster_trace Trace Contamination Protocol cluster_final Final Disposal Start Start: Generation of This compound Waste AssessContamination Assess Contamination Level Start->AssessContamination IsGrosslyContaminated Grossly Contaminated? AssessContamination->IsGrosslyContaminated IsTraceContaminated Trace Contaminated? IsGrosslyContaminated->IsTraceContaminated No CollectSolid Collect Solid Waste into a Labeled, Sealed Container IsGrosslyContaminated->CollectSolid Yes (Solid) CollectLiquid Collect Liquid Waste into a Labeled, Sealed Container IsGrosslyContaminated->CollectLiquid Yes (Liquid) Decontaminate Decontaminate Surfaces (e.g., with soap and water) IsTraceContaminated->Decontaminate Yes End End: Proper Disposal IsTraceContaminated->End No StoreWaste Store in Designated Hazardous Waste Area CollectSolid->StoreWaste CollectLiquid->StoreWaste ArrangePickup Arrange for Pickup by a Licensed Waste Disposal Service StoreWaste->ArrangePickup DisposeWipes Dispose of Wipes/Absorbents as Hazardous Waste Decontaminate->DisposeWipes DisposeWipes->StoreWaste ArrangePickup->End

Caption: Disposal decision workflow for this compound waste.

Immediately upon generation, any waste containing this compound must be identified as hazardous chemical waste. This includes:

  • Unused or expired this compound.

  • Grossly contaminated materials (e.g., reaction vessels with significant residue).

  • Trace contaminated materials (e.g., weighing papers, gloves, absorbent pads from small spills).

Segregate this compound waste from other waste streams to prevent unintentional reactions.

  • Solid Waste: Carefully sweep up solid this compound and place it into a sturdy, sealable container.[1] The container should be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

  • Liquid Waste: If this compound is in a solution, transfer the liquid waste into a compatible, leak-proof container. Ensure the container is properly sealed and labeled with "Hazardous Waste" and the full chemical names of all components in the solution.

  • Contaminated Labware: Disposable items such as gloves and wipes that are contaminated with this compound should be collected in a designated, sealed bag or container and treated as hazardous waste.

Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.[5] This area should be away from heat sources and incompatible materials.

Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company.[2] Do not attempt to dispose of this compound down the drain or in regular trash.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Containment: Carefully sweep up the solid material, avoiding the generation of dust.

  • Collection: Place the swept material into a sealed container labeled as "Hazardous Waste: this compound Spill Debris".

  • Decontamination: Clean the spill area with soap and water, and dispose of the cleaning materials as hazardous waste.

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the affected area to contain any airborne dust.

  • Notify: Inform your institution's Environmental Health and Safety (EHS) department or the designated emergency response team.

  • Do Not Attempt to Clean: Await the arrival of trained emergency response personnel to manage the cleanup.

Waste Minimization and Best Practices

To further enhance safety and reduce the environmental impact, the following best practices should be adopted:

  • Purchase only the necessary quantities of this compound to avoid generating excess waste.

  • Maintain a clear and accurate inventory to track the usage and storage of the chemical.

  • Regularly review experimental protocols to identify opportunities for reducing the amount of this compound used.

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-1,3-dimethylbutyl-N'-phenyl-p-phenylenediamine. Retrieved from [Link]

  • Lanxess. (2015, August). Product Safety Assessment: N-Isopropyl-N'-phenyl-p-phenylenediamine. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.